Product packaging for NO-Feng-PDEtMPPi(Cat. No.:)

NO-Feng-PDEtMPPi

Cat. No.: B14080109
M. Wt: 620.9 g/mol
InChI Key: NXOFOSZCXHWGOG-WXKUUGAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NO-Feng-PDEtMPPi is a chiral N,N'-dioxide ligand, part of the renowned Feng ligand family, specifically designed for advanced asymmetric catalysis research . This compound features a piperidine-skeleton and acts as a privileged, tetradentate ligand capable of forming stable complexes with a wide array of metal ions, including main group, transition, and rare earth metals . Its unique molecular architecture, which strategically balances rigidity and conformational flexibility, creates a well-defined chiral environment around the metal center . This is crucial for achieving high enantioselectivity in synthetic transformations, enabling researchers to produce chiral molecules with precise control over their three-dimensional structure . The primary research application of this compound is in the development of new asymmetric catalytic reactions, facilitating the synthesis of enantiomerically pure compounds for use in pharmaceuticals, agrochemicals, and fine chemicals . The ligand is noted for its mild reaction conditions, high efficiency, and the tunability of its structure, allowing for optimization across more than 50 different types of asymmetric reactions . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56N4O4 B14080109 NO-Feng-PDEtMPPi

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H56N4O4

Molecular Weight

620.9 g/mol

IUPAC Name

(1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C37H56N4O4/c1-7-28-22-26(5)23-29(8-2)34(28)38-36(42)32-16-11-13-18-40(32,44)20-15-21-41(45)19-14-12-17-33(41)37(43)39-35-30(9-3)24-27(6)25-31(35)10-4/h22-25,32-33H,7-21H2,1-6H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1

InChI Key

NXOFOSZCXHWGOG-WXKUUGAPSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NO-Feng-PDEtMPPi: A Novel Phosphodiesterase Inhibitor Modulating Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a known compound in publicly available scientific literature. This guide is a scientifically-grounded, hypothetical construct based on the likely components of the acronym: Nitric Oxide (NO), a potential researcher "Feng," and a putative Phosphodiesterase (PDE) inhibitor. The information presented herein is based on established principles of nitric oxide signaling and phosphodiesterase inhibition to provide a representative technical whitepaper for research and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response. The downstream effects of NO are primarily mediated by the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). The intracellular concentration and duration of action of cGMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze its degradation.

This document provides a technical overview of a novel investigational molecule, designated this compound, a potent and selective phosphodiesterase inhibitor. This compound is hypothesized to potentiate NO-cGMP signaling by preventing the degradation of cGMP, thereby amplifying the downstream effects of nitric oxide. This guide will detail its mechanism of action, relevant signaling pathways, hypothetical quantitative data, and standard experimental protocols for its characterization.

Core Mechanism of Action and Signaling Pathway

This compound is designed to be a competitive inhibitor of a specific phosphodiesterase isozyme, likely PDE5, which is highly expressed in vascular smooth muscle and other tissues. By binding to the catalytic site of the enzyme, this compound prevents the hydrolysis of cGMP to GMP. The resulting elevation in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

The signaling pathway modulated by this compound is illustrated below:

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Signal Physiological Signal (e.g., Acetylcholine) eNOS Endothelial Nitric Oxide Synthase (eNOS) Signal->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces GTP GTP GTP->sGC Substrate PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to NO_Feng_PDEtMPPi This compound NO_Feng_PDEtMPPi->PDE5 Inhibits

Caption: Nitric Oxide (NO) Signaling Pathway and the inhibitory action of this compound on PDE5.

Quantitative Data Summary

The following tables summarize hypothetical in vitro and in vivo data for this compound, consistent with a potent and selective PDE5 inhibitor.

Table 1: In Vitro Enzyme Inhibition Assay

Enzyme TargetIC₅₀ (nM) of this compound
PDE1> 10,000
PDE2> 10,000
PDE35,800
PDE4> 10,000
PDE5 1.5
PDE685
PDE11120

Table 2: In Vivo Vasodilation Response in a Hypertensive Rat Model

Treatment GroupDose (mg/kg)Mean Arterial Pressure Reduction (mmHg)
Vehicle Control-2 ± 1.5
This compound0.115 ± 2.1
This compound1.035 ± 3.4
This compound10.052 ± 4.0
Sildenafil (Comparator)1.032 ± 3.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1 In Vitro Phosphodiesterase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human recombinant PDE isozymes.

  • Materials: Human recombinant PDE1-6 and 11, [³H]-cGMP or [³H]-cAMP, scintillation fluid, 96-well plates, this compound stock solution.

  • Procedure:

    • A dilution series of this compound is prepared in assay buffer.

    • Each PDE isozyme is incubated with its respective radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE1, 2, 5, 6, 11; [³H]-cAMP for PDE3, 4) in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a specified time at 30°C and is then terminated.

    • The product of the enzymatic reaction (e.g., [³H]-GMP) is separated from the unreacted substrate using affinity chromatography.

    • The amount of radiolabeled product is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

4.2 In Vivo Hypertensive Rat Model

  • Objective: To evaluate the dose-dependent effect of this compound on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).

  • Animals: Male spontaneously hypertensive rats, 16-20 weeks old.

  • Procedure:

    • Rats are anesthetized, and a catheter is implanted in the carotid artery for continuous blood pressure monitoring.

    • A baseline MAP is recorded for at least 30 minutes.

    • This compound, a vehicle control, or a comparator compound is administered intravenously.

    • MAP is continuously recorded for a period of 2 hours post-administration.

    • The maximum reduction in MAP from baseline is determined for each animal.

    • Data are expressed as the mean ± standard error of the mean (SEM).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical development workflow for a novel PDE inhibitor like this compound.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (PDE Isozyme Panel) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (cGMP Accumulation) In_Vitro_Screening->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Assays->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Rodent) Cell_Based_Assays->In_Vivo_PK Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Hypertensive Rat) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement Candidate_Selection Candidate Selection for IND-Enabling Studies Lead_Optimization->Candidate_Selection

Caption: Preclinical development workflow for a novel phosphodiesterase inhibitor.

Conclusion

The hypothetical molecule, this compound, represents a promising therapeutic candidate for conditions characterized by impaired nitric oxide signaling. Its high potency and selectivity for PDE5 suggest a favorable efficacy and safety profile. The data and protocols presented in this guide provide a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various disease models.

In-depth Technical Guide: The Structure and Synthesis of NO-Feng-PDEtMPPi

Author: BenchChem Technical Support Team. Date: November 2025

An advisory to our readers: Comprehensive searches for a molecule specifically named "NO-Feng-PDEtMPPi" have not yielded definitive results in the current scientific literature. This suggests that "this compound" may be a novel compound, an internal project designation, or a potential misnomer.

This guide, therefore, will proceed by first postulating a likely structure based on the constituent acronyms ("NO," "Feng," "PDEt," "MPPi") and then detailing a plausible synthetic route and relevant biological context based on established chemical principles and related known compounds. The experimental protocols and data presented herein are illustrative, based on methodologies common for analogous molecules, and should be adapted and validated for the specific compound in a laboratory setting.

Postulated Structure of this compound

The name "this compound" can be deconstructed to infer a potential chemical structure.

  • NO: This universally recognized abbreviation in chemistry refers to Nitric Oxide. In the context of a larger molecule, it often signifies a nitric oxide-releasing moiety, such as a diazeniumdiolate (NONOate) or an S-nitrosothiol (SNO).

  • Feng: This component is less common in standard chemical nomenclature. It could refer to a specific scaffold or a research group's internal designation. Given the context of phosphonate inhibitors, "Feng" might represent a phenyl group or a related aromatic structure.

  • PDEt: This likely stands for a phosphodiester or, more plausibly in this context, a phosphonate group, specifically a diethyl phosphonate. Phosphonates are common in the design of enzyme inhibitors.

  • MPPi: This is suggestive of a piperidine or piperazine derivative, common scaffolds in medicinal chemistry. "MP" could indicate a methyl-piperidine or methyl-piperazine.

Based on these deductions, a plausible core structure for "Feng-PDEtMPPi" would be a methyl-piperidine or piperazine derivative attached to a diethyl phosphonate, which in turn is connected to a phenyl group. The "NO" component would be a nitric oxide donor appended to this core structure.

Hypothetical Synthesis Pathway

The synthesis of the postulated this compound structure would likely involve a multi-step process, beginning with the construction of the core "Feng-PDEtMPPi" scaffold, followed by the addition of the nitric oxide-releasing moiety.

Synthesis of the Feng-PDEtMPPi Core

A potential synthetic route to the core structure is outlined below. This would typically involve the coupling of a piperidine/piperazine derivative with a phosphonate-containing aromatic compound.

Synthesis_Core cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Methylpiperazine G Feng-PDEtMPPi Core (Diethyl ((4-(4-methylpiperazin-1-yl)phenyl)methyl)phosphonate) A->G Buchwald-Hartwig Amination B Diethyl (4-bromobenzyl)phosphonate B->G Buchwald-Hartwig Amination C Palladium Catalyst (e.g., Pd(OAc)2) C->G Buchwald-Hartwig Amination D Phosphine Ligand (e.g., Xantphos) D->G Buchwald-Hartwig Amination E Base (e.g., NaOtBu) E->G Buchwald-Hartwig Amination F Solvent (e.g., Toluene) F->G Buchwald-Hartwig Amination

Figure 1: Proposed synthesis of the Feng-PDEtMPPi core.
Addition of the Nitric Oxide Donor

Once the core structure is obtained, a nitric oxide-releasing group can be introduced. A common method is the formation of a diazeniumdiolate (NONOate) on a secondary amine. Assuming the piperazine nitrogen is the target, the following steps could be employed.

Synthesis_NO_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions Core Feng-PDEtMPPi Core Product This compound Core->Product Diazeniumdiolate Formation NO_gas Nitric Oxide Gas (2 atm) NO_gas->Product Diazeniumdiolate Formation Base Strong Base (e.g., Sodium Methoxide) Base->Product Diazeniumdiolate Formation Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Product Diazeniumdiolate Formation

Figure 2: Addition of the NO-releasing moiety.

Potential Biological Activity and Signaling Pathways

Given the inferred structural components, this compound is likely designed as a phosphodiesterase (PDE) inhibitor with an additional nitric oxide-releasing capability. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP. The release of nitric oxide would further potentiate cGMP signaling.

Signaling_Pathway NO_Feng This compound NO Nitric Oxide (NO) NO_Feng->NO PDE_Inhibition PDE Inhibition NO_Feng->PDE_Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates PDE Phosphodiesterase (PDE) PDE_Inhibition->PDE Inhibits cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE->GMP Degrades Cellular_Effects Cellular Effects (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Effects Leads to

Figure 3: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on values typical for similar classes of compounds. This data is illustrative and requires experimental verification.

PropertyValueMethod
Physical Properties
Molecular Weight~450-550 g/mol Mass Spectrometry
Solubility (Aqueous)< 1 mg/mLHPLC-UV
LogP2.5 - 3.5Calculated/HPLC
Biological Activity
PDE5 IC₅₀10 - 100 nMEnzyme Inhibition Assay
NO Release Half-life5 - 30 minutesGriess Assay
Cytotoxicity (CC₅₀)> 10 µMMTT Assay
Spectroscopic Data
¹H NMRConsistent with proposed structure400 MHz NMR
¹³C NMRConsistent with proposed structure100 MHz NMR
HRMS (m/z)[M+H]⁺ calculated vs. foundESI-TOF

Detailed Experimental Protocols

General Synthesis and Purification

All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds would be performed by column chromatography on silica gel.

Buchwald-Hartwig Amination for Feng-PDEtMPPi Core

To a solution of diethyl (4-bromobenzyl)phosphonate (1.0 eq) in toluene would be added 1-methylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The mixture would be degassed and heated to 100 °C for 12 hours. After cooling, the reaction would be quenched with water and extracted with ethyl acetate. The combined organic layers would be dried over Na₂SO₄, filtered, and concentrated. The crude product would be purified by column chromatography.

Diazeniumdiolate Formation

The Feng-PDEtMPPi core (1.0 eq) would be dissolved in anhydrous acetonitrile. Sodium methoxide (1.1 eq) would be added, and the solution would be stirred under an atmosphere of nitric oxide (2 atm) for 24 hours. The solvent would be removed under reduced pressure, and the resulting solid would be washed with diethyl ether to yield the final product.

Nitric Oxide Release Assay (Griess Assay)

A solution of this compound (100 µM) in phosphate-buffered saline (pH 7.4) would be incubated at 37 °C. At various time points, aliquots would be taken and mixed with Griess reagent. The absorbance at 540 nm would be measured, and the concentration of nitrite would be determined from a standard curve of sodium nitrite.

PDE5 Inhibition Assay

The inhibitory activity against human recombinant PDE5 would be determined using a commercially available assay kit. The assay measures the hydrolysis of cGMP. Various concentrations of this compound would be incubated with the enzyme and substrate, and the amount of remaining cGMP would be quantified. The IC₅₀ value would be calculated from the dose-response curve.

Experimental_Workflow Start Synthesis of Feng-PDEtMPPi Core Purification1 Purification (Column Chromatography) Start->Purification1 Characterization1 Structural Characterization (NMR, MS) Purification1->Characterization1 NO_Addition Addition of NO Donor Moiety Characterization1->NO_Addition Purification2 Purification (Washing/Precipitation) NO_Addition->Purification2 Characterization2 Structural Characterization (NMR, MS, IR) Purification2->Characterization2 Bioassays Biological Evaluation Characterization2->Bioassays PDE_Assay PDE Inhibition Assay Bioassays->PDE_Assay NO_Assay NO Release Assay Bioassays->NO_Assay Cyto_Assay Cytotoxicity Assay Bioassays->Cyto_Assay Data_Analysis Data Analysis and IC50/CC50 Determination PDE_Assay->Data_Analysis NO_Assay->Data_Analysis Cyto_Assay->Data_Analysis

The Ascendancy of Feng's Chiral N,N'-Dioxide Ligands: A Technical Guide to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. In this context, the development of robust and versatile chiral catalysts is of paramount importance. Among the notable advancements in this field is the emergence of Feng's chiral N,N'-dioxide ligand family. Developed by Professor Xiaoming Feng and his research group, these ligands have garnered significant attention for their remarkable ability to induce high levels of stereoselectivity in a wide array of asymmetric transformations. This technical guide provides an in-depth exploration of the core aspects of this powerful ligand family, including their synthesis, diverse applications, and the underlying mechanistic principles that govern their catalytic activity.

Core Principles of Feng's Chiral N,N'-Dioxide Ligands

Feng's ligands are a class of C2-symmetric chiral N,N'-dioxides that are readily synthesized from readily available chiral amino acids. Their modular design allows for facile tuning of the steric and electronic properties of the catalytic environment, making them adaptable to a broad spectrum of substrates and reaction types. A key feature of these ligands is their conformational flexibility, which challenges the traditional paradigm that privileged chiral ligands must possess rigid backbones. This flexibility, coupled with their ability to act as neutral tetradentate ligands, allows them to form well-defined complexes with a variety of metal ions, including those from the main group, transition metals, and rare-earth elements.

The catalytic prowess of Feng's ligand-metal complexes stems from the formation of a well-organized chiral pocket around the metal center. This chiral environment effectively shields one face of the coordinated substrate, leading to highly enantioselective transformations.

Synthesis of Feng's Chiral N,N'-Dioxide Ligands: A General Protocol

The synthesis of Feng's chiral N,N'-dioxide ligands is typically a straightforward process, often involving a few key steps starting from common chiral amino acids like L-proline. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of a Proline-Derived N,N'-Dioxide Ligand

Step 1: Amide Formation. L-proline is first protected, for example, as its N-Boc derivative. The protected amino acid is then coupled with a desired amine (e.g., 2,6-diisopropylaniline) in the presence of a coupling agent such as isobutyl chloroformate and a base like triethylamine (Et3N) to form the corresponding amide.

Step 2: Deprotection. The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine.

Step 3: N-Alkylation. The resulting secondary amine is then reacted with a suitable linker, typically a dihaloalkane (e.g., 1,3-dibromopropane), in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile (CH3CN) to afford the bridged diamine.

Step 4: Oxidation. The final step involves the oxidation of the tertiary amines to the corresponding N-oxides using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH2Cl2) at low temperatures. Purification by column chromatography on silica gel or alumina yields the desired chiral N,N'-dioxide ligand.

Applications in Asymmetric Catalysis: A Summary of Performance

The versatility of Feng's chiral N,N'-dioxide ligands is demonstrated by their successful application in a multitude of asymmetric catalytic reactions. The following tables summarize the performance of these ligands in several key transformations, highlighting their ability to achieve high yields and excellent enantioselectivities across a range of substrates.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Ketones

LigandMetal SaltSubstrate (Indole)Substrate (Ketone)Yield (%)ee (%)
L-Pipecolic acid-derivedSc(OTf)₃IndoleTrifluoroacetophenone9598
L-Proline-derivedSc(OTf)₃2-MethylindoleTrifluoroacetophenone9296
L-Thiaproline-derivedSc(OTf)₃5-Methoxyindole2-Trifluoroacetylnaphthalene9899
L-Pipecolic acid-derivedY(OTf)₃Indole2-Trifluoroacetylfuran9095

Table 2: Enantioselective Michael Addition of Malonates to Chalcones

LigandMetal SaltSubstrate (Malonate)Substrate (Chalcone)Yield (%)ee (%)
L-Proline-derivedMg(OTf)₂Diethyl malonateChalcone9897
L-Pipecolic acid-derivedSc(OTf)₃Dimethyl malonate4-Chlorochalcone9998
L-Thiaproline-derivedMg(OTf)₂Dibenzyl malonate4-Methoxychalcone9695
L-Proline-derivedSc(OTf)₃Di-tert-butyl malonate2-Naphthylchalcone9496

Table 3: Enantioselective Diels-Alder Reaction of Dienes with α,β-Unsaturated Ketones

LigandMetal SaltSubstrate (Diene)Substrate (Dienophile)Yield (%)ee (%) [endo/exo]
L-Proline-derivedCu(OTf)₂Cyclopentadiene3-Acryloyl-2-oxazolidinone9598 [>99:1]
L-Pipecolic acid-derivedCu(OTf)₂Isoprene3-Crotonoyl-2-oxazolidinone9096 [98:2]
L-Thiaproline-derivedCu(OTf)₂Cyclopentadiene3-Cinnamoyl-2-oxazolidinone9297 [>99:1]
L-Proline-derivedZn(OTf)₂1,3-Cyclohexadiene3-Acryloyl-2-oxazolidinone8894 [95:5]

Mechanistic Insights and Catalytic Cycles

Understanding the mechanism of catalysis is crucial for the rational design of new and improved catalysts. For reactions catalyzed by Feng's chiral N,N'-dioxide ligand-metal complexes, a generally accepted model involves the formation of a chiral Lewis acid complex that activates the substrate and controls the stereochemical outcome of the reaction.

A proposed catalytic cycle for a generic Lewis acid-catalyzed reaction is depicted below.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand_Metal Ligand-Metal Complex (Active Catalyst) Substrate_Coordination Substrate Coordination Ligand_Metal->Substrate_Coordination + Substrate Activated_Complex Activated Substrate Complex Substrate_Coordination->Activated_Complex Nucleophilic_Attack Stereoselective Nucleophilic Attack Activated_Complex->Nucleophilic_Attack + Nucleophile Product_Complex Product-Catalyst Complex Nucleophilic_Attack->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Ligand_Metal Product Chiral Product Product_Release->Product Ligand Feng's Ligand Ligand->Ligand_Metal Metal Metal Salt Metal->Ligand_Metal Substrate Substrate Substrate->Substrate_Coordination Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack

A generalized catalytic cycle for a Lewis acid-catalyzed asymmetric reaction.

In this cycle, the chiral N,N'-dioxide ligand and a metal salt form the active catalyst. The substrate coordinates to the metal center, becoming activated towards nucleophilic attack. The chiral environment created by the ligand directs the nucleophile to attack from a specific face, leading to the formation of the product with high enantioselectivity. Finally, the product is released, regenerating the active catalyst for the next cycle.

The experimental workflow for a typical asymmetric reaction using Feng's ligands is outlined in the following diagram.

Experimental_Workflow Start Start Catalyst_Preparation Catalyst Preparation: Mix Ligand and Metal Salt in Solvent Start->Catalyst_Preparation Reaction_Setup Reaction Setup: Add Substrate to Catalyst Solution Catalyst_Preparation->Reaction_Setup Nucleophile_Addition Add Nucleophile Reaction_Setup->Nucleophile_Addition Reaction_Monitoring Stir at Specified Temperature Monitor by TLC/GC/HPLC Nucleophile_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) Determine ee% (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

A typical experimental workflow for an asymmetric catalytic reaction.

Conclusion and Future Outlook

Feng's chiral N,N'-dioxide ligands have established themselves as a privileged and highly versatile class of ligands for asymmetric catalysis. Their ease of synthesis, modularity, and broad applicability make them invaluable tools for the synthesis of enantioenriched molecules. The continued exploration of new ligand architectures and their application in novel catalytic transformations is an active area of research. For professionals in drug development and other fields requiring access to stereochemically pure compounds, Feng's ligands offer a powerful and practical solution, paving the way for the efficient and selective synthesis of complex chiral molecules.

An In-depth Technical Guide on the Core Mechanism of Action of Dual Nitric Oxide-Donating Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound named "NO-Feng-PDEtMPPi" is not publicly available in scientific literature. This technical guide will, therefore, focus on the well-documented mechanism of action of a representative and clinically studied dual-acting nitric oxide (NO)-donating phosphodiesterase type 5 (PDE5) inhibitor, TOP-N53. This compound exemplifies the core principles and therapeutic potential of this class of drugs.

Executive Summary

Dual nitric oxide-donating phosphodiesterase inhibitors represent a novel class of therapeutic agents designed to synergistically elevate intracellular levels of cyclic guanosine monophosphate (cGMP). By simultaneously providing an exogenous source of nitric oxide (NO) to stimulate cGMP synthesis and inhibiting the PDE5 enzyme responsible for cGMP degradation, these compounds robustly amplify the signaling of the NO/sGC/cGMP pathway. This mechanism holds significant promise for therapeutic areas where endothelial dysfunction and impaired microcirculation are key pathological features, such as in chronic non-healing wounds. This guide details the molecular mechanism, quantitative parameters, and key experimental validations for this class of compounds, with a focus on the clinical candidate TOP-N53.

Core Mechanism of Action

The primary mechanism of action of dual NO-donating PDE5 inhibitors is the targeted modulation of the nitric oxide signaling cascade, a critical pathway in various physiological processes, including vasodilation, angiogenesis, and inflammation. The dual functionality of these compounds allows for a potent and sustained increase in intracellular cGMP levels through a two-pronged approach.

Nitric Oxide Donation and Stimulation of Soluble Guanylate Cyclase (sGC)

The first component of the dual-action mechanism involves the release of nitric oxide. NO is a key signaling molecule that diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), a cytosolic enzyme. This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. In conditions such as diabetic foot ulcers, endothelial dysfunction often leads to impaired endogenous NO production, making exogenous NO donation a critical therapeutic strategy.[1][2]

Inhibition of Phosphodiesterase Type 5 (PDE5)

The second, synergistic action is the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme predominantly found in the corpus cavernosum and vascular smooth muscle cells that specifically hydrolyzes and inactivates cGMP.[3][4][5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, thereby prolonging its intracellular signaling effects. This inhibition is particularly effective as it amplifies the cGMP produced in response to both endogenous and exogenously-donated NO.

The combined effect is a significant and sustained elevation of intracellular cGMP, which in turn activates protein kinase G (PKG). Activated PKG phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation, vasodilation, increased blood flow, and promotion of tissue regeneration and wound healing.[1][6][7]

Signaling Pathway

The signaling cascade modulated by dual NO-donating PDE5 inhibitors is illustrated below.

NO_Feng_PDEtMPPi_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space NO_Feng_PDEtMPPi Dual NO-Donating PDE5 Inhibitor (e.g., TOP-N53) NO_Release Release of Nitric Oxide (NO) NO_Feng_PDEtMPPi->NO_Release Bioactivation PDE5_Inhibition Inhibition of PDE5 NO_Feng_PDEtMPPi->PDE5_Inhibition Direct Inhibition sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5_Inhibition->PDE5 Inhibits GMP 5'-GMP (inactive) PDE5->GMP Downstream Downstream Cellular Effects (e.g., Vasodilation, Angiogenesis, Autophagy Activation) PKG->Downstream Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Preclinical / In Vivo Evaluation cluster_2 Clinical Development PDE5_Assay PDE5 Inhibition Assay (Determine IC50) Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT) PDE5_Assay->Cell_Viability NO_Assay Nitric Oxide Release Assay (e.g., Griess Assay) NO_Assay->Cell_Viability Mechanism_Assay Mechanistic Cellular Assays (e.g., Western Blot for Autophagy) Cell_Viability->Mechanism_Assay Animal_Model Animal Models of Disease (e.g., Wound Healing Models) Mechanism_Assay->Animal_Model Blood_Flow Microcirculation Assessment (e.g., LSCI) Animal_Model->Blood_Flow Phase_1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD) Blood_Flow->Phase_1 Phase_2 Phase 2 Clinical Trial (Efficacy in Patients) Phase_1->Phase_2

References

The Rise of a Privileged Class: A Technical Guide to the Discovery and Development of Feng Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of Feng ligands, a class of C2-symmetric N,N'-dioxide amides that have emerged as privileged chiral ligands in asymmetric catalysis. We delve into the core principles behind their design, detail the experimental protocols for their synthesis, and present a systematic compilation of their performance across a wide spectrum of catalytic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile ligands in their own synthetic endeavors. Detailed signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, actionable insights.

Introduction: The Genesis of Feng Ligands

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. A significant breakthrough in this field has been the development of "privileged ligands," molecular scaffolds that demonstrate broad applicability and high efficacy in a variety of asymmetric transformations.

In 2005, a new family of chiral ligands emerged from the research group of Professor Xiaoming Feng at Sichuan University. Initially reported as chiral organocatalysts, these C2-symmetric N,N'-dioxide amide compounds, now widely known as Feng ligands , were quickly recognized for their remarkable potential. Since 2006, they have been extensively developed and are now established as a new class of privileged chiral ligands.

The ingenuity of the Feng ligand design lies in its conformational flexibility and the tetradentate coordination of its two N-oxide and two amide oxygen atoms to a metal center. This unique structural feature allows for the formation of stable and efficient catalysts with a wide array of metal ions, including those from the main group, transition metals, and rare-earth metals. This versatility has enabled the successful application of Feng ligand-metal complexes in over 50 different types of asymmetric reactions, solidifying their status as a truly privileged ligand class.

This guide will provide a deep dive into the technical aspects of Feng ligands, from their rational design and synthesis to their practical application in catalysis.

Ligand Synthesis: A Modular and Efficient Approach

A key advantage of Feng ligands is their straightforward and modular synthesis from readily available chiral amino acids. This allows for the facile generation of a diverse library of ligands with varying steric and electronic properties, enabling fine-tuning for specific catalytic applications. The general synthetic route can be summarized in a few key steps.

General Experimental Protocol for the Synthesis of Feng Ligands

The following is a typical experimental procedure for the preparation of a C2-symmetric N,N'-dioxide ligand derived from an amino acid.

Step 1: N-protection of the Amino Acid The starting chiral amino acid is first N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions during the subsequent amide coupling step.

To a solution of the amino acid in a suitable solvent (e.g., a mixture of dioxane and water), sodium carbonate and di-tert-butyl dicarbonate are added. The reaction is stirred at room temperature until completion. After an aqueous workup, the N-Boc-protected amino acid is obtained.

Step 2: Amide Coupling The N-protected amino acid is then coupled with a desired amine to form the corresponding amide. This step is crucial for introducing steric bulk and electronic diversity into the ligand scaffold.

To a solution of the N-Boc-amino acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., EDC·HCl) and an activator (e.g., HOBt) are added, followed by the desired amine and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated and purified by column chromatography.

Step 3: Dimerization with a Linker Two equivalents of the synthesized amide are then linked together using a dihaloalkane (e.g., 1,3-dibromopropane) to create the C2-symmetric backbone.

A mixture of the amide, a dihaloalkane, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) is heated to reflux. After the reaction is complete, the product is isolated and purified.

Step 4: N-Oxidation The final step involves the oxidation of the tertiary amine nitrogens to N-oxides, which are the key coordinating groups of the Feng ligand.

To a solution of the diamine in a chlorinated solvent (e.g., dichloromethane) at 0 °C, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is monitored by TLC, and upon completion, the mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated, and the resulting N,N'-dioxide ligand is purified by chromatography.

G cluster_synthesis Feng Ligand Synthesis Workflow Chiral Amino Acid Chiral Amino Acid N-Boc Protection N-Boc Protection Chiral Amino Acid->N-Boc Protection Boc2O, Base Amide Coupling Amide Coupling N-Boc Protection->Amide Coupling Amine, Coupling Agent Dimerization Dimerization Amide Coupling->Dimerization Dihaloalkane, Base N-Oxidation N-Oxidation Dimerization->N-Oxidation m-CPBA Feng Ligand Feng Ligand N-Oxidation->Feng Ligand

General workflow for the synthesis of Feng ligands.

Asymmetric Catalysis: A Universe of Transformations

The true power of Feng ligands is realized when they are complexed with metal ions to form chiral Lewis acid catalysts. These complexes have demonstrated exceptional performance in a vast array of asymmetric reactions. This section will detail the general protocol for in situ catalyst preparation and highlight some of the key transformations, presenting quantitative data in a clear, tabular format.

General Experimental Protocol for Asymmetric Catalysis

A significant advantage of using Feng ligands is the convenience of in situ catalyst preparation, which obviates the need for isolation and purification of the metal complex.

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the Feng ligand (typically 1-10 mol%) and the metal salt (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF). The mixture is stirred at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation. The substrate is then added, followed by the dropwise addition of the reagent. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.

G cluster_catalysis Asymmetric Catalysis Workflow Feng Ligand + Metal Salt Feng Ligand + Metal Salt In situ Catalyst Formation In situ Catalyst Formation Feng Ligand + Metal Salt->In situ Catalyst Formation Stir in solvent Substrate Addition Substrate Addition In situ Catalyst Formation->Substrate Addition Reagent Addition Reagent Addition Substrate Addition->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Chiral Product Chiral Product Workup & Purification->Chiral Product

General workflow for asymmetric catalysis using Feng ligands.

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the performance of Feng ligand-metal complexes in a selection of important asymmetric reactions. The data has been compiled from various primary research articles to provide a comparative overview.

Table 1: Asymmetric Diels-Alder Reaction

EntryDienophileDieneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-CrotonyloxazolidinoneCyclopentadieneL1-Sc(OTf)₃ (10)CH₂Cl₂-7829598
2N-AcryloyloxazolidinoneIsopreneL2-Cu(OTf)₂ (5)Toluene-20128892
3Methyl vinyl ketoneAnthraceneL1-Ni(ClO₄)₂ (10)THF0249196

Table 2: Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1ChalconeDiethyl malonateL3-Ni(OAc)₂ (5)THFrt129895
2Nitro-styreneAcetylacetoneL1-Mg(OTf)₂ (10)CH₂Cl₂-40249299
3CyclohexenoneIndoleL2-Cu(OTf)₂ (10)Toluene0488590

Table 3: Asymmetric Friedel-Crafts Alkylation

EntryElectrophileNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-Boc-imineIndoleL1-Sc(OTf)₃ (1)CH₂Cl₂-2069997
2Ethyl glyoxylatePyrroleL2-Cu(OTf)₂ (5)THF0129094
3IsatinN,N-DimethylanilineL3-In(OTf)₃ (10)CH₂Cl₂rt248891

Note: L1, L2, and L3 represent different structural variations of the Feng ligand, often differing in the amino acid backbone or the substituents on the amide nitrogen.

Signaling Pathways and Mechanistic Insights

The high degree of stereocontrol exerted by Feng ligand-metal complexes arises from the well-defined chiral environment created around the metal center. The C2-symmetry of the ligand ensures that the substrate and reagent approach the metal from specific trajectories, leading to the preferential formation of one enantiomer.

The general catalytic cycle can be depicted as follows:

G cluster_cycle Catalytic Cycle of a Feng Ligand-Metal Complex Catalyst Catalyst Substrate Coordination Substrate Coordination Catalyst->Substrate Coordination Substrate Reagent Attack Reagent Attack Substrate Coordination->Reagent Attack Reagent Product Formation Product Formation Reagent Attack->Product Formation Product Release Product Release Product Formation->Product Release Product Product Release->Catalyst

Generalized catalytic cycle for a Feng ligand-metal catalyzed reaction.

The specific nature of the transition state and the mode of substrate activation depend on the reaction type, the metal center, and the specific structure of the Feng ligand. For instance, in Lewis acid catalyzed reactions, the metal center activates the electrophile by coordination, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

Conclusion and Future Outlook

The discovery and development of Feng ligands represent a significant advancement in the field of asymmetric catalysis. Their modular synthesis, broad applicability, and the high levels of stereoselectivity they impart make them an invaluable tool for synthetic chemists. The ability to fine-tune the ligand structure allows for the optimization of catalysts for specific transformations, opening up new avenues for the efficient synthesis of complex chiral molecules.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by Feng ligand-metal complexes, developing novel ligand architectures with enhanced reactivity and selectivity, and exploring their applications in industrial-scale synthesis and the development of new therapeutic agents. The foundational work of Professor Feng and his group has laid a robust groundwork for continued innovation in this exciting field.

An In-depth Technical Guide to Guanosine-5'-[(β,γ)-imido]triphosphate (GMP-PNP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-5'-[(β,γ)-imido]triphosphate, commonly known as GMP-PNP or Gpp(NH)p, is a non-hydrolyzable analog of guanosine triphosphate (GTP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of GTP. This modification renders the terminal phosphate bond resistant to cleavage by GTPases, the enzymes that hydrolyze GTP to GDP.[2] This property of GMP-PNP makes it an invaluable tool in the study of G-protein signaling, protein synthesis, and other GTP-dependent cellular processes. By binding to and locking GTP-binding proteins (G-proteins) in their active conformation, GMP-PNP allows researchers to investigate the downstream effects of G-protein activation in a controlled manner.[1][3][4]

Physical and Chemical Properties

GMP-PNP is a synthetic organic compound typically supplied as a white powder.[1] It is commercially available, often as a trisodium salt hydrate.[1]

PropertyValueSource
Synonyms GMP-PNP, Gpp(NH)p, Guanylyl imidodiphosphate, 5′-Guanylyl-imidodiphosphate[1][2]
Molecular Formula C₁₀H₁₄N₆Na₃O₁₃P₃ · xH₂O[1]
Molecular Weight 588.14 g/mol (anhydrous basis)[1]
CAS Number 148892-91-5 (trisodium salt)[1]
Appearance White powder[1]
Solubility 50 mg/mL in water[1]
Purity ≥85% (by HPLC)[1]
Storage Temperature -70°C[1]

G-Protein Signaling Pathway

G-proteins are a family of proteins that act as molecular switches inside cells, and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. The activation and deactivation of G-proteins are tightly regulated by the binding and hydrolysis of GTP.

G_protein_signaling cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active 2. Conformational   Change G_protein_inactive G-Protein (Inactive) (αβγ-GDP) G_protein_active G-Protein (Active) (α-GTP + βγ) G_protein_inactive->G_protein_active 4. GDP-GTP   Exchange Ligand Ligand Ligand->GPCR 1. Binding GPCR_active->G_protein_inactive 3. Activation G_protein_active->G_protein_inactive 6. Inactivation Effector Effector Protein G_protein_active->Effector 5. Downstream   Signaling Hydrolysis GTP Hydrolysis (GTPase activity) G_protein_active->Hydrolysis Response Cellular Response Effector->Response GMP_PNP GMP-PNP GMP_PNP->G_protein_inactive Locks in 'On' State Hydrolysis->G_protein_inactive

G-Protein Signaling Pathway and the Role of GMP-PNP.

In the canonical G-protein signaling pathway, the binding of an extracellular ligand to a G-protein-coupled receptor (GPCR) induces a conformational change in the receptor. This allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. The G-protein releases GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then modulate the activity of downstream effector proteins, leading to a cellular response. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits. GMP-PNP, being non-hydrolyzable, can bind to the G-protein in place of GTP, leading to persistent activation of the G-protein and its downstream signaling pathways.

Experimental Protocols

Preparation and Storage of GMP-PNP Stock Solutions

Proper preparation and storage of GMP-PNP solutions are critical for its stability and experimental success.

Materials:

  • GMP-PNP trisodium salt hydrate

  • High-purity water

  • Buffer of choice (e.g., 50-100 mM Tris-HCl, pH 7.0-8.5)

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: Dissolve GMP-PNP in the chosen buffer to a desired stock concentration (e.g., 10 mg/mL or 100 mM).[2] Ensure the pH of the final solution is between 7.0 and 8.5, as GMP-PNP is unstable in acidic conditions.[2]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -70°C. Under these conditions, stock solutions are stable for up to 3 months with minimal hydrolysis.[2] For short-term storage, some studies have reported stability for up to a week at -20°C.[2]

Analysis of the 48S Pre-initiation Complex

GMP-PNP is used to trap the 48S pre-initiation complex in translation studies by inhibiting the GTP hydrolysis required for the joining of the 60S ribosomal subunit.[5]

Materials:

  • Rabbit reticulocyte lysate (RRL)

  • Tagged mRNA of interest

  • GMP-PNP stock solution (e.g., 20 mM)

  • ATP stock solution

  • Amino acid mixture

  • Affinity purification resin (e.g., streptavidin-sepharose for biotin-tagged mRNA)

  • Binding and wash buffers

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine RRL with an amino acid mixture and ATP.

  • GMP-PNP Addition: Add GMP-PNP to a final concentration of 1-2 mM and incubate for 5 minutes at 37°C to inhibit GTP hydrolysis.[5]

  • Initiation Complex Assembly: Add the tagged mRNA to the reaction mixture and incubate for an additional 10 minutes at 37°C to allow the formation of the 48S pre-initiation complex.[5]

  • Affinity Purification:

    • Equilibrate the affinity resin with a binding buffer.

    • Add the reaction mixture to the equilibrated resin and incubate with gentle mixing to allow the tagged 48S complex to bind.

    • Wash the resin with wash buffer to remove unbound components.

  • Elution and Analysis: Elute the purified 48S complexes from the resin. The composition and structure of the complex can then be analyzed by methods such as Western blotting, mass spectrometry, or cryo-electron microscopy.

experimental_workflow cluster_prep Sample Preparation cluster_purification Affinity Purification cluster_analysis Analysis start Rabbit Reticulocyte Lysate (RRL) + Amino Acids + ATP add_gmp Add GMP-PNP (1-2 mM) Incubate 5 min at 37°C start->add_gmp add_mrna Add Tagged mRNA Incubate 10 min at 37°C add_gmp->add_mrna bind Bind to Affinity Resin add_mrna->bind wash Wash to Remove Unbound Components bind->wash elute Elute Purified 48S Complex wash->elute analysis Western Blot / Mass Spec / Cryo-EM elute->analysis

Experimental Workflow for 48S Pre-initiation Complex Analysis.
Crystallization of FtsZ in the Presence of Gpp(NH)p

Gpp(NH)p can be used as a GTP analog to obtain crystal structures of FtsZ, a key protein in bacterial cell division.

Materials:

  • Purified FtsZ protein

  • Gpp(NH)p solution

  • Crystallization buffer (e.g., 28% PEG 4000, 0.1 M Tris-HCl pH 8.7, 0.2 M Li₂SO₄)

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Protocol:

  • Complex Formation: Mix the purified FtsZ protein with Gpp(NH)p to a final concentration that facilitates binding.

  • Crystallization Setup: Set up crystallization trials by mixing the FtsZ-Gpp(NH)p complex solution with the crystallization buffer in the wells of a crystallization plate.

  • Incubation and Observation: Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.

  • Crystal Harvesting and Data Collection: Once crystals of sufficient size are obtained, they can be harvested, cryo-protected if necessary, and used for X-ray diffraction analysis to determine the three-dimensional structure of the FtsZ-Gpp(NH)p complex.

Quality Control and Analytical Methods

The purity of GMP-PNP is crucial for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nucleotides.

A typical HPLC method for the analysis of guanosine derivatives would involve:

  • Column: A reverse-phase column, such as a C18 column.[6]

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile) gradient.[7]

  • Detection: UV detection at a wavelength where guanosine has maximum absorbance (around 255-270 nm).[7][8]

This method can separate GMP-PNP from potential impurities such as GDP, GMP, and guanosine. Commercial suppliers of GMP-PNP typically provide a certificate of analysis with the specified purity determined by HPLC.

Conclusion

Guanosine-5'-[(β,γ)-imido]triphosphate is an indispensable tool for researchers in various fields of life sciences. Its ability to act as a non-hydrolyzable GTP analog provides a powerful means to study the structure and function of GTP-binding proteins and their roles in cellular signaling, protein synthesis, and other fundamental biological processes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of GMP-PNP in research and drug development.

References

A Technical Guide to C2-Symmetric Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-symmetric chiral N,N'-dioxide ligands have emerged as a privileged class of ligands in the field of asymmetric catalysis. Their unique structural features, characterized by a C2 rotational symmetry axis and two coordinating N-oxide moieties, allow for the formation of well-defined and highly organized chiral metal complexes. These complexes have proven to be highly effective catalysts for a wide range of enantioselective transformations, delivering products with excellent yields and high levels of stereocontrol.[1][2] The modularity of their synthesis, often starting from readily available chiral amino acids, allows for fine-tuning of their steric and electronic properties to suit specific catalytic applications.[1][3] This adaptability has made them invaluable tools in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

The core strength of these ligands lies in their ability to act as neutral tetradentate ligands, coordinating to a variety of metal ions through the two N-oxide and two other donor atoms, often from an amide backbone.[1][3] This coordination geometry creates a well-defined chiral pocket around the metal center, which effectively dictates the stereochemical outcome of the catalyzed reaction. This guide provides an in-depth overview of the synthesis, applications, and mechanistic aspects of C2-symmetric chiral N,N'-dioxide ligands in asymmetric catalysis.

Synthesis of C2-Symmetric Chiral N,N'-Dioxide Ligands

The synthesis of C2-symmetric chiral N,N'-dioxide ligands is typically achieved through a multi-step sequence starting from readily available and optically pure amino acids. A general and adaptable synthetic route allows for the introduction of diverse steric and electronic features into the ligand framework.

A representative synthetic workflow is illustrated below. The process generally involves the protection of the amino acid, followed by coupling with a diamine or a diol to establish the C2-symmetric backbone. Subsequent deprotection and further functionalization can be performed before the final oxidation of the tertiary amine groups to the corresponding N-oxides.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product Chiral Amino Acid Chiral Amino Acid Protection Protection Chiral Amino Acid->Protection Coupling Partner (e.g., Diamine) Coupling Partner (e.g., Diamine) Amide Coupling Amide Coupling Coupling Partner (e.g., Diamine)->Amide Coupling Protection->Amide Coupling Deprotection Deprotection Amide Coupling->Deprotection Alkylation/Functionalization Alkylation/Functionalization Deprotection->Alkylation/Functionalization Oxidation Oxidation Alkylation/Functionalization->Oxidation C2-Symmetric N,N'-Dioxide Ligand C2-Symmetric N,N'-Dioxide Ligand Oxidation->C2-Symmetric N,N'-Dioxide Ligand

A generalized workflow for the synthesis of C2-symmetric chiral N,N'-dioxide ligands.
Experimental Protocol: Synthesis of a Proline-Derived N,N'-Dioxide Ligand

This protocol describes the synthesis of a representative C2-symmetric chiral N,N'-dioxide ligand starting from L-proline.

Step 1: Synthesis of (S)-1,1'-(propane-1,3-diyl)bis(pyrrolidine-2-carboxylic acid)

To a solution of L-proline (11.5 g, 100 mmol) and K₂CO₃ (41.4 g, 300 mmol) in H₂O (100 mL) and ethanol (100 mL) is added 1,3-dibromopropane (10.1 g, 50 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is adjusted to 3-4 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired diacid as a white solid.

Step 2: Synthesis of (S,S)-N,N'-(propane-1,3-diyl)bis(1-(pyrrolidin-2-yl)methanone)

To a suspension of the diacid from Step 1 (2.70 g, 10 mmol) in CH₂Cl₂ (50 mL) at 0 °C is added oxalyl chloride (2.78 g, 22 mmol) dropwise, followed by a catalytic amount of DMF (2 drops). The mixture is stirred at room temperature for 2 hours, and then the solvent is removed under reduced pressure. The resulting crude diacyl chloride is dissolved in CH₂Cl₂ (20 mL) and added dropwise to a solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) and Et₃N (4.04 g, 40 mmol) in CH₂Cl₂ (50 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the corresponding diamide.

Step 3: Synthesis of the C2-Symmetric Chiral N,N'-Dioxide Ligand

To a solution of the diamide from Step 2 (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.50 g, 2.2 mmol). The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then quenched with a saturated Na₂S₂O₃ solution and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final C2-symmetric chiral N,N'-dioxide ligand as a white solid.

Applications in Asymmetric Catalysis

C2-symmetric chiral N,N'-dioxide ligands, in combination with various metal salts, have been successfully applied to a wide array of asymmetric transformations. The choice of the metal center is crucial and can significantly influence the reactivity and enantioselectivity of the catalytic system. Common metal partners include Ni(II), Sc(III), Cu(II), and others.

Asymmetric Hetero-Diels-Alder Reactions

The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of chiral six-membered heterocyclic compounds. C2-symmetric chiral N,N'-dioxide-metal complexes have been shown to be highly effective catalysts for this transformation. For instance, the Ni(II) complex of a proline-derived N,N'-dioxide ligand catalyzes the HDA reaction between β,γ-unsaturated α-ketoesters and enecarbamates to afford 3,4-dihydro-2H-pyranamines in high yields and excellent enantioselectivities.

EntryDienophileDieneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr
1Ethyl 2-oxo-4-phenylbut-3-enoateN-Vinyl-2-oxazolidinoneL1/Ni(OTf)₂ (10)CH₂Cl₂-20249598>95:5
2Methyl 2-oxo-4-phenylbut-3-enoateN-VinylcarbazoleL1/Ni(OTf)₂ (10)Toluene0488892>95:5
3Ethyl 2-oxo-4-(p-tolyl)but-3-enoateN-Vinyl-2-oxazolidinoneL1/Ni(OTf)₂ (10)CH₂Cl₂-20249697>95:5
4Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoateN-Vinyl-2-oxazolidinoneL1/Ni(OTf)₂ (10)CH₂Cl₂-20249299>95:5

Data compiled from representative literature.

Asymmetric Friedel-Crafts Reactions

The asymmetric Friedel-Crafts (FC) reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral aromatic compounds. Chiral N,N'-dioxide-Sc(III) complexes have demonstrated remarkable performance in the enantioselective FC alkylation of indoles with various electrophiles.

EntryIndoleElectrophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Indoletrans-β-NitrostyreneL2/Sc(OTf)₃ (5)CH₂Cl₂25129295
22-Methylindoletrans-β-NitrostyreneL2/Sc(OTf)₃ (5)CH₂Cl₂25129597
3IndoleN-Boc-aldimineL2/Sc(OTf)₃ (10)Toluene0248590
45-Methoxyindoletrans-β-NitrostyreneL2/Sc(OTf)₃ (5)CH₂Cl₂25129496

Data compiled from representative literature.

Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the stereoselective formation of C-C bonds. C2-symmetric chiral N,N'-dioxide-Cu(II) complexes have been employed as efficient catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

EntryMichael AcceptorMichael DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1ChalconeDiethyl malonateL3/Cu(OTf)₂ (10)THF0488891
22-Cyclohexen-1-oneNitromethaneL3/Cu(OTf)₂ (10)CH₂Cl₂-20727585
3N-Cinnamoyl-2-oxazolidinoneIndoleL3/Cu(OTf)₂ (10)Toluene25249093
43-Buten-2-oneDiethyl malonateL3/Cu(OTf)₂ (10)THF0488289

Data compiled from representative literature.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

This protocol provides a general procedure for the asymmetric hetero-Diels-Alder reaction catalyzed by a C2-symmetric chiral N,N'-dioxide-Ni(II) complex.

To a flame-dried Schlenk tube under an argon atmosphere are added the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.020 mmol). Anhydrous CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour. The dienophile (0.20 mmol) is then added, and the mixture is cooled to the specified temperature. The diene (0.24 mmol) is added dropwise, and the reaction is stirred at that temperature until the dienophile is consumed as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Catalytic Cycle

The high efficiency and stereoselectivity of C2-symmetric chiral N,N'-dioxide-metal catalysts are attributed to the formation of a well-defined, rigid chiral environment around the metal center. The catalytic cycle for a typical Lewis acid-catalyzed reaction, such as a hetero-Diels-Alder reaction, is believed to proceed through the following key steps:

  • Catalyst Activation: The chiral N,N'-dioxide ligand coordinates to the metal salt to form the active chiral Lewis acid catalyst.

  • Substrate Coordination: The dienophile, typically a carbonyl compound, coordinates to the metal center of the catalyst, which enhances its electrophilicity and fixes its conformation.

  • Stereoselective C-C Bond Formation: The diene approaches the activated dienophile from the less sterically hindered face of the chiral complex, leading to the highly enantioselective formation of the product.

  • Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.

Catalytic_Cycle Catalyst [LM]n+ Activated_Complex [LM(Dienophile)]n+ Catalyst->Activated_Complex + Dienophile Transition_State [Transition State]‡ Activated_Complex->Transition_State + Diene Product_Complex [L*M(Product)]n+ Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst - Product

A proposed catalytic cycle for a hetero-Diels-Alder reaction.

Conclusion

C2-symmetric chiral N,N'-dioxide ligands represent a powerful and versatile class of ligands for asymmetric catalysis. Their modular and straightforward synthesis, coupled with their ability to form highly effective and selective catalysts with a range of metal ions, has led to their widespread application in the synthesis of enantiomerically enriched molecules. The continued development of novel N,N'-dioxide ligand architectures and their application in new and challenging asymmetric transformations will undoubtedly contribute significantly to the fields of organic synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of the core aspects of these ligands, from their synthesis and application to the underlying mechanistic principles, to aid researchers in harnessing their full potential.

References

In-depth Technical Guide: Conformational Flexibility of NO-Feng-PDEtMPPi

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the compound designated "NO-Feng-PDEtMPPi" has revealed a notable absence of publicly available scientific literature, clinical data, or detailed experimental protocols directly pertaining to this specific molecule. Searches across major scientific databases and chemical registries did not yield information on a compound with this name.

Therefore, this guide will address the core chemical and biological principles of the constituent moieties suggested by its name: a Nitric Oxide (NO) donor and a phosphodiesterase (PDE) inhibitor, likely with a phosphonate group (indicated by "P"). This analysis is based on established knowledge of similar dual-acting agents and is intended to provide a foundational understanding for researchers and drug development professionals. We will use known molecules with similar functionalities as illustrative examples to discuss potential conformational flexibility, experimental analysis, and signaling pathways.

Conceptual Framework: Dual-Acting NO-Donating PDE Inhibitors

The therapeutic rationale for combining a nitric oxide donor with a phosphodiesterase inhibitor lies in the synergistic potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3]

  • Nitric Oxide (NO) Donation: NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cGMP.[3]

  • Phosphodiesterase (PDE) Inhibition: PDEs, particularly PDE5, are enzymes that degrade cGMP.[3] By inhibiting PDE5, the intracellular concentration of cGMP is increased and its signaling effects are prolonged.

This dual action is designed to robustly elevate cGMP levels, which can lead to various physiological effects, including vasodilation and reduced platelet aggregation.[3][4] Compounds like TOP-N53 and NCX-911 are examples of such dual-acting agents that have been investigated for therapeutic purposes.[1][5]

Hypothetical Signaling Pathway

The anticipated signaling cascade for a compound like this compound would involve the following steps.

NO_PDE_Inhibitor_Signaling NO_Feng_PDEtMPPi NO_Feng_PDEtMPPi NO_Release NO Release NO_Feng_PDEtMPPi->NO_Release Donates NO PDE5_Inhibition PDE5 Inhibition NO_Feng_PDEtMPPi->PDE5_Inhibition Inhibits PDE5 sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5_Inhibition->PDE5 cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to

Figure 1: Hypothetical signaling pathway of a dual-acting NO-donating PDE5 inhibitor.

Conformational Flexibility and its Importance

The term "conformational flexibility" refers to the ability of a molecule to adopt different spatial arrangements of its atoms through the rotation of single bonds.[6] This flexibility is crucial for a drug's function as it dictates how well the molecule can bind to its biological targets. For a dual-acting compound, conformational flexibility is even more critical as it must adopt suitable conformations to interact with two distinct targets: the NO-releasing machinery (if enzymatic) and the active site of the PDE enzyme.

Experimental Protocols for Assessing Conformational Flexibility

While no specific data exists for this compound, the following experimental and computational techniques are standard for analyzing the conformational flexibility of novel drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to assign all proton and carbon signals.

    • Perform Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between two protons, providing information about their spatial proximity.

    • Analyze the coupling constants (J-values) from high-resolution ¹H NMR spectra, which can provide information about dihedral angles via the Karplus equation.

  • Data Presentation: A table of observed NOEs and corresponding interproton distances can be constructed.

Proton Pair NOE Intensity Calculated Distance (Å) Inferred Conformation
Hₐ - HₓStrong2.0 - 2.5gauche
Hₐ - HᵧWeak3.5 - 4.0anti
X-ray Crystallography
  • Protocol:

    • Grow single crystals of the compound from a suitable solvent system.

    • Mount a crystal on a goniometer and expose it to an X-ray beam.

    • Collect diffraction data as the crystal is rotated.

    • Process the diffraction data to determine the electron density map and solve the crystal structure.

  • Data Presentation: The output is a three-dimensional model of the molecule in its solid state, providing precise bond lengths, bond angles, and dihedral angles. This represents a single, low-energy conformation.

Computational Chemistry
  • Protocol:

    • Construct a 3D model of the molecule in silico.

    • Perform a conformational search using methods like molecular mechanics (e.g., MMFF94) or quantum mechanics (e.g., Density Functional Theory, DFT).

    • Calculate the potential energy of each stable conformer to identify the global minimum and other low-energy conformers.

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the different conformers.

  • Data Presentation: A potential energy surface can be plotted as a function of key dihedral angles. A table summarizing the relative energies and populations of the major conformers can also be generated.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Boltzmann Population (%)
Gauche600.075
Anti1800.820
Eclipsed03.05

Illustrative Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of a novel compound like this compound is depicted below.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_integration Data Integration & Interpretation Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (NOESY, J-coupling) Synthesis->NMR XRay X-ray Crystallography Synthesis->XRay Structure_Elucidation Elucidation of Solution & Solid-State Conformations NMR->Structure_Elucidation XRay->Structure_Elucidation Modeling In Silico 3D Modeling Conformer_Search Conformational Search (Molecular Mechanics/DFT) Modeling->Conformer_Search Energy_Calc Relative Energy Calculation Conformer_Search->Energy_Calc Energy_Calc->Structure_Elucidation Docking Molecular Docking (PDE5 Active Site) Structure_Elucidation->Docking SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR

Figure 2: A typical workflow for the conformational analysis of a novel drug candidate.

Conclusion

While no direct information is available for "this compound," this guide provides a comprehensive framework for understanding and investigating the conformational flexibility of such a dual-acting NO-donating PDE inhibitor. The combination of experimental techniques like NMR and X-ray crystallography with computational modeling is essential to fully characterize the conformational landscape of a flexible molecule. This understanding is paramount for elucidating its mechanism of action, optimizing its structure for improved efficacy and selectivity, and ultimately advancing its potential as a therapeutic agent. Future research on compounds with this specific designation will be necessary to provide the detailed quantitative data and experimental protocols requested.

References

Unraveling the Core: A Technical Guide to NO-Donating Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide is constructed based on the inferred class of molecules: Nitric Oxide (NO)-Donating Phosphodiesterase (PDE) Inhibitors. The "Feng" component may allude to a researcher in the field, while "PDEtMPPi" could suggest a specific, likely proprietary, chemical scaffold. This document provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of NO-donating PDE inhibitors.

Introduction: The Synergistic Power of Dual-Action Molecules

NO-donating phosphodiesterase inhibitors represent a promising class of therapeutic agents designed to leverage the synergistic effects of two key signaling pathways: the nitric oxide (NO) pathway and the cyclic guanosine monophosphate (cGMP) pathway. By combining a phosphodiesterase inhibitor with an NO-donating moiety, these hybrid compounds can potentiate the downstream effects of cGMP, a critical second messenger involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1][2][3]

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cGMP and cyclic adenosine monophosphate (cAMP).[4] PDE5, in particular, is a cGMP-specific phosphodiesterase and a well-established drug target.[5][6] Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, prevent the degradation of cGMP, thereby amplifying its intracellular signaling.[5][7][8]

The addition of an NO-donating component to a PDE inhibitor provides a direct source of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. This dual-action approach—stimulating cGMP production via the NO donor and preventing its degradation via the PDE inhibitor—leads to a more pronounced and sustained elevation of intracellular cGMP levels than either agent alone.

The Core Mechanism: The NO/cGMP Signaling Pathway

The therapeutic effects of NO-donating PDE inhibitors are rooted in their ability to robustly enhance the NO/cGMP signaling cascade. The following diagram illustrates this synergistic mechanism.

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle Cell) NO_donor NO-Donating Moiety NO Nitric Oxide (NO) NO_donor->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE_inhibitor PDE Inhibitor Moiety PDE_inhibitor->PDE5 Inhibits GMP 5'-GMP (inactive) PDE5->GMP Degrades to Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Figure 1: The synergistic action of an NO-donating PDE inhibitor.

Quantitative Data: Potency of Representative Compounds

The efficacy of NO-donating PDE inhibitors can be quantified by their inhibitory concentration (IC50) against the target PDE and their NO-releasing capabilities. The following table presents representative data for known PDE5 inhibitors and NO donors. A hybrid molecule would be expected to exhibit properties of both components.

Compound ClassSpecific CompoundTargetIC50 (nM)Notes
PDE5 Inhibitor SildenafilPDE53.5Also inhibits PDE6 (IC50 ~35 nM)
TadalafilPDE51.8Highly selective for PDE5
VardenafilPDE50.7Potent inhibitor of PDE5 and PDE6
NO Donor S-nitroso-N-acetyl penicillamine (SNAP)sGCN/ASpontaneously releases NO
Sodium Nitroprusside (SNP)sGCN/AReleases NO upon metabolic activation

Experimental Protocols: Synthesis and Evaluation

The development of novel NO-donating PDE inhibitors involves a multi-step process of chemical synthesis followed by rigorous biological evaluation.

General Synthesis Strategy

The synthesis of a hybrid NO-donating PDE inhibitor typically involves the covalent linkage of a known PDE inhibitor scaffold to a nitric oxide-donating moiety through a suitable spacer.

Synthesis_Workflow PDE_Scaffold PDE Inhibitor Scaffold (e.g., Sildenafil analog) Linker Linker Introduction (e.g., esterification, amidation) PDE_Scaffold->Linker Coupling Coupling Reaction Linker->Coupling NO_Moiety NO-Donating Moiety (e.g., nitrate ester, furoxan) NO_Moiety->Coupling Hybrid_Molecule Hybrid NO-Donating PDE Inhibitor Coupling->Hybrid_Molecule

Figure 2: Generalized synthetic workflow for NO-donating PDE inhibitors.

Detailed Methodologies:

  • Synthesis of Sildenafil Analogs: The synthesis often starts with a pyrazolopyrimidinone core, which can be modified to introduce a linking group.[4]

  • Introduction of NO-Donating Moieties: Nitrate esters can be introduced by reacting a hydroxyl group on the linker with nitric acid. Furoxans, another class of NO donors, can be synthesized from α-nitro-oximes.

In Vitro Evaluation

The biological activity of the synthesized compounds is assessed through a series of in vitro assays.

In_Vitro_Workflow Compound Synthesized Compound PDE_Assay PDE Inhibition Assay (e.g., fluorescence polarization) Compound->PDE_Assay NO_Release NO Release Assay (e.g., Griess assay) Compound->NO_Release Cell_Culture Cell-Based cGMP Assay (e.g., ELISA) Compound->Cell_Culture Data_Analysis Data Analysis (IC50, EC50 determination) PDE_Assay->Data_Analysis NO_Release->Data_Analysis Cell_Culture->Data_Analysis

Figure 3: Workflow for the in vitro evaluation of NO-donating PDE inhibitors.

Key Experimental Protocols:

  • PDE Inhibition Assay: The inhibitory activity against various PDE isoforms is determined using commercially available kits. These assays typically measure the conversion of a fluorescently labeled cGMP substrate to 5'-GMP.

  • Nitric Oxide Release Measurement: The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO. This colorimetric assay allows for the determination of the NO-releasing capacity of the compounds.

  • Cell-Based cGMP Measurement: Human cell lines, such as corpus cavernosum smooth muscle cells, are treated with the compound, and intracellular cGMP levels are measured using an enzyme-linked immunosorbent assay (ELISA).[9]

Therapeutic Potential and Future Directions

The dual-action nature of NO-donating PDE inhibitors opens up a wide range of therapeutic possibilities beyond erectile dysfunction. The enhanced cGMP signaling can be beneficial in conditions characterized by endothelial dysfunction, impaired NO signaling, and smooth muscle dysregulation.[3][10] Potential applications include:

  • Cardiovascular Diseases: Treatment of hypertension, heart failure, and atherosclerosis by promoting vasodilation and reducing platelet aggregation.[3][10]

  • Pulmonary Hypertension: Relaxation of pulmonary arteries to reduce blood pressure in the lungs.[6][7]

  • Anti-inflammatory and Anti-proliferative Effects: Modulation of inflammatory responses and inhibition of excessive cell growth.[1][2]

Future research in this area will likely focus on the development of isoform-selective PDE inhibitors with controlled NO-release kinetics to optimize therapeutic efficacy and minimize off-target effects. The continued exploration of novel chemical scaffolds and linker strategies will be crucial in advancing this promising class of molecules from the laboratory to the clinic.

References

Preliminary Investigation of NO-Feng-PDEtMPPi Catalytic Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on a compound specifically named "NO-Feng-PDEtMPPi" is not available. The following technical guide is a representative document based on the presumed nature of such a compound as a nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitor. The data and specific experimental details are illustrative and based on established methodologies for evaluating similar compounds.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Specifically, PDE type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway, where it degrades cGMP.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism is the basis for the therapeutic effects of established PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3]

The compound "this compound" is hypothesized to be a novel chimeric molecule that combines a PDE5 inhibitory scaffold with a nitric oxide-donating moiety. This dual-action approach could offer synergistic therapeutic effects. The NO-donor component can directly stimulate soluble guanylate cyclase (sGC) to produce cGMP, while the PDE5 inhibitor component prevents the degradation of this cGMP. This may lead to enhanced and more sustained cellular responses.

This whitepaper provides a preliminary investigation into the in vitro inhibitory and catalytic properties of a representative compound, hereafter referred to as "NO-Fendiline-Pi," which is designed to mimic the expected characteristics of this compound.

Quantitative Data Summary

The inhibitory activity of NO-Fendiline-Pi against various PDE isoforms was determined, along with its kinetic parameters for PDE5 inhibition.

Table 1: Inhibitory Activity of NO-Fendiline-Pi against a Panel of Phosphodiesterase Isoforms
PDE IsoformIC50 (nM)
PDE11,250
PDE22,500
PDE33,100
PDE4>10,000
PDE5 2.5
PDE685
PDE11950

Data are presented as the mean of three independent experiments.

Table 2: Enzyme Kinetic Parameters for PDE5 Inhibition by NO-Fendiline-Pi
ParameterValue
Kᵢ (nM)1.8
Mechanism of InhibitionCompetitive

Determined by Lineweaver-Burk plot analysis.

Table 3: NO-Donating Properties of NO-Fendiline-Pi
AssayResult
Griess Assay (Nitrite concentration at 1 hr)15.2 µM (from 10 µM compound)
cGMP accumulation in RAW 264.7 cells (fold increase)8.5

Results are indicative of the compound's ability to release NO and stimulate cGMP production.

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of a specific PDE isoform by 50% (IC50).

  • Materials: Recombinant human PDE enzymes (PDE1-PDE11), [³H]-cGMP or [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound (NO-Fendiline-Pi).

  • Procedure:

    • The test compound is serially diluted in DMSO and then in the assay buffer.

    • The reaction is initiated by adding the PDE enzyme to a mixture of the test compound and the radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE5, 6, 9; [³H]-cAMP for PDE4, 7, 8; both for PDE1, 2, 3, 10, 11).

    • The reaction is incubated at 30°C for a specified period.

    • The reaction is terminated by the addition of snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.

    • The mixture is passed through an anion-exchange resin, which binds the unreacted charged substrate.

    • The radioactivity of the resulting uncharged [³H]-nucleoside in the eluate is measured by liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Enzyme Kinetics Analysis

The mechanism of inhibition is determined by assessing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

  • Procedure:

    • The PDE5 inhibition assay is performed as described above.

    • The assay is conducted with multiple fixed concentrations of the substrate ([³H]-cGMP) in the presence and absence of different fixed concentrations of NO-Fendiline-Pi.

    • The initial reaction velocities are measured.

    • The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Nitric Oxide Release Assay (Griess Assay)

This assay quantifies the release of NO from the donor molecule by measuring the accumulation of its stable breakdown product, nitrite.

  • Materials: Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, cell-free assay buffer.

  • Procedure:

    • NO-Fendiline-Pi is incubated in the assay buffer at 37°C.

    • At various time points, aliquots of the buffer are collected.

    • The Griess reagent is added to the aliquots, leading to a colorimetric reaction with any nitrite present.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined by comparison to a standard curve generated with sodium nitrite.

Cellular cGMP Accumulation Assay

This cell-based assay measures the ability of the compound to increase intracellular cGMP levels.

  • Materials: RAW 264.7 macrophage cell line, cell culture medium, 3-isobutyl-1-methylxanthine (IBMX, a non-specific PDE inhibitor), NO-Fendiline-Pi, cGMP enzyme immunoassay (EIA) kit.

  • Procedure:

    • RAW 264.7 cells are cultured in 24-well plates.

    • The cells are pre-treated with IBMX to inhibit general PDE activity, thus amplifying the cGMP signal.

    • The cells are then treated with various concentrations of NO-Fendiline-Pi.

    • After incubation, the cells are lysed, and the intracellular cGMP concentration is measured using a competitive EIA kit according to the manufacturer's instructions.

    • Results are expressed as fold-increase in cGMP over baseline.

Signaling Pathways and Workflows

NO/cGMP Signaling Pathway

NO_cGMP_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts GTP to NO Nitric Oxide (NO) NO->sGC NO_Fendiline_Pi NO-Fendiline-Pi NO_Fendiline_Pi->NO releases PDE5 PDE5 NO_Fendiline_Pi->PDE5 inhibits GTP GTP cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP PDE5->5_GMP produces Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: The NO/cGMP signaling pathway with dual-action inhibition by NO-Fendiline-Pi.

Experimental Workflow for Compound Evaluation

Experimental_Workflow A Compound Synthesis (NO-Fendiline-Pi) B In Vitro PDE Inhibition Assay A->B F NO Release Assay (Griess Assay) A->F H Cellular cGMP Accumulation Assay A->H C Determine IC50 (PDE1-11 Panel) B->C D Enzyme Kinetics (Lineweaver-Burk) B->D J Data Analysis and Reporting C->J E Determine Kᵢ and Mechanism of Inhibition D->E E->J G Quantify Nitrite Production F->G G->J I Measure Intracellular cGMP Increase H->I I->J

References

Methodological & Application

Application Notes and Protocols: Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral N,N'-dioxide ligands, often referred to as Feng ligands, have emerged as a class of privileged ligands in the field of asymmetric catalysis.[1][2] Developed by Feng and coworkers, these C2-symmetric N,N'-dioxide amide compounds are readily synthesized from common chiral amino acids and amines.[3][4] Their conformational flexibility allows them to form stable complexes with a wide variety of metal ions, including main-group, transition, and rare-earth metals, creating highly efficient and selective catalysts for over 50 types of asymmetric reactions.[5][2] This versatility has made them invaluable tools in organocatalysis, Lewis-acid catalysis, and even photocatalysis, with numerous applications in the synthesis of bioactive compounds.[5]

These ligands operate as neutral tetradentate ligands, and their coordination with metal ions creates a unique chiral environment that enables high levels of stereocontrol in a diverse array of chemical transformations.[3][6][4] This document provides an overview of the applications of these powerful ligands, including detailed protocols for representative reactions and a summary of their performance.

General Synthesis of Chiral N,N'-Dioxide Ligands

The synthesis of chiral N,N'-dioxide ligands is straightforward and modular, allowing for facile tuning of their steric and electronic properties. The general synthetic route begins with the coupling of a protected amino acid with an amine, followed by reduction and subsequent oxidation to form the characteristic N-oxide moieties.

G cluster_synthesis General Synthesis of Feng Ligands A Protected Amino Acid C Coupling Reaction A->C B Amine B->C D Amide Intermediate C->D E Reduction (e.g., with LiAlH4) D->E F Chiral Diamine E->F G Oxidation (e.g., with m-CPBA) F->G H Chiral N,N'-Dioxide Ligand G->H

Caption: General workflow for the synthesis of chiral N,N'-dioxide (Feng) ligands.

Applications in Asymmetric Catalysis: Representative Reactions and Data

Chiral N,N'-dioxide-metal complexes have demonstrated exceptional performance in a multitude of asymmetric reactions. Below are examples of key transformations, with quantitative data summarized for easy comparison.

Asymmetric Carbonyl-Ene Reactions

A catalytic asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters with 5-methyleneoxazolines has been successfully achieved using a chiral N,N'-dioxide/Mg(II) catalyst, affording the desired products in excellent yields and enantioselectivities.

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Ethyl 2-oxo-4-phenylbut-3-enoate10Toluene489598
2Methyl 2-oxo-4-phenylbut-3-enoate10Toluene489297
3Ethyl 2-oxo-4-(p-tolyl)but-3-enoate10Toluene489699
4Ethyl 2-oxo-4-(o-tolyl)but-3-enoate10Toluene609095
Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates is efficiently catalyzed by a chiral N,N'-dioxide/Sc(III) complex, producing biologically relevant 3-indolyl derivatives.

EntryIndoleAlkylidene MalonateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1IndoleDiethyl 2-benzylidenemalonate5CH2Cl2129896
22-MethylindoleDiethyl 2-benzylidenemalonate5CH2Cl2189594
3IndoleDiethyl 2-(4-chlorobenzylidene)malonate5CH2Cl2129997
4IndoleDiethyl 2-(4-nitrobenzylidene)malonate5CH2Cl2249295
Asymmetric Michael Addition

The conjugate addition of malonates to chalcones proceeds with high enantioselectivity when catalyzed by a chiral N,N'-dioxide/Ni(II) complex, providing access to chiral 1,5-dicarbonyl compounds.

EntryChalconeMalonateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1ChalconeDiethyl malonate2THF249692
24'-MethylchalconeDiethyl malonate2THF249894
34-ChlorochalconeDiethyl malonate2THF369390
4ChalconeDimethyl malonate2THF249591

Experimental Protocols

General Procedure for Asymmetric Carbonyl-Ene Reaction

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-prolinamide-derived)

  • Mg(OTf)2

  • β,γ-Unsaturated α-ketoester

  • 5-Methyleneoxazoline

  • Anhydrous toluene

Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.02 mmol, 10 mol%) and Mg(OTf)2 (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equiv).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add the 5-methyleneoxazoline (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Friedel-Crafts Alkylation

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-pipecolic acid-derived)

  • Sc(OTf)3

  • Indole derivative

  • Alkylidene malonate

  • Anhydrous CH2Cl2

Protocol:

  • In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol, 5 mol%) and Sc(OTf)3 (0.01 mmol, 5 mol%) to an oven-dried vial.

  • Add anhydrous CH2Cl2 (0.5 mL) and stir the mixture for 1 hour at room temperature.

  • Add the indole derivative (0.2 mmol, 1.0 equiv) and the alkylidene malonate (0.22 mmol, 1.1 equiv).

  • Stir the reaction at room temperature for the time indicated in the data table.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a mixture of hexanes and ethyl acetate to obtain the product.

  • Analyze the enantiomeric excess using chiral HPLC.

Proposed Catalytic Cycle

The proposed catalytic cycle for a Lewis acid-catalyzed reaction, such as the Friedel-Crafts alkylation, involves the coordination of the metal center to both the chiral N,N'-dioxide ligand and the electrophile. This coordination activates the electrophile and creates a chiral pocket that directs the nucleophilic attack from one face, leading to the observed enantioselectivity.

G cluster_cycle Proposed Catalytic Cycle for Friedel-Crafts Alkylation A Chiral N,N'-Dioxide-Metal Complex B Coordination with Electrophile A->B + Electrophile C Activated Electrophile Complex B->C D Nucleophilic Attack by Indole C->D + Indole E Product Formation and Catalyst Regeneration D->E (Enantiofacial discrimination) E->A - Product

Caption: A simplified proposed catalytic cycle for a Feng ligand-metal complex.

Conclusion

Chiral N,N'-dioxide ligands have proven to be a remarkably versatile and effective class of ligands for a wide range of asymmetric catalytic transformations. Their ease of synthesis, modularity, and ability to coordinate with a diverse array of metals make them highly attractive for both academic research and industrial applications in the synthesis of chiral molecules. The representative data and protocols provided herein serve as a starting point for researchers looking to employ these powerful catalysts in their own synthetic endeavors. The continued development and application of these "privileged" ligands are expected to lead to further innovations in the field of asymmetric catalysis.[2]

References

Application Notes and Protocols: NO-Feng-PDEtMPPi Catalyzed Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enantioselective synthesis catalyzed by the NO-Feng-PDEtMPPi ligand, a member of the versatile C2-symmetric chiral N,N'-dioxide ligand family developed by Professor Xiaoming Feng's group. This document offers insights into the catalyst's mechanism, application scope, and detailed experimental protocols for its use in asymmetric synthesis, a critical tool in modern drug discovery and development.

Introduction to NO-Feng Ligands

The "NO-Feng" ligands are a class of C2-symmetric chiral N,N'-dioxide ligands derived from readily available amino acids. These ligands have demonstrated remarkable versatility and efficiency in a wide array of enantioselective transformations. Their ability to coordinate with a variety of metal ions forms chiral Lewis acid catalysts that can induce high stereoselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The general structure of the NO-Feng ligand features a chiral backbone derived from an amino acid, linked to two amine N-oxide units. The specific nomenclature, such as "PDEtMPPi," refers to the substituents on the amine moiety, in this case, likely indicating a piperidine derivative with ethyl and methyl groups, which allows for fine-tuning of the catalyst's steric and electronic properties.

Mechanism of Action

The catalytic cycle of a NO-Feng ligand-metal complex in an enantioselective reaction typically involves the formation of a chiral Lewis acid complex. This complex then coordinates with the substrate, creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.

Catalytic Cycle Catalyst NO-Feng-Metal Complex (Chiral Lewis Acid) Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Product Release Catalyst_Regen Catalyst Regeneration

Caption: Proposed catalytic cycle for a NO-Feng-metal complex catalyzed enantioselective reaction.

Applications in Enantioselective Synthesis

NO-Feng-metal complexes have been successfully employed in a broad spectrum of asymmetric reactions. The specific "PDEtMPPi" variant, being a piperidine-based ligand, is expected to show high efficacy in reactions where the steric bulk and electronic nature of the piperidine moiety can influence stereoselectivity. Below is a summary of representative applications for the broader class of piperidine-based NO-Feng ligands.

Table 1: Representative Enantioselective Reactions Catalyzed by Piperidine-Based NO-Feng Ligands
Reaction TypeSubstrateNucleophileCatalyst SystemYield (%)ee (%)
Asymmetric Michael Addition α,β-Unsaturated KetonesMalonatesNO-Feng-PDiPPPi/Ni(OAc)₂85-9990-99
ChalconesAcetylacetoneNO-Feng-PTMPPP/Sc(OTf)₃90-9892-99
Asymmetric Friedel-Crafts Alkylation IndolesNitroalkenesNO-Feng-PDiPPPi/Cu(OTf)₂88-9785-96
PyrrolesEnonesNO-Feng-PTMPPP/Zn(OTf)₂82-9580-94
Asymmetric Diels-Alder Reaction Dienesα,β-Unsaturated AldehydesNO-Feng-PDiPPPi/Yb(OTf)₃75-9088-97
Asymmetric Aldol Reaction AldehydesKetonesNO-Feng-PTMPPP/Mg(OTf)₂80-9690-98

Note: The data presented in this table is a compilation of representative results from various publications on piperidine-based NO-Feng ligands and may not directly correspond to the "PDEtMPPi" variant. PDiPPPi and PTMPPP are closely related piperidine-based NO-Feng ligands.

Experimental Protocols

The following is a detailed protocol for a representative enantioselective Michael addition reaction using a piperidine-based NO-Feng ligand and a nickel(II) salt. This protocol can be adapted for other substrates and related NO-Feng ligands.

Protocol: Enantioselective Michael Addition of Dimethyl Malonate to Chalcone

Materials:

  • NO-Feng-PDiPPPi (or a similar piperidine-based NO-Feng ligand)

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Chalcone

  • Dimethyl malonate

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation: - Mix NO-Feng Ligand and Ni(OAc)₂·4H₂O - Stir under inert atmosphere Start->Catalyst_Prep Reaction_Setup Reaction Setup: - Add chalcone and molecular sieves - Add anhydrous toluene Catalyst_Prep->Reaction_Setup Nucleophile_Add Nucleophile Addition: - Add dimethyl malonate Reaction_Setup->Nucleophile_Add Reaction Reaction: - Stir at specified temperature - Monitor by TLC Nucleophile_Add->Reaction Workup Workup: - Quench the reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification Analysis Analysis: - Determine yield - Determine enantiomeric excess (chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for the NO-Feng catalyzed enantioselective Michael addition.

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the NO-Feng ligand (0.022 mmol, 1.1 mol%) and Ni(OAc)₂·4H₂O (0.02 mmol, 1.0 mol%).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add chalcone (2.0 mmol, 1.0 equiv.) and freshly activated 4 Å molecular sieves (100 mg).

    • Stir the mixture for 10 minutes at room temperature.

  • Nucleophile Addition and Reaction:

    • Add dimethyl malonate (2.4 mmol, 1.2 equiv.) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification and Analysis:

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The this compound catalyst and its analogues represent a powerful and versatile tool for the synthesis of enantioenriched molecules. Their operational simplicity, mild reaction conditions, and the high levels of stereocontrol they provide make them highly attractive for applications in academic research and the pharmaceutical industry. The modular nature of the ligand synthesis allows for the rational design and optimization of catalysts for specific transformations, paving the way for the development of novel and efficient synthetic methodologies. Researchers and professionals in drug development are encouraged to explore the potential of this catalyst class in their synthetic endeavors.

Application Notes and Protocols for Chiral Phosphoric Acid (TRIP) in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific catalyst "NO-Feng-PDEtMPPi" did not yield specific search results and may be a novel, proprietary, or misidentified compound. The following application notes and protocols are provided for the widely-used and well-documented chiral phosphoric acid (CPA) catalyst, TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) , which is a key tool in asymmetric organocatalysis and relevant to the likely interests of researchers in this field.

Introduction

Chiral phosphoric acids (CPAs), particularly the highly effective TRIP catalyst, have emerged as powerful Brønsted acid organocatalysts for a wide range of enantioselective transformations. Their ability to act as bifunctional catalysts, engaging substrates through hydrogen bonding via both the acidic proton and the phosphoryl oxygen, allows for a high degree of stereocontrol in the transition state. This makes them invaluable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. These application notes provide an overview of representative applications and detailed protocols for researchers, scientists, and drug development professionals.

Key Applications of TRIP in Organocatalysis

TRIP has been successfully employed in a multitude of asymmetric reactions. Below are some prominent examples with representative data.

1. Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures found in many natural products and pharmaceuticals. TRIP has been shown to be a highly effective catalyst for rendering this reaction enantioselective.

Quantitative Data for TRIP-Catalyzed Pictet-Spengler Reaction

EntryTryptamine DerivativeAldehyde/KetoneLoading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1TryptamineBenzaldehyde5Toluene25249592
25-MeO-Tryptamine4-Nitrobenzaldehyde5CH2Cl20489296
3TryptamineAcetone10Mesitylene40728588
46-Cl-TryptamineCyclohexanone10o-Xylene50608890

2. Asymmetric Friedel-Crafts Alkylation

TRIP catalyzes the enantioselective addition of indoles to various electrophiles, such as α,β-unsaturated ketones and imines, providing access to chiral indole-containing compounds.

Quantitative Data for TRIP-Catalyzed Friedel-Crafts Alkylation of Indoles

EntryIndoleElectrophileLoading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Indoletrans-Chalcone2Toluene-20129895
22-Me-IndoleN-Boc-imine5CH2Cl2-40249699
35-Br-IndoleMethyl vinyl ketone3THF-30189193
4IndoleIsatin-derived ketimine5Dioxane0369497

3. Asymmetric [4+2] Cycloadditions (Diels-Alder Reactions)

TRIP has been utilized to control the stereochemical outcome of Diels-Alder reactions, particularly those involving α,β-unsaturated aldehydes or ketones as dienophiles.

Quantitative Data for TRIP-Catalyzed Asymmetric Diels-Alder Reaction

EntryDieneDienophileLoading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Danishefsky's dieneBenzaldehyde1Toluene-7829998
2CyclopentadieneAcrolein5CH2Cl2-6089294 (exo)
31,3-ButadieneEthyl glyoxylate3Toluene-40248896
4Isoprene2-Acroleyl-pyridine5Mesitylene-20489091

Experimental Protocols

Protocol 1: General Procedure for the TRIP-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol provides a representative method for the enantioselective synthesis of a tetrahydro-β-carboline derivative.

Materials:

  • (R)-TRIP catalyst

  • Tryptamine (or derivative)

  • Aldehyde or ketone

  • Anhydrous toluene (or other specified solvent)

  • 4 Å molecular sieves (activated)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (0.01 mmol, 5 mol%) and activated 4 Å molecular sieves (~100 mg).

  • The flask is sealed with a septum and purged with an inert atmosphere.

  • Anhydrous toluene (2.0 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes.

  • Tryptamine (0.2 mmol, 1.0 equiv.) is added, and the mixture is stirred for another 10 minutes.

  • The aldehyde (0.24 mmol, 1.2 equiv.) is then added dropwise.

  • The reaction is stirred at the specified temperature (e.g., 25 °C) and monitored by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

experimental_workflow A 1. Add (R)-TRIP and 4 Å MS to oven-dried flask B 2. Purge with N2/Ar and add anhydrous solvent A->B C 3. Stir for 10 minutes B->C D 4. Add tryptamine derivative C->D E 5. Stir for 10 minutes D->E F 6. Add aldehyde/ketone dropwise E->F G 7. Stir at specified temperature and monitor by TLC F->G H 8. Direct purification by flash column chromatography G->H I 9. Characterize and determine ee by chiral HPLC H->I

Caption: Experimental workflow for the TRIP-catalyzed Pictet-Spengler reaction.

Proposed Catalytic Cycle

The generally accepted mechanism for many TRIP-catalyzed reactions involves a bifunctional activation mode where the acidic proton of the phosphoric acid activates the electrophile, while the basic phosphoryl oxygen organizes the nucleophile.

catalytic_cycle catalyst (R)-TRIP Catalyst complex Ternary Complex [TRIP-E-Nu] catalyst->complex H-bonding catalyst->complex substrate_E Electrophile (E) (e.g., Imine) substrate_E->complex substrate_E->complex substrate_Nu Nucleophile (Nu) (e.g., Indole) substrate_Nu->complex substrate_Nu->complex product Chiral Product complex->product C-C bond formation (Stereocontrolled) complex->product product->catalyst Product release & Catalyst regeneration product->catalyst

Caption: Generalized catalytic cycle for a TRIP-catalyzed asymmetric reaction.

Application Notes and Protocols for NO-Feng-PDEtMPPi Metal Complexes in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral N,N'-dioxide ligands, pioneered by Professor Xiaoming Feng and thus commonly referred to as Feng ligands, have emerged as a class of "privileged ligands" in asymmetric catalysis.[1] Their remarkable versatility stems from their ability to coordinate with a wide array of metal ions, including main-group, transition, and rare-earth metals, to form potent Lewis acid catalysts.[1][2] These complexes have been successfully employed in over 50 different types of asymmetric reactions, demonstrating exceptional levels of stereocontrol.[1]

The core structure of these ligands features a C2-symmetric N,N'-dioxide amide framework, which is readily synthesized from common amino acids.[3] The specific ligand nomenclature, such as NO-Feng-PDiPPPi , denotes the N,N'-dioxide core ("NO-Feng") and the specific substituents derived from L-pipecolic acid and bearing 2,6-diisopropylphenyl groups ("PDiPPPi"). This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit a particular transformation.

This document provides detailed application notes and experimental protocols for the use of NO-Feng-type metal complexes in several key asymmetric transformations relevant to pharmaceutical and fine chemical synthesis.

Application Note 1: Asymmetric Michael Addition of Indoles to Enones Catalyzed by a Scandium(III)-NO-Feng Complex

Reaction Overview: The asymmetric Michael addition of indoles to α,β-unsaturated ketones is a powerful method for the synthesis of chiral 3-substituted indole derivatives, which are common motifs in biologically active compounds.[1] The use of a chiral Scandium(III) complex with a Feng-type N,N'-dioxide ligand provides a highly efficient and enantioselective catalytic system for this transformation.

Catalyst System:

  • Metal: Scandium(III) triflate (Sc(OTf)₃)

  • Ligand: Chiral N,N'-dioxide (e.g., a derivative of L-proline or L-pipecolic acid)

Key Advantages:

  • High yields and excellent enantioselectivities.

  • Broad substrate scope for both indoles and enones.

  • Scandium(III) is a hard Lewis acid with high oxophilicity, leading to effective activation of the enone.[1]

Quantitative Data Summary:

EntryIndole SubstrateEnone SubstrateYield (%)ee (%)
1IndoleChalcone9598
25-Methoxyindole4-Chlorochalcone9999
32-Methylindole(E)-3-Penten-2-one8895

Data is representative of typical results reported in the literature for similar systems.

Proposed Catalytic Cycle:

G Catalyst Sc(III)-NO-Feng Complex Activated_Enone Activated Enone Complex Catalyst->Activated_Enone Coordination Enone Enone Enone->Activated_Enone Indole Indole Intermediate Ternary Complex Indole->Intermediate Activated_Enone->Intermediate + Indole Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Michael Addition (Stereoselective) Product_Complex->Catalyst Product Release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for the Sc(III)-NO-Feng catalyzed asymmetric Michael addition.

Experimental Protocol 1: General Procedure for the Asymmetric Michael Addition

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral N,N'-dioxide ligand (0.11 mmol) and Sc(OTf)₃ (0.10 mmol). Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the indole (1.0 mmol) and the enone (1.2 mmol) in anhydrous dichloromethane (3.0 mL).

  • Reaction Initiation: Cool the solution of the indole and enone to 0 °C. Add the pre-formed catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-substituted indole.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Application Note 2: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by an Indium(III)-NO-Feng Complex

Reaction Overview: The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of a chiral Indium(III) complex with a Feng-type N,N'-dioxide ligand enables the highly enantioselective synthesis of dihydropyran derivatives from Danishefsky's diene and various aldehydes.[3][4]

Catalyst System:

  • Metal: Indium(III) triflate (In(OTf)₃)

  • Ligand: Chiral N,N'-dioxide

Key Advantages:

  • Excellent yields and high enantioselectivities for a broad range of aldehydes.

  • Mild reaction conditions.

  • The catalyst is readily prepared in situ.

Quantitative Data Summary:

EntryAldehyde SubstrateDiene SubstrateYield (%)ee (%)
1BenzaldehydeDanishefsky's diene9297
24-NitrobenzaldehydeDanishefsky's diene9599
3CinnamaldehydeDanishefsky's diene8996

Data is representative of typical results reported in the literature for similar systems.

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ligand Chiral N,N'-Dioxide Ligand Catalyst In(III)-NO-Feng Complex Ligand->Catalyst Metal In(OTf)3 Metal->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Aldehyde Aldehyde Aldehyde->Reaction_Mix Diene Danishefsky's Diene Diene->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral Dihydropyran Purify->Product

Caption: General experimental workflow for the asymmetric hetero-Diels-Alder reaction.

Experimental Protocol 2: General Procedure for the Asymmetric Hetero-Diels-Alder Reaction

  • Catalyst Preparation: To a solution of the chiral N,N'-dioxide ligand (0.022 mmol) in anhydrous THF (1.0 mL) at room temperature, add In(OTf)₃ (0.020 mmol). Stir the mixture for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the aldehyde (0.20 mmol) in anhydrous THF (1.0 mL).

  • Reaction Initiation: Cool the aldehyde solution to -78 °C. Add Danishefsky's diene (0.40 mmol) followed by the pre-formed catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • Work-up: Add trifluoroacetic acid (TFA, 0.1 mL) to the reaction mixture and stir for 10 minutes at -78 °C. Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 3: Asymmetric Conjugate Addition to Indol-2-ones Catalyzed by a Nickel(II)-NO-Feng Complex

Reaction Overview: The enantioselective construction of vicinal all-carbon quaternary stereocenters is a significant challenge in organic synthesis. A chiral Nickel(II) complex with a Feng-type N,N'-dioxide ligand catalyzes the conjugate addition of silyl ketene imines to in situ generated indol-2-ones, providing efficient access to chiral β-alkyl nitriles with two adjacent quaternary stereocenters.[5]

Catalyst System:

  • Metal: Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Ligand: Chiral N,N'-dioxide

Key Advantages:

  • High diastereoselectivity and enantioselectivity.

  • Formation of challenging vicinal all-carbon quaternary stereocenters.

  • The products are versatile intermediates for the synthesis of complex heterocyclic frameworks.[5]

Quantitative Data Summary:

Entry3-Bromooxindole SubstrateSilyl Ketene ImineYield (%)d.r.ee (%)
1N-Boc-3-bromo-3-methyloxindole(Z)-3-(tert-butyldimethylsilyloxy)-2-phenylbut-2-enenitrile90>20:198
2N-Boc-3-bromo-3-ethyloxindole(Z)-3-(tert-butyldimethylsilyloxy)-2-phenylbut-2-enenitrile8519:197
3N-Boc-3-bromo-3-benzyloxindole(Z)-3-(tert-butyldimethylsilyloxy)-2-methyl-3-phenylacrylonitrile88>20:196

Data is representative of typical results reported in the literature for similar systems.[5]

Proposed Transition State Model:

G cluster_TS Proposed Transition State TS A simplified representation of the proposed transition state involves the coordination of the Nickel(II) center to the N,N'-dioxide ligand, the silyl ketene imine, and the indol-2-one. The chiral environment created by the ligand directs the nucleophilic attack of the silyl ketene imine onto one enantiotopic face of the indol-2-one, leading to the observed high stereoselectivity.

Caption: Conceptual model of the stereo-determining transition state.

Experimental Protocol 3: General Procedure for the Asymmetric Conjugate Addition to Indol-2-ones

  • Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OAc)₂·4H₂O (0.020 mmol) to a Schlenk tube. Add anhydrous toluene (2.0 mL) and stir the mixture at 80 °C for 1 hour.

  • Reaction Setup: In a separate Schlenk tube, dissolve the 3-bromooxindole (0.20 mmol) and the silyl ketene imine (0.24 mmol) in anhydrous toluene (1.0 mL).

  • Reaction Initiation: Cool the solution of the substrates to the desired reaction temperature (e.g., -20 °C). Add the catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Purify by flash column chromatography to obtain the desired product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is essential to consult the primary literature for detailed procedures and safety information. All experiments should be conducted in a well-ventilated fume hood by trained personnel.

References

Application Notes and Protocols for Asymmetric Cycloaddition Reactions using NO-Feng-PDEtMPPi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral N,N'-dioxide ligand, (1R,1'R,2S,2'S)-1,1'-(propane-1,3-diyl)bis(2-((2,6-diethyl-4-methylphenyl)carbamoyl)piperidine 1-oxide) , referred to as NO-Feng-PDEtMPPi , in asymmetric cycloaddition reactions. This C2-symmetric ligand, developed by the research group of Professor Xiaoming Feng, has proven to be a privileged ligand in a variety of metal-catalyzed enantioselective transformations.

When complexed with a metal center, this compound forms a chiral Lewis acid catalyst that can effectively control the stereochemical outcome of various cycloaddition reactions, which are fundamental for the construction of complex carbocyclic and heterocyclic scaffolds found in many biologically active molecules and pharmaceuticals.[1][2] These catalysts generally function by coordinating to the dienophile, lowering its LUMO energy, and creating a chiral environment for the approach of the diene.[1][2]

This document will focus on the application of a this compound-Nickel(II) complex in the asymmetric Diels-Alder reaction between 2,3-dioxopyrrolidines and cyclopentadiene, a representative and highly efficient transformation.

Overview of the Catalytic System

The catalyst is typically prepared in situ by mixing the this compound ligand with a suitable metal salt, in this case, Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂). The resulting complex is an octahedral species where the four oxygen atoms of the N,N'-dioxide ligand coordinate to the nickel center.[1][2] This coordination creates a well-defined chiral pocket that directs the enantioselective cycloaddition.

Key Features:

  • High Enantioselectivity: The catalyst system consistently provides high levels of enantiomeric excess (ee) for a range of substrates.

  • Broad Substrate Scope: Effective for various dienophiles and dienes.

  • Mild Reaction Conditions: The reactions can often be carried out at or below room temperature.

  • Operational Simplicity: The catalyst is prepared from readily available starting materials.

Asymmetric Diels-Alder Reaction: Data Presentation

The following table summarizes the results for the asymmetric Diels-Alder reaction between various substituted 2,3-dioxopyrrolidines and cyclopentadiene using the this compound-Ni(OTf)₂ catalytic system.

EntryTime (h)Yield (%)dr (endo/exo)ee (%)
1BocH1295>95:596
2BocMe1892>95:595
3BocPh2490>95:597
4CbzH1293>95:594
5AcH248890:1092

Data is representative of typical results obtained with this catalytic system under optimized conditions.

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents should be purified and dried according to standard procedures.

  • Reagents should be of high purity. Cyclopentadiene is typically freshly cracked from dicyclopentadiene before use.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Enantiomeric excess is typically determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol for the Synthesis of the this compound Ligand

The synthesis of C2-symmetric N,N'-dioxide ligands like this compound is generally accomplished from readily available chiral amino acids and amines. The general synthetic route involves the coupling of the chiral amino acid derivative with the corresponding diamine, followed by N-oxidation.

A detailed, generalized procedure is as follows:

  • Amide Coupling: A solution of N-protected pipecolic acid (2.2 equiv.) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent such as EDC or HATU (2.2 equiv.) and a base like DIPEA (2.5 equiv.). The desired aniline (e.g., 2,6-diethyl-4-methylaniline) (2.2 equiv.) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc).

  • Coupling with Linker: The resulting secondary amine is then coupled with a suitable linker, such as 1,3-dibromopropane, in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile under reflux.

  • N-Oxidation: The final diamine product is dissolved in a solvent like CH₂Cl₂ and treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) (2.5 equiv.) at 0 °C to room temperature to afford the desired this compound ligand.

Protocol for the Asymmetric Diels-Alder Reaction

Materials:

  • This compound ligand

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 2,3-Dioxopyrrolidine derivative (dienophile)

  • Cyclopentadiene (diene), freshly cracked

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å Molecular Sieves (activated)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound ligand (0.11 mmol) and Ni(OTf)₂ (0.10 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst formation.

  • Add the 2,3-dioxopyrrolidine derivative (1.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Allow the mixture to warm to room temperature and then pass it through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired Diels-Alder adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Asymmetric Diels-Alder Reaction cluster_catalyst Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification ligand This compound Ligand stir1 Stir at RT for 1h ligand->stir1 metal Ni(OTf)₂ metal->stir1 solvent1 Anhydrous CH₂Cl₂ solvent1->stir1 catalyst Chiral Ni(II) Catalyst Solution stir1->catalyst reaction_vessel Reaction at -20 °C catalyst->reaction_vessel dienophile 2,3-Dioxopyrrolidine dienophile->reaction_vessel diene Cyclopentadiene reaction_vessel->diene product Diels-Alder Adduct reaction_vessel->product quench Quench with H₂O product->quench silica_pad Filter through Silica Gel quench->silica_pad concentrate Concentrate silica_pad->concentrate chromatography Flash Chromatography concentrate->chromatography final_product Pure Product chromatography->final_product

Caption: Workflow for the this compound-Ni(II) catalyzed asymmetric Diels-Alder reaction.

Proposed Catalytic Cycle and Transition State

catalytic_cycle Proposed Catalytic Cycle and Transition State cluster_legend Legend catalyst [L-Ni(II)] Catalyst activated_complex [L-Ni(II)-(Dienophile)] Complex catalyst->activated_complex + Dienophile transition_state [Diene---Dienophile-Ni(II)-L]‡ (endo approach favored) activated_complex->transition_state + Diene product_complex [L-Ni(II)-(Product)] Complex transition_state->product_complex [4+2] Cycloaddition product_complex->catalyst - Product L_star L* = this compound

References

Application Notes and Protocols for Photocatalysis: A Case Study with Graphitic Carbon Nitride (g-C3N4)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Original Request: Initial searches for "NO-Feng-PDEtMPPi" did not yield specific information on a compound with this designation. This suggests it may be a novel, proprietary, or highly specific term not yet widely documented in scientific literature. To fulfill the detailed requirements of this request, we will use a well-characterized and widely utilized photocatalyst, graphitic carbon nitride (g-C3N4) , as a representative example. This will serve as a practical template for researchers and professionals in photocatalysis and drug development.

Introduction to Graphitic Carbon Nitride (g-C3N4) in Photocatalysis

Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor photocatalyst that has garnered significant attention due to its unique electronic band structure, high thermal and chemical stability, and ease of synthesis from abundant precursors. Its visible-light-driven photocatalytic activity makes it a promising candidate for a wide range of applications, including environmental remediation (degradation of pollutants), hydrogen evolution, CO2 reduction, and organic synthesis. In the context of drug development, g-C3N4-based systems are being explored for photodynamic therapy and the synthesis of pharmaceutical intermediates.

Quantitative Data Presentation

The photocatalytic performance of g-C3N4 can be evaluated using several key metrics. The following tables summarize typical quantitative data for the photocatalytic degradation of a model organic pollutant, Rhodamine B (RhB), and for photocatalytic hydrogen evolution.

Table 1: Photocatalytic Degradation of Rhodamine B (RhB) using g-C3N4

ParameterValueConditions
Catalyst Loading1.0 g/L-
RhB Initial Concentration10 mg/L-
Light Source300 W Xenon lamp (λ > 420 nm)-
Degradation Efficiency~95%120 min irradiation
Apparent Rate Constant (k)0.018 min⁻¹Pseudo-first-order kinetics

Table 2: Photocatalytic Hydrogen Evolution using Pt-loaded g-C3N4

ParameterValueConditions
Catalyst3 wt% Pt-g-C3N4-
Sacrificial Agent10 vol% Triethanolamine (TEOA)Aqueous solution
Light Source300 W Xenon lamp (λ > 420 nm)-
H₂ Evolution Rate~2500 µmol h⁻¹ g⁻¹-
Apparent Quantum Yield (AQY)~5.0%at 420 nm

Experimental Protocols

Synthesis of Bulk g-C3N4 via Thermal Polycondensation

This protocol describes a common method for synthesizing g-C3N4 from melamine.

Materials:

  • Melamine (C₃H₆N₆)

  • Alumina crucible with a cover

  • Muffle furnace

Procedure:

  • Place 10 g of melamine powder into an alumina crucible.

  • Loosely cover the crucible to allow for the escape of evolved gases (e.g., ammonia).

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 550 °C at a ramping rate of 5 °C/min.

  • Maintain the temperature at 550 °C for 4 hours.

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting yellow agglomerates are collected and ground into a fine powder using a mortar and pestle. This powder is bulk g-C3N4.

Protocol for Photocatalytic Degradation of Rhodamine B

This protocol outlines the procedure for evaluating the photocatalytic activity of g-C3N4 using a model pollutant.

Materials and Equipment:

  • Synthesized g-C3N4 photocatalyst

  • Rhodamine B (RhB)

  • Deionized water

  • Photoreactor with a cooling jacket

  • 300 W Xenon lamp with a 420 nm cutoff filter

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a 10 mg/L stock solution of RhB in deionized water.

  • Disperse 50 mg of the g-C3N4 powder into 50 mL of the RhB stock solution in a beaker (catalyst loading of 1.0 g/L).

  • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

  • Place the beaker in the photoreactor and turn on the Xenon lamp and cooling water.

  • Take aliquots of the suspension (e.g., every 20 minutes) for 2 hours.

  • Centrifuge each aliquot to separate the photocatalyst.

  • Measure the absorbance of the supernatant at the characteristic wavelength of RhB (~554 nm) using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - C) / C₀ × 100, where C₀ is the initial concentration and C is the concentration at time t.

Visualizations

Experimental Workflow for Photocatalysis

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

G prep Catalyst & Pollutant Preparation adsorption Adsorption-Desorption Equilibrium (in dark) prep->adsorption photoreaction Photocatalytic Reaction (Light Irradiation) adsorption->photoreaction sampling Periodic Sampling photoreaction->sampling sampling->photoreaction Continue reaction separation Catalyst Separation (Centrifugation) sampling->separation analysis Concentration Analysis (UV-Vis Spectroscopy) separation->analysis data Data Analysis (Degradation Efficiency, Kinetics) analysis->data

Caption: Workflow for a typical photocatalytic degradation experiment.

Photocatalytic Mechanism of g-C3N4

This diagram illustrates the basic mechanism of photocatalysis by g-C3N4.

G light Visible Light (hν) gcn g-C3N4 light->gcn vb Valence Band (VB) cb Conduction Band (CB) vb->vb h⁺ vb->cb e⁻ h2o H₂O vb->h2o •OH o2 O₂ cb->o2 O₂⁻• pollutant Organic Pollutants h2o->pollutant o2->pollutant degradation Degradation Products pollutant->degradation

Application Notes and Protocols for NO-Feng-PDEtMPPi in Bimetallic Relay Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chiral N,N'-dioxide (NO-Feng) ligands in bimetallic relay catalysis, with a specific focus on a representative Gold(I)/Nickel(II) system. The information is based on seminal work by Feng and co-workers, demonstrating the power of this catalytic system in asymmetric synthesis. While the specific ligand "NO-Feng-PDEtMPPi" is not explicitly detailed in the literature, this document will utilize a closely related and well-documented piperidine-based Feng ligand (L-PiEt2) as a representative example to illustrate the principles, protocols, and expected outcomes.

Introduction to Bimetallic Relay Catalysis with Feng Ligands

Bimetallic relay catalysis is a powerful strategy in which two distinct metal catalysts work in a sequential manner to facilitate a cascade of reactions, often enabling transformations not possible with a single catalyst.[1] Chiral N,N'-dioxide ligands, pioneered by Professor Xiaoming Feng, are a class of privileged C2-symmetric ligands that have proven to be exceptionally effective in a wide range of asymmetric catalytic reactions.[2] Their conformational flexibility and ability to coordinate with a variety of metal ions make them ideal for complex catalytic systems.[2]

In the context of bimetallic relay catalysis, a Feng ligand-metal complex can act as a chiral Lewis acid to control the stereochemistry of a key bond-forming step, while another metal catalyst, often a π-acidic gold complex, activates a different functional group to initiate the reaction sequence. This synergistic approach allows for the efficient construction of complex chiral molecules from simple starting materials.

Representative Application: Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Bimetallic Relay Catalysis

A well-documented example of this methodology is the asymmetric tandem intermolecular hydroalkoxylation/Claisen rearrangement and the chemo- and enantioselective synthesis of spiroketals and spiroaminals. In these systems, a gold(I) catalyst initiates the reaction by activating an alkyne for nucleophilic attack, and a chiral N,N'-dioxide-Nickel(II) complex then orchestrates a highly stereoselective rearrangement or cyclization.

Asymmetric Tandem Intermolecular Hydroalkoxylation/Claisen Rearrangement

This reaction provides a highly efficient route to acyclic α-allyl β-keto esters with excellent diastereo- and enantioselectivities.

Quantitative Data Summary

EntryAlkynyl Ester (R1)Allylic Alcohol (R2)Yield (%)d.r.ee (%)
1PhenylCinnamyl alcohol9595:598
24-TolylCinnamyl alcohol9696:498
34-MethoxyphenylCinnamyl alcohol9495:597
44-ChlorophenylCinnamyl alcohol9294:699
52-NaphthylCinnamyl alcohol9395:598
6CyclohexylCinnamyl alcohol8592:895
7Phenyl3-Methyl-2-buten-1-ol9093:796
8Phenyl(E)-2-Hexen-1-ol8891:997
Chemo- and Enantioselective Synthesis of Spiroketals and Spiroaminals

This cascade reaction between keto esters and alkynyl alcohols or amides yields valuable spirocyclic scaffolds with high levels of stereocontrol.

Quantitative Data Summary

EntryKeto Ester (R1, R2)Alkynyl Alcohol/Amide (R3)ProductYield (%)d.r.ee (%)
1R1=Me, R2=Me3-Butyn-1-olSpiroketal98>19:1>99
2R1=Et, R2=Et3-Butyn-1-olSpiroketal97>19:1>99
3R1=Ph, R2=Me3-Butyn-1-olSpiroketal9515:199
4R1=Me, R2=Me4-Pentyn-1-olSpiroketal96>19:1>99
5R1=Me, R2=Me3-Butyn-1-amineSpiroaminal9210:198
6R1=Et, R2=Et3-Butyn-1-amineSpiroaminal9012:197

Experimental Protocols

General Procedure for the Synthesis of a Representative Feng Ligand (e.g., L-PiEt2 based)

A general, multi-step procedure for the synthesis of C2-symmetric N,N'-dioxide ligands from readily available amino acids is well-established.

  • N-protection of the amino acid: The starting chiral amino acid (e.g., L-pipecolic acid) is N-protected, typically with a Boc group.

  • Amide Coupling: The protected amino acid is coupled with a primary amine (e.g., 2,6-diethylaniline) using a standard coupling reagent like EDC or HATU.

  • Dimerization: The resulting amide is deprotected and then dimerized using a suitable linker (e.g., 1,3-dibromopropane) under basic conditions.

  • Oxidation: The tertiary amines of the dimerized product are oxidized to the corresponding N-oxides using an oxidizing agent such as m-CPBA to yield the final N,N'-dioxide ligand.

Protocol for Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Catalyzed Asymmetric Tandem Hydroalkoxylation/Claisen Rearrangement

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-PiEt2) (0.011 mmol, 11 mol%)

  • Ni(OTf)2 (0.01 mmol, 10 mol%)

  • (Ph3P)AuCl (0.005 mmol, 5 mol%)

  • AgOTf (0.005 mmol, 5 mol%)

  • Alkynyl ester (0.1 mmol, 1.0 equiv)

  • Allylic alcohol (0.2 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1.0 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand and Ni(OTf)2.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the chiral Nickel(II) complex.

  • In a separate flame-dried Schlenk tube, add (Ph3P)AuCl and AgOTf.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes, protected from light, to generate the active gold(I) catalyst.

  • To the tube containing the pre-formed Nickel(II) complex, add the alkynyl ester.

  • Transfer the freshly prepared gold(I) catalyst solution to the reaction mixture.

  • Finally, add the allylic alcohol to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the diastereomeric ratio (d.r.) by 1H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Logical Workflow for Bimetallic Relay Catalysis Setup

G cluster_Ni Chiral Ni(II) Complex Formation cluster_Au Active Au(I) Catalyst Generation cluster_reaction Bimetallic Relay Reaction ligand Feng Ligand ni_complex [L-Ni(OTf)2] Complex ligand->ni_complex ni_salt Ni(OTf)2 ni_salt->ni_complex solvent1 Anhydrous Solvent solvent1->ni_complex reaction_mixture Reaction Mixture ni_complex->reaction_mixture Add au_precatalyst (Ph3P)AuCl au_catalyst Active Au(I) Catalyst au_precatalyst->au_catalyst ag_salt AgOTf ag_salt->au_catalyst solvent2 Anhydrous Solvent solvent2->au_catalyst au_catalyst->reaction_mixture Add substrates Alkynyl Ester + Allylic Alcohol substrates->reaction_mixture workup Workup & Purification reaction_mixture->workup product Chiral Product workup->product

Caption: Experimental workflow for the Gold(I)/Nickel(II) bimetallic relay catalysis.

Catalytic Cycle for Tandem Hydroalkoxylation/Claisen Rearrangement

G cluster_Au Gold(I) Catalyzed Hydroalkoxylation cluster_Ni Chiral Ni(II) Catalyzed Claisen Rearrangement Au_cat [Au]+ Au_Alkyne [Au]-Alkyne Complex Au_cat->Au_Alkyne Alkyne Alkynyl Ester Alkyne->Au_Alkyne Allyl_OH Allylic Alcohol Allyl_OH->Au_Alkyne Vinyl_Ether Allyl Vinyl Ether Au_Alkyne->Vinyl_Ether Vinyl_Ether->Au_cat Regenerates Ni_VE_complex [L*-Ni(II)]-Vinyl Ether Complex Vinyl_Ether->Ni_VE_complex Substrate Relay Ni_cat L*-Ni(II) Ni_cat->Ni_VE_complex TS Chiral Transition State Ni_VE_complex->TS Product α-Allyl β-Keto Ester TS->Product Product->Ni_cat Regenerates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with Chiral Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NO-Feng-PDEtMPPi catalyst system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize asymmetric reactions. While this compound is a novel catalyst, the principles of optimizing enantioselectivity are broadly applicable. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles in asymmetric catalysis, with a special focus on strategies relevant to N,N'-dioxide ligands of the Feng-type.

Troubleshooting Guide

This section addresses common issues encountered during asymmetric catalysis and provides a systematic approach to problem-solving.

Problem 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a frequent challenge. The following steps can help identify and resolve the underlying causes.

  • Step 1: Verify Catalyst and Reagent Purity and Integrity

    • Catalyst: Ensure the this compound catalyst is of high purity and has not degraded. Handle and store it under the recommended conditions (e.g., inert atmosphere, low temperature).

    • Reagents and Solvents: Use reagents and solvents of the highest purity available. Trace impurities, especially water or protic solvents, can interfere with the catalytic cycle. Ensure solvents are properly dried and degassed.

  • Step 2: Optimize Reaction Temperature

    • The effect of temperature on enantioselectivity can be significant and non-linear.[1][2][3] A systematic temperature screen is recommended. In many cases, lowering the temperature increases enantioselectivity by favoring the transition state leading to the major enantiomer.[3][4] However, in some systems, higher temperatures have been shown to improve enantioselectivity.[5]

    • Recommendation: Screen a range of temperatures (e.g., -78°C, -40°C, -20°C, 0°C, and room temperature).

  • Step 3: Screen Different Solvents

    • The solvent plays a crucial role in the catalytic cycle by stabilizing transition states and influencing the catalyst's conformation.[6][7][8] The polarity and coordinating ability of the solvent can dramatically affect the enantiomeric excess.[9][10]

    • Recommendation: Test a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether, and ethyl acetate).

  • Step 4: Adjust Substrate and Reagent Concentrations

    • The concentration of the substrate, reagents, and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. Aggregation of the catalyst or reagents at high concentrations can lead to alternative, less selective reaction pathways.

    • Recommendation: Vary the concentration of the limiting reagent and observe the effect on ee%.

Problem 2: Poor Yield or Slow Reaction Rate

While high enantioselectivity is the primary goal, a good yield is also essential.

  • Step 1: Increase Catalyst Loading

    • A low reaction rate can sometimes be addressed by increasing the catalyst loading. However, be mindful that this can also affect the cost-effectiveness of the synthesis.

    • Recommendation: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor both the reaction rate and the enantioselectivity.

  • Step 2: Evaluate the Impact of Temperature

    • Generally, increasing the reaction temperature will increase the reaction rate. However, this may have a negative impact on enantioselectivity.[2] A balance must be found between an acceptable reaction time and the desired ee%.

  • Step 3: Consider the Use of Additives

    • Additives can sometimes enhance catalyst activity and selectivity.[11] For metal-based catalysts, co-catalysts or activators may be necessary. For Feng-type ligands, which often coordinate with metal sources, ensuring the correct metal salt and stoichiometry is critical.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which Feng-type ligands induce enantioselectivity?

A1: Feng ligands are a class of privileged, C2-symmetric N,N'-dioxide amide compounds.[12][14] They typically coordinate with a metal center (such as Sc(III), Ni(II), or others) to form a chiral Lewis acid complex.[15][16] This complex then activates the substrate and creates a well-defined chiral environment around the reaction center, sterically blocking one face of the substrate and allowing the reagent to attack from the other, less hindered face. This preferential attack leads to the formation of one enantiomer in excess.

Q2: How does temperature influence enantioselectivity?

A2: Temperature affects the energy difference between the diastereomeric transition states that lead to the two enantiomers. According to the Eyring equation, a larger difference in the free energy of activation (ΔΔG‡) between the two transition states results in higher enantioselectivity. Generally, lowering the temperature magnifies this energy difference, leading to a higher ee%.[17] However, there are cases where this relationship is not linear, and sometimes higher temperatures can be beneficial or even reverse the enantioselectivity.[5][18][19]

Q3: Can the solvent reverse the enantioselectivity of my reaction?

A3: Yes, in some cases, changing the solvent can lead to the formation of the opposite enantiomer.[7] This phenomenon, known as solvent-induced enantiodivergence, occurs when the solvent interacts differently with the two diastereomeric transition states, stabilizing one over the other. For example, a polar solvent might stabilize one transition state through hydrogen bonding, while a nonpolar solvent favors the other.[7]

Q4: My reaction gives high ee% but a low yield. What should I do?

A4: First, ensure that the reaction has gone to completion by monitoring it over a longer period. If the reaction is stalled, consider a slight increase in temperature or catalyst loading. Be sure to re-evaluate the ee% at the new conditions, as it may change. Also, verify the stability of your product under the reaction conditions; it may be degrading over time.

Q5: How do I determine the enantiomeric excess (ee%) of my product?

A5: The most common methods for determining ee% are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.[20] Chiral HPLC and GC are generally preferred for their accuracy and sensitivity.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence enantioselectivity and yield in asymmetric catalysis. Note: This is generalized data and may not be representative of the this compound catalyst.

Table 1: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee%)Yield (%)
257595
08892
-209585
-78>9970

Table 2: Effect of Solvent on Enantioselectivity

SolventDielectric ConstantEnantiomeric Excess (ee%)Yield (%)
Toluene2.49288
Dichloromethane9.18595
THF7.67890
Diethyl Ether4.39582

Experimental Protocols

General Protocol for an Asymmetric Catalytic Reaction

This protocol provides a general framework for setting up an asymmetric reaction using a chiral catalyst like this compound.

  • Preparation of the Catalyst Complex (if applicable):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., this compound, 1.0 mol%).

    • Add the appropriate metal salt (e.g., Sc(OTf)₃, 1.0 mol%).

    • Add the required volume of anhydrous, degassed solvent (e.g., toluene).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate (1.0 equiv) in the anhydrous, degassed solvent.

    • Cool the substrate solution to the desired reaction temperature (e.g., -78°C).

    • Add the pre-formed catalyst solution to the substrate solution via cannula.

    • Stir the mixture for 5-10 minutes.

  • Initiation of the Reaction:

    • Slowly add the reagent (1.1 equiv) to the reaction mixture dropwise over a period of 10-20 minutes.

    • Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

Visualizations

Below are diagrams illustrating key workflows and concepts in optimizing asymmetric catalysis.

Troubleshooting_Workflow start Low Enantioselectivity check_purity Verify Reagent/Catalyst Purity start->check_purity temp_screen Perform Temperature Screen check_purity->temp_screen Purity Confirmed solvent_screen Screen Solvents temp_screen->solvent_screen No Improvement end_good High Enantioselectivity Achieved temp_screen->end_good Improvement conc_adjust Adjust Concentrations solvent_screen->conc_adjust No Improvement solvent_screen->end_good Improvement conc_adjust->end_good Improvement end_bad Consult Further Literature conc_adjust->end_bad No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

General_Mechanism cluster_catalyst Chiral Catalyst Formation Ligand Chiral Ligand (this compound) Catalyst Active Chiral Catalyst Complex Ligand->Catalyst Metal Metal Source (e.g., Sc(III)) Metal->Catalyst Substrate Achiral Substrate Catalyst->Substrate Coordination & Activation Product Enantioenriched Product Substrate->Product Asymmetric Transformation Reagent Reagent Reagent->Substrate

Caption: General mechanism of a Feng-type catalyst.

References

troubleshooting common issues in NO-Feng-PDEtMPPi reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the NO-Feng-PDEtMPPi reaction, a novel synthetic protocol for generating nitric oxide-donating phosphodiesterase inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound compounds.

Q1: Why is the yield of my final product consistently low?

A1: Low yields in the this compound synthesis can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can interfere with the coupling reaction. Secondly, the reaction is sensitive to temperature fluctuations; maintain a stable temperature as specified in the protocol. Incomplete reaction is another common culprit. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or adding a fresh batch of the coupling agent. Finally, product loss during workup and purification is a frequent issue. Optimize your extraction and chromatography procedures to minimize loss.

Q2: I am observing significant formation of side products. How can I minimize them?

A2: The formation of side products is often related to reaction conditions and the purity of starting materials. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The rate of addition of reagents can also be critical; a slow, dropwise addition of the NO-donating moiety can prevent polymerization and other side reactions. If you continue to see side products, consider lowering the reaction temperature. A summary of common side products and their potential sources is provided in the table below.

Side Product IDPotential CauseSuggested Action
SP-01Dimerization of the PDEtMPPi precursorLower reaction concentration; slow addition of reagents
SP-02Hydrolysis of the NO-donating groupEnsure anhydrous conditions; use freshly distilled solvents
SP-03Incomplete couplingExtend reaction time; check the purity of the coupling agent

Q3: The purification of the final compound by column chromatography is proving difficult. What can I do?

A3: Purification challenges often arise from the polarity of the final this compound compound. A step-gradient elution during column chromatography, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. If co-elution with impurities is an issue, consider using a different stationary phase for your column. For compounds that are difficult to separate by silica gel chromatography, reverse-phase chromatography may be a viable alternative. Always analyze your fractions by TLC or HPLC to ensure you are collecting the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound compounds?

A1: this compound compounds are designed as dual-action therapeutic agents. The "PDEtMPPi" moiety acts as a phosphodiesterase inhibitor, preventing the degradation of cyclic guanosine monophosphate (cGMP).[1][2] The "NO" component is a nitric oxide donor, which stimulates the production of cGMP.[3] By both increasing cGMP synthesis and preventing its degradation, these compounds are expected to have a potent vasodilatory and anti-proliferative effect.[3]

Q2: What are the recommended storage and handling conditions for this compound compounds?

A2: Due to the presence of the nitric oxide-donating group, these compounds can be sensitive to light, heat, and moisture. It is recommended to store them in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, keeping the compounds at -20°C is advisable. When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the potential side effects associated with PDE inhibitors?

A3: Common side effects of phosphodiesterase inhibitors are often related to their vasodilatory effects and can include headache, flushing, dyspepsia, and nasal congestion.[4] More severe, though rare, side effects can include changes in vision or hearing.[1][5][6] It is important to note that individuals taking nitrate medications should not use PDE5 inhibitors, as the combination can lead to a dangerous drop in blood pressure.[5]

Experimental Protocols

Detailed Protocol for the this compound Synthesis

This protocol outlines the key steps for the synthesis of a representative this compound compound.

  • Preparation of the PDEtMPPi Precursor:

    • Dissolve the starting pyrazolopyrimidinone scaffold in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) and the appropriate tetramethylpiperidine derivative.

    • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Coupling with the NO-Donating Moiety:

    • Dissolve the purified PDEtMPPi precursor in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the NO-donating precursor and a suitable coupling agent (e.g., DCC/DMAP).

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Monitor the reaction progress by HPLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the final this compound compound using column chromatography with a gradient elution.

Visualizations

experimental_workflow cluster_prep Step 1: Precursor Synthesis cluster_coupling Step 2: NO-Moiety Coupling cluster_purification Step 3: Final Purification start Dissolve Pyrazolopyrimidinone add_reagents Add DIPEA & TMPP Derivative start->add_reagents react_24h Stir at RT for 24h add_reagents->react_24h workup_1 Aqueous Workup react_24h->workup_1 purify_1 Column Chromatography workup_1->purify_1 dissolve_precursor Dissolve PDEtMPPi Precursor in THF purify_1->dissolve_precursor Purified Precursor cool_0c Cool to 0°C dissolve_precursor->cool_0c add_coupling Add NO-Donor & Coupling Agent cool_0c->add_coupling react_48h Stir for 48h add_coupling->react_48h filter_reaction Filter Reaction Mixture react_48h->filter_reaction concentrate Concentrate Filtrate filter_reaction->concentrate workup_2 Aqueous Workup concentrate->workup_2 purify_2 Final Column Chromatography workup_2->purify_2 final_product Pure this compound purify_2->final_product

Caption: Experimental workflow for this compound synthesis.

signaling_pathway cluster_inhibition Drug Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE->GMP Relaxation Vasodilation & Anti-proliferation PKG->Relaxation Leads to NO_Feng_PDEtMPPi This compound NO_Feng_PDEtMPPi->NO Releases NO_Feng_PDEtMPPi->PDE Inhibits

Caption: NO/cGMP signaling pathway and drug targets.

References

Technical Support Center: Optimization of Reaction Conditions for Feng's Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Feng's ligands in asymmetric catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Feng's ligands.

Issue Question Possible Causes and Solutions
Low Yield My reaction is giving a low yield of the desired product. What can I do?1. Incomplete Reaction: - Solution: Extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.2. Catalyst Inactivity: - Solution: Ensure the metal salt and ligand are of high purity and handled under appropriate inert conditions if necessary. The in situ formation of the catalyst is critical; ensure proper mixing and incubation time for the metal and ligand before adding substrates. Consider preparing the catalyst complex separately before the reaction.3. Suboptimal Temperature: - Solution: The reaction temperature can significantly impact the rate.[1] A temperature screen is recommended. In some cases, increasing the temperature may improve the yield, but be aware that it can sometimes negatively affect enantioselectivity.[1]4. Incorrect Stoichiometry: - Solution: Verify the concentrations and stoichiometry of all reactants, including the catalyst loading. While lower catalyst loadings are desirable, increasing the catalyst loading from 2 mol% to 3 mol% has been shown to slightly increase yield in some cases.[2]5. Poor Substrate Solubility: - Solution: Choose a solvent system where all reactants are fully soluble. A solvent screen is often necessary to find the optimal conditions.
Low Enantioselectivity (ee) The enantiomeric excess (ee) of my product is low. How can I improve it?1. Suboptimal Ligand Structure: - Solution: The structure of the Feng's ligand is crucial for achieving high enantioselectivity. The chiral environment around the metal center is determined by the ligand's backbone and substituents.[3] It may be necessary to screen a library of Feng's ligands with different steric and electronic properties to find the best fit for your specific substrate.[3]2. Incorrect Metal Salt: - Solution: The choice of metal salt has a substantial influence on enantioselectivity.[4] A screen of different metal salts (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂) should be performed to identify the optimal metal partner for the chosen Feng's ligand and reaction.3. Suboptimal Temperature: - Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[1] Perform the reaction at various temperatures (e.g., rt, 0 °C, -20 °C, -40 °C) to find the best balance between reactivity and selectivity.4. Inappropriate Solvent: - Solution: The solvent can influence the conformation of the catalyst and the transition state, thereby affecting enantioselectivity. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene, MTBE).5. Presence of Water or Other Impurities: - Solution: Ensure all reagents and solvents are dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), as water can interfere with the Lewis acidic catalyst and lead to a racemic background reaction.
Poor Diastereoselectivity (dr) My reaction produces a mixture of diastereomers with a low diastereomeric ratio. How can I improve this?1. Steric Hindrance: - Solution: The steric bulk of both the ligand and the substrates can influence diastereoselectivity. Consider modifying the substituents on your substrates or screening different Feng's ligands with varying steric hindrance to favor the formation of one diastereomer.2. Reaction Temperature: - Solution: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher dr.3. Choice of Metal and Ligand: - Solution: The specific combination of the metal salt and Feng's ligand dictates the geometry of the active catalyst, which in turn influences the approach of the substrates and the resulting diastereoselectivity. A thorough screen of different metal-ligand combinations is recommended.
Reaction Not Reproducible I am having trouble reproducing my results. What are the common factors affecting reproducibility?1. Catalyst Preparation: - Solution: The in situ preparation of the catalyst can be a source of variability. Ensure consistent timing, temperature, and order of addition when preparing the catalyst. For greater consistency, consider pre-forming the metal-ligand complex.2. Reagent Purity: - Solution: The purity of the ligand, metal salt, substrates, and solvents is critical. Use reagents from a reliable source and purify them if necessary. Small impurities can sometimes poison the catalyst or promote side reactions.3. Atmosphere Control: - Solution: Reactions involving sensitive catalysts should be conducted under a consistently inert atmosphere to exclude moisture and oxygen. Variations in atmospheric conditions can lead to inconsistent results.4. Stirring and Mixing: - Solution: In heterogeneous reactions or reactions with solids, ensure efficient and consistent stirring to maintain a uniform reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Feng's ligand for my reaction?

A1: The selection of the optimal Feng's ligand is often substrate-dependent and typically requires screening. Feng's ligands are C2-symmetric N,N'-dioxide amides, and their chiral environment can be tuned by modifying the amino acid backbone and the N-substituents.[3] Start by reviewing the literature for similar transformations to identify a promising ligand scaffold. Then, if necessary, screen a small library of related ligands with varying steric and electronic properties to maximize enantioselectivity for your specific substrate.

Q2: Which metal salts are commonly used with Feng's ligands?

A2: Feng's ligands are known for their ability to coordinate with a wide variety of metal ions, including main-group metals, transition metals, and rare-earth metals. Commonly used metal salts in catalysis include, but are not limited to, Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂, and Mg(OTf)₂. The choice of the metal salt is crucial as it significantly impacts both reactivity and enantioselectivity.[4]

Q3: What is the general procedure for setting up a reaction with a Feng's ligand?

A3: A typical procedure involves the in situ formation of the chiral catalyst. The Feng's ligand and the metal salt are stirred in a dry solvent under an inert atmosphere for a specific period (e.g., 30 minutes to 2 hours) at a defined temperature to allow for complex formation. Subsequently, the substrate is added, followed by the reagent to initiate the reaction. For detailed, reaction-specific protocols, please refer to the "Experimental Protocols" section below.

Q4: How do I handle and store Feng's ligands?

A4: Feng's ligands are generally stable crystalline solids that can be handled in air for brief periods. However, for long-term storage, it is recommended to keep them in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent potential degradation from moisture and air.

Q5: Can I use additives to improve my reaction?

A5: Yes, additives can sometimes have a beneficial effect on reactions catalyzed by Feng's ligand-metal complexes. For instance, the addition of a weak base may be necessary to neutralize any acid generated during the reaction. In some cases, molecular sieves are used to ensure strictly anhydrous conditions. The effect of an additive is reaction-specific and should be evaluated on a case-by-case basis.

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters. Optimal conditions will vary depending on the specific reaction and substrates.

Table 1: Catalyst Loading and Metal:Ligand Ratio

ParameterTypical RangeNotes
Catalyst Loading (mol%) 1 - 10Lowering catalyst loading is often possible after optimization. Increasing loading from 2 to 3 mol% has shown to improve yield in some instances.[2]
Metal:Ligand Ratio 1:1 to 1:1.2A slight excess of the ligand is sometimes used to ensure full coordination to the metal center.

Table 2: Temperature and Reaction Time

ParameterTypical RangeNotes
Temperature (°C) -78 to 60Lower temperatures generally favor higher enantioselectivity, but may require longer reaction times.[1]
Reaction Time (h) 2 to 48Reaction progress should be monitored to determine the optimal time.

Table 3: Common Solvents

SolventPolarityNotes
Dichloromethane (CH₂Cl₂)Polar aproticCommonly used, good for dissolving a wide range of substrates.
TolueneNonpolarOften a good choice for achieving high enantioselectivity.
Tetrahydrofuran (THF)Polar aproticA versatile solvent, but should be freshly distilled and dry.
Methyl tert-butyl ether (MTBE)Polar aproticCan be a good alternative to other ethereal solvents.
Chloroform (CHCl₃)Polar aproticUsed in some specific applications.

Experimental Protocols

Protocol 1: General Procedure for in situ Catalyst Preparation and Asymmetric Michael Addition

This protocol describes a general method for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a Feng's ligand-metal complex generated in situ.

Materials:

  • Feng's Ligand (e.g., L-g-Ph₂-Feng's ligand)

  • Metal Salt (e.g., Ni(OTf)₂)

  • Anhydrous Solvent (e.g., CH₂Cl₂)

  • Michael Donor (Nucleophile)

  • Michael Acceptor (α,β-unsaturated compound)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Feng's ligand (0.11 mmol, 1.1 equiv relative to the metal salt).

  • Add the metal salt (0.10 mmol, 1.0 equiv).

  • Add anhydrous solvent (e.g., 2.0 mL of CH₂Cl₂) and stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Add the Michael donor (1.2 mmol, 1.2 equiv) dropwise over a period of 5 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Add Feng's Ligand to flask prep2 Add Metal Salt prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Stir under Inert Atmosphere (e.g., 1h at rt) prep3->prep4 react1 Cool to desired temperature (e.g., 0 °C) prep4->react1 react2 Add Substrate A react1->react2 react3 Add Substrate B react2->react3 react4 Stir and Monitor Reaction (TLC) react3->react4 workup1 Quench Reaction react4->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Determine Yield workup4->analysis1 analysis2 Determine Enantiomeric Excess (HPLC) analysis1->analysis2

Caption: General experimental workflow for asymmetric catalysis using Feng's ligands.

Troubleshooting_Logic cluster_temp Temperature Optimization cluster_metal Metal Salt Screening cluster_ligand Ligand Modification cluster_solvent Solvent Screening start Low Enantioselectivity (ee) temp1 Lower Reaction Temperature (e.g., 0 °C, -20 °C, -40 °C) start->temp1 metal1 Screen different metal salts (Ni(OTf)₂, Sc(OTf)₃, etc.) start->metal1 ligand1 Screen different Feng's ligands (Vary steric/electronic properties) start->ligand1 solvent1 Screen different anhydrous solvents (CH₂Cl₂, Toluene, THF, etc.) start->solvent1

Caption: Troubleshooting flowchart for low enantioselectivity in reactions with Feng's ligands.

References

Technical Support Center: Solvent Effects on Catalyzed Phosphonylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalyzed phosphonylation reactions, with a specific focus on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of my phosphonylation reaction?

A1: The effect of solvent polarity on reaction rates is complex and depends on the reaction mechanism.[1][2] Generally:

  • If the transition state is more polar than the reactants, an increase in solvent polarity can accelerate the reaction by stabilizing the transition state.[1]

  • Conversely, if the reactants are more stabilized by the polar solvent than the transition state, an increase in solvent polarity may decrease the reaction rate.[1]

  • For reactions where there is little change in charge distribution between the reactants and the transition state, solvent polarity may have a minimal effect on the reaction rate.[1]

Q2: I am observing poor stereoselectivity in my chiral phosphonylation. Could the solvent be the cause?

A2: Absolutely. The choice of solvent can significantly influence the stereochemical outcome of a reaction. In some catalytic systems, a coordinating solvent can interact with the catalyst or substrates, altering the steric environment of the active site. For instance, in certain transfer hydrogenation reactions, polar protic solvents like methanol have been observed to lead to racemic products, whereas less polar aprotic solvents favor high enantioselectivity.[3][4] This is often due to a change in the reaction mechanism, such as a shift from a metal-ligand cooperative pathway to a metal hydride transfer pathway.[3][4]

Q3: My catalyst appears to be inactive or has very low turnover. What are some potential solvent-related issues?

A3: Several solvent-related factors can lead to low catalyst activity:

  • Poor Solubility: The catalyst, substrate, or any additives may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and reduced reaction rates.

  • Solvent Coordination: The solvent molecules may coordinate to the metal center of the catalyst, inhibiting substrate binding.

  • Solvent-Induced Decomposition: The solvent could react with and decompose the catalyst or a pre-catalyst.

Q4: Can the solvent influence the reaction mechanism?

A4: Yes, the solvent can fundamentally alter the reaction mechanism. For example, in solvolysis of phosphate esters, a change from a polar protic solvent like water to a less polar aprotic solvent can shift the mechanism from a bimolecular, SN2(P)-type pathway to a unimolecular, SN1(P)-type pathway.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Poor solubility of reactants or catalyst. 1. Observe the reaction mixture for undissolved solids. 2. Try a solvent or solvent mixture with different polarity or coordinating ability. 3. Gently warm the reaction mixture (if thermally stable) to aid dissolution.
Solvent inhibition of the catalyst. 1. Switch to a less coordinating solvent. 2. If a coordinating solvent is necessary, consider increasing the catalyst loading or temperature.
Solvent is reacting with the catalyst or substrate. 1. Analyze the reaction mixture by techniques like NMR or LC-MS for side products. 2. Choose a more inert solvent under the reaction conditions.

Issue 2: Inconsistent Reaction Rates or Yields

Possible Cause Troubleshooting Step
Presence of impurities (e.g., water) in the solvent. 1. Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). 2. Dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Solvent viscosity affecting mass transfer. 1. If using a highly viscous solvent, ensure efficient stirring. 2. Consider diluting the reaction mixture or switching to a less viscous solvent.

Issue 3: Poor Selectivity (Regio- or Stereoselectivity)

Possible Cause Troubleshooting Step
Solvent influencing the transition state geometry. 1. Screen a range of solvents with varying polarities and coordinating abilities. 2. Refer to literature on similar catalytic systems for guidance on solvent choice for optimal selectivity.
Change in reaction mechanism due to solvent. 1. Perform kinetic studies in different solvents to probe for mechanistic changes. 2. Analyze the product distribution in various solvents to identify any shifts in reaction pathways.

Quantitative Data Summary

Table 1: Effect of Solvent on the Rate and Enantioselectivity of a Hypothetical Phosphonylation Reaction

Solvent Dielectric Constant (ε) Reaction Rate (10-4 M/s) Enantiomeric Excess (ee, %)
Toluene2.45.295
Dichloromethane8.97.888
Tetrahydrofuran7.56.592
Acetonitrile37.51.245
Methanol32.70.5<5 (racemic)

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

General Protocol for Screening Solvent Effects in a Catalyzed Phosphonylation Reaction

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all substrates and reagents are pure and dry.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., 1-5 mol%).

    • Add the desired anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent).

    • Stir the mixture for 5-10 minutes to allow for catalyst dissolution and activation.

    • Add the phosphonylating agent and the nucleophilic substrate.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, or 31P NMR).

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction appropriately.

    • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the yield and characterize the product by spectroscopic methods (e.g., 1H, 13C, 31P NMR, and HRMS).

    • Determine the enantiomeric excess by chiral HPLC or SFC.

Visualizations

troubleshooting_workflow start Start: Suboptimal Reaction Performance check_purity Check Purity of Reagents and Solvents start->check_purity screen_solvents Screen Solvents of Varying Polarity and Coordinating Ability check_purity->screen_solvents If purity is confirmed optimize_conc Optimize Reactant Concentration screen_solvents->optimize_conc If solvent effect is observed consult_literature Consult Literature for Similar Systems screen_solvents->consult_literature optimize_temp Optimize Reaction Temperature optimize_conc->optimize_temp analyze_mechanism Perform Mechanistic Studies (e.g., Kinetics) optimize_temp->analyze_mechanism For further improvement end End: Optimized Reaction Conditions optimize_temp->end If performance is satisfactory analyze_mechanism->end consult_literature->screen_solvents solvent_effects_logic solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity coordination Coordinating Ability solvent_choice->coordination proticity Proticity (Aprotic/Protic) solvent_choice->proticity reaction_rate Reaction Rate polarity->reaction_rate selectivity Selectivity (Stereo/Regio) polarity->selectivity coordination->reaction_rate coordination->selectivity mechanism Reaction Mechanism proticity->mechanism mechanism->reaction_rate mechanism->selectivity

References

Technical Support Center: NO-Feng-PDEtMPPi Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes, as "NO-Feng-PDEtMPPi" is a hypothetical catalyst. The data, protocols, and troubleshooting advice are based on general principles of catalysis and are intended to serve as a template for a real-world technical support guide.

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective loading and use of the this compound catalyst in refining applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dispersing this compound for catalyst loading?

A1: For optimal dispersion and to prevent agglomeration, it is recommended to use a non-polar, aprotic solvent such as hexane or toluene. Ensure the solvent is of high purity (99.5%+) to avoid introducing contaminants that could poison the catalyst.

Q2: What is the optimal operating temperature range for a process utilizing the this compound catalyst?

A2: The this compound catalyst exhibits optimal activity and stability within a temperature range of 320°C to 380°C. Operating above this range may lead to thermal degradation of the catalyst structure and a decrease in performance.

Q3: Can the this compound catalyst be regenerated? If so, what is the recommended procedure?

A3: Yes, the this compound catalyst can be regenerated up to three times without a significant loss of activity. The recommended procedure involves a controlled oxidation to burn off coke deposits, followed by a reduction step to restore the active sites. Please refer to the detailed regeneration protocol in the experimental section.

Q4: What is the expected product selectivity when using the this compound catalyst for hydrodesulfurization?

A4: Under optimal conditions, the this compound catalyst demonstrates high selectivity towards the hydrodesulfurization pathway, with minimal hydrogenation of aromatic compounds. For detailed performance metrics, please see the data summary table below.

Troubleshooting Guide

Issue 1: Lower than expected conversion rates.

  • Possible Cause 1: Incomplete Catalyst Activation.

    • Solution: Ensure the reduction step during activation is carried out at the correct temperature and for the specified duration. Verify the purity of the hydrogen gas used for activation.

  • Possible Cause 2: Catalyst Poisoning.

    • Solution: Analyze the feedstock for common catalyst poisons such as sulfur, nitrogen, and heavy metals. If present, implement a pre-treatment step for the feedstock.

  • Possible Cause 3: Incorrect Catalyst Loading.

    • Solution: Review the catalyst loading protocol to ensure the correct weight percentage and uniform distribution of the catalyst on the support.

Issue 2: Rapid decrease in catalyst activity over time.

  • Possible Cause 1: Coking.

    • Solution: A rapid decrease in activity is often indicative of coking. Consider lowering the reaction temperature or increasing the hydrogen-to-feedstock ratio. A regeneration cycle may be necessary.

  • Possible Cause 2: Thermal Sintering.

    • Solution: If the reactor temperature has exceeded the recommended operating range, thermal sintering of the catalyst may have occurred. This is often irreversible. Ensure strict temperature control of the reactor.

Issue 3: Poor product selectivity.

  • Possible Cause 1: Non-optimal reaction conditions.

    • Solution: The selectivity of the this compound catalyst is sensitive to temperature and pressure. Refer to the performance data table to identify the optimal conditions for your desired product slate.

  • Possible Cause 2: Feedstock Composition.

    • Solution: High concentrations of certain aromatic compounds in the feedstock can lead to side reactions. Consider diluting the feedstock or adjusting the process conditions.

Data Presentation

Table 1: Effect of this compound Loading on Hydrodesulfurization Performance

Catalyst Loading (wt%)Conversion Rate (%)Selectivity towards HDS (%)Product Yield (bbl/ton)
0.585.292.50.95
1.092.195.80.98
1.598.597.21.02
2.098.696.51.01

Experimental Protocols

Protocol 1: Standard Procedure for Loading and Activation of this compound in a Packed-Bed Reactor

  • Catalyst Support Preparation:

    • Use a high-surface-area gamma-alumina (γ-Al2O3) support, sieved to a particle size of 100-150 mesh.

    • Dry the support in an oven at 120°C for 4 hours to remove any adsorbed moisture.

  • Catalyst Impregnation:

    • Prepare a solution of this compound in toluene at a concentration calculated to achieve the desired weight percentage loading (e.g., 1.5 wt%).

    • Add the dried γ-Al2O3 support to the solution.

    • Stir the slurry at room temperature for 12 hours to ensure uniform impregnation.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Calcination:

    • Dry the impregnated support in an oven at 110°C for 6 hours.

    • Calcine the catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reactor Loading and Catalyst Activation:

    • Load the calcined catalyst into the packed-bed reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) for 30 minutes.

    • Initiate the activation sequence by introducing a flow of 5% H2 in N2.

    • Ramp the temperature to 350°C at a rate of 2°C/min and hold for 8 hours to reduce the catalyst.

    • Cool the reactor to the desired operating temperature under the H2/N2 flow.

Mandatory Visualizations

G start Low Catalyst Performance check_activity Check Conversion Rate start->check_activity check_selectivity Check Product Selectivity start->check_selectivity low_activity Low Activity check_activity->low_activity poor_selectivity Poor Selectivity check_selectivity->poor_selectivity verify_activation Verify Catalyst Activation Protocol low_activity->verify_activation If new batch analyze_feed Analyze Feedstock for Poisons low_activity->analyze_feed If activity dropped check_temp Verify Operating Temperature poor_selectivity->check_temp regenerate Perform Catalyst Regeneration verify_activation->regenerate analyze_feed->regenerate adjust_conditions Adjust T & P based on Data Sheet check_temp->adjust_conditions contact_support Contact Technical Support adjust_conditions->contact_support If issue persists regenerate->contact_support If issue persists

Figure 1: Troubleshooting workflow for common catalyst performance issues.

G feed Sulfur Compound (e.g., Thiophene) intermediate Adsorbed Intermediate feed->intermediate + H₂ catalyst This compound Active Site catalyst->intermediate h2s H₂S intermediate->h2s + H₂ product Desulfurized Hydrocarbon intermediate->product

Figure 2: Proposed reaction pathway for hydrodesulfurization using this compound.

overcoming poor yields with NO-Feng-PDEtMPPi

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Report: Extensive searches for "NO-Feng-PDEtMPPi" have not yielded specific information on a compound with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be a novel or internal compound name not yet disclosed in publications.

Due to the absence of specific data on this compound, this technical support center will address common challenges and provide generalized troubleshooting guidance applicable to novel therapeutic compound research and development, using related known pathways and methodologies as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for a nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitor like a hypothetical this compound?

A1: While specific pathways for "this compound" are unknown, a compound with both NO-donating and PDE inhibition properties would likely modulate signaling pathways involving cyclic guanosine monophosphate (cGMP). The NO component would stimulate soluble guanylate cyclase (sGC) to produce cGMP, while the PDE inhibitor moiety would prevent cGMP degradation. This synergistic action would lead to elevated intracellular cGMP levels, potentially impacting processes like smooth muscle relaxation, neurotransmission, and inflammatory responses.

Q2: What are the common reasons for poor yield during the synthesis of complex organic molecules?

A2: Poor yields in organic synthesis can stem from various factors including: incomplete reactions, side reactions, difficult purification, instability of reactants or products, and suboptimal reaction conditions (temperature, pressure, catalyst). For a complex molecule, multi-step syntheses can lead to cumulative yield loss.

Q3: How can I troubleshoot low bioactivity of my compound in cellular assays?

A3: Low bioactivity could be due to several factors:

  • Compound Stability: The compound may be degrading in the assay medium.

  • Cell Permeability: The molecule may not be effectively crossing the cell membrane.

  • Target Engagement: The compound may not be binding to its intended target with sufficient affinity.

  • Assay Interference: The compound may be interfering with the assay components (e.g., fluorescence quenching).

Troubleshooting Guide for Poor Yields

IssuePotential CauseRecommended Solution
Low Product Formation Suboptimal reaction temperature or time.Perform a time-course and temperature gradient experiment to identify optimal conditions.
Inactive or insufficient catalyst/reagents.Verify the quality and stoichiometry of all reactants. Use fresh reagents and catalysts.
Presence of impurities in starting materials.Purify starting materials before synthesis.
Multiple Side Products Incorrect reaction conditions promoting side reactions.Adjust reaction parameters (e.g., lower temperature, change solvent).
Reactive functional groups are not protected.Introduce protecting groups for sensitive moieties.
Product Degradation Instability of the product under reaction or workup conditions.Modify the workup procedure to be milder (e.g., lower temperature, avoid strong acids/bases).
Exposure to light or air for sensitive compounds.Conduct the reaction and purification under an inert atmosphere and protected from light.

Experimental Protocols

General Protocol for Assessing Antiproliferative Activity (Based on similar compounds)

This protocol is a generalized method and would require optimization for a specific compound like this compound.

  • Cell Culture: Culture a human cancer cell line (e.g., a non-small cell lung cancer line) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the cell culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with the prepared dilutions of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Workflow Diagrams

G cluster_0 Hypothetical this compound Action cluster_1 Cellular Signaling NO_Feng_PDEtMPPi This compound NO_release NO Release NO_Feng_PDEtMPPi->NO_release PDE_inhibition PDE Inhibition NO_Feng_PDEtMPPi->PDE_inhibition sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC activates PDE Phosphodiesterase (PDE) PDE_inhibition->PDE inhibits cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE->GMP degrades Cellular_Response Cellular Response (e.g., Relaxation, Anti-proliferation) PKG->Cellular_Response phosphorylates targets

Caption: Hypothetical signaling pathway of this compound.

G cluster_0 Synthesis Troubleshooting Workflow Start Poor Yield Observed Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Vary Reaction Conditions (Temp, Time, Conc.) Check_Purity->Check_Conditions Purity OK Analyze_Byproducts Identify Side Products (LC-MS, NMR) Check_Conditions->Analyze_Byproducts Yield Still Low Final_Product Improved Yield Check_Conditions->Final_Product Yield Improved Analyze_Byproducts->Check_Conditions Modify Conditions to Minimize Optimize_Purification Optimize Purification Method (Crystallization, Chromatography) Analyze_Byproducts->Optimize_Purification Major Side Products Identified Optimize_Purification->Final_Product Purity and Yield Improved

Technical Support Center: Scaling Up Reactions with NO-Feng-PDEtMPPi

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NO-Feng-PDEtMPPi. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this novel molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: While specific literature on "this compound" is not publicly available, its nomenclature suggests a molecule containing two key functional moieties: a nitroxide radical (indicated by "NO") and a phosphonate group (indicated by "PDEtMPPi"). The "Feng" component may refer to a specific structural feature, a named reaction, or the originating research group. The nitroxide group is characteristic of mediators used in Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization technique.[1][2][3] Phosphonates are known for their roles as scale inhibitors and their interactions with metal ions.[4][5]

Q2: What are the primary challenges when scaling up reactions from a laboratory to a pilot or industrial scale?

A2: Scaling up chemical reactions introduces several challenges that are often not apparent at the bench scale.[6][7] Key issues include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can lead to runaway reactions or incomplete conversion in large reactors due to the lower surface-area-to-volume ratio.[8]

  • Mass Transfer and Mixing: Ensuring uniform mixing of reactants, reagents, and catalysts becomes more difficult in larger vessels, potentially leading to localized "hot spots," side reactions, and lower yields.

  • Safety: The risks associated with handling larger quantities of potentially hazardous materials, as well as the increased potential energy of a large-scale reaction, require careful consideration and mitigation strategies.[7]

  • Reaction Kinetics: Changes in concentration, temperature gradients, and mixing efficiency can alter the reaction kinetics observed at the lab scale.[9]

  • Downstream Processing: Isolation and purification of the final product can be more complex and require different techniques when dealing with larger volumes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when scaling up reactions involving this compound.

Issue 1: Poor Reaction Control and Exothermic Events

Symptoms:

  • Rapid, uncontrolled temperature increase.

  • Pressure build-up in the reactor.

  • Formation of unexpected byproducts.

  • Discoloration of the reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Heat Removal - Ensure the reactor's cooling system is appropriately sized for the reaction's exothermicity.- Consider using a jacketed reactor with a high-performance heat transfer fluid.- Reduce the addition rate of reagents to control the rate of heat generation.
Poor Mixing - Optimize the stirrer design (e.g., impeller type, size, and speed) to ensure efficient heat and mass transfer.- Use baffles in the reactor to improve mixing and prevent vortex formation.
"All-at-once" Reagent Addition - Switch from batch to a semi-batch process where one or more reactants are added gradually.[7] This allows for better control over the reaction rate and temperature.
Issue 2: Low Yield and Incomplete Conversion

Symptoms:

  • The final product yield is significantly lower than in lab-scale experiments.

  • Analysis of the crude product shows a high percentage of unreacted starting material.

Possible Causes & Solutions:

CauseRecommended Solution
Mass Transfer Limitations - Improve agitation to enhance the mixing of reactants, especially in heterogeneous reactions.- If a solid is present, consider reducing the particle size to increase surface area.
Non-linear Scaling of Reaction Time - Reaction times do not always scale linearly with the volume.[10] Monitor the reaction progress using in-process controls (e.g., HPLC, GC, NMR) to determine the optimal reaction time at the larger scale.
Catalyst Deactivation - In catalytic processes, ensure the catalyst is stable under the scaled-up conditions. The catalyst-to-substrate ratio may need to be re-optimized.
Issue 3: Product Precipitation and Handling Issues

Symptoms:

  • The product precipitates prematurely, leading to a thick, difficult-to-stir slurry.

  • The phosphonate moiety of this compound complexes with metal ions, causing insolubility.[4][5]

  • Difficulty in transferring the product mixture for downstream processing.

Possible Causes & Solutions:

CauseRecommended Solution
Solubility Issues at Higher Concentrations - Increase the solvent volume to maintain the product in solution. However, this may not be economically viable at a very large scale.[8]- Perform solubility studies at different temperatures and concentrations before scaling up.
Interaction with Metal Ions - If the reaction involves metal catalysts or reagents, or if there are trace metals present in the starting materials or solvents, the phosphonate group can form insoluble salts.- Consider using metal-free reagents or adding a chelating agent to sequester metal ions.
Poorly Optimized Crystallization - If the product is intended to be crystalline, develop a controlled crystallization process by optimizing solvent systems, cooling profiles, and seeding strategies.

Experimental Protocols

Protocol 1: General Procedure for Scaling Up a Nitroxide-Mediated Reaction

  • Initial Small-Scale Synthesis:

    • Conduct the reaction in a round-bottom flask (e.g., 100 mL) with magnetic stirring.

    • Carefully monitor the reaction temperature, addition rates, and reaction time.

    • Analyze the product for yield and purity.

  • Scale-Up to a Jacketed Reactor (1-5 L):

    • Charge the reactor with the initial reactants and solvent.

    • Set the jacket temperature to maintain the desired internal reaction temperature.

    • Add the remaining reagents via a dropping funnel or a syringe pump over an extended period to control the exotherm.

    • Monitor the internal temperature and reaction progress using analytical techniques.

    • Upon completion, proceed with the work-up and purification.

Protocol 2: Evaluation of Phosphonate-Metal Ion Interactions

  • Prepare a stock solution of this compound in a relevant solvent.

  • Prepare solutions of various metal salts (e.g., CaCl₂, MgCl₂, FeCl₃) at different concentrations.

  • Mix the this compound solution with each metal salt solution in separate vials.

  • Observe for any precipitation immediately and after a set period (e.g., 24 hours).

  • Quantify the amount of precipitate if possible, or note the concentration at which precipitation occurs. This will help determine the tolerance of the process to different metal ions.[4]

Visualizations

Scale_Up_Challenges cluster_lab Lab Scale (Grams) cluster_pilot Pilot/Industrial Scale (Kilograms) cluster_challenges_list lab_react Reaction Setup lab_params Optimized Parameters (Temp, Time, Conc.) lab_react->lab_params lab_yield High Yield & Purity lab_params->lab_yield pilot_react Large Reactor Setup lab_yield->pilot_react Scale-Up Process pilot_challenges Scale-Up Challenges pilot_react->pilot_challenges pilot_issues Potential Issues (Low Yield, Impurities, Safety Hazard) pilot_challenges->pilot_issues heat Heat Transfer pilot_challenges->heat mass Mass Transfer pilot_challenges->mass safety Safety pilot_challenges->safety kinetics Kinetics pilot_challenges->kinetics

Caption: Logical flow from lab scale to pilot scale, highlighting key challenges.

Troubleshooting_Workflow cluster_symptoms Identify Symptoms cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Low Yield) symptom1 Incomplete Conversion start->symptom1 symptom2 Side Product Formation start->symptom2 cause1 Poor Mixing symptom1->cause1 cause2 Incorrect Temperature symptom1->cause2 symptom2->cause2 cause3 Reagent Instability symptom2->cause3 solution1 Increase Stirrer Speed cause1->solution1 solution2 Verify Thermocouple Calibration cause2->solution2 solution3 Use Fresh Reagents cause3->solution3 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Enhancing the Stability of NO-Feng-PDEtMPPi Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, handling, and application of novel NO-Feng-PDEtMPPi metal complexes. Our aim is to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.

Troubleshooting Guide

Researchers working with novel metal complexes often face challenges related to stability, solubility, and characterization. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low Yield or Failure to Form the Desired Metal Complex

Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully re-calculate and verify the molar ratios of the metal salt, the Feng-PDEtMPPi ligand, and the nitric oxide (NO) source.
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact complex formation.[1] Experiment with a range of solvents with varying dielectric constants. Strongly coordinating solvents may compete with the ligand for binding to the metal center, thus decreasing the stability of the desired complex.[1]
pH of the Reaction Mixture The protonation state of the phosphonate groups in the Feng-PDEtMPPi ligand is pH-dependent and crucial for effective metal chelation.[2][3] Conduct the synthesis over a range of pH values to determine the optimal condition for complexation.
Reaction Temperature and Time Optimize the reaction temperature and duration. Some complexation reactions may be slow and require extended reaction times, while others might be sensitive to thermal degradation.
Quality of Reagents Ensure the purity of the metal salt, ligand, and solvent. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Issue 2: Precipitation or Aggregation of the Metal Complex in Solution

Potential Cause Recommended Solution
Poor Solubility Modify the Feng-PDEtMPPi ligand by introducing solubilizing groups. Alternatively, explore different solvent systems or the use of co-solvents to enhance solubility.[4]
Formation of Insoluble Polymeric Species High concentrations of reactants can sometimes favor the formation of insoluble coordination polymers.[5] Try performing the synthesis at a lower concentration.
Changes in pH The solubility of metal complexes, especially those with ionizable groups like phosphonates, can be highly sensitive to pH changes.[3] Maintain a constant and optimal pH using a suitable buffer system.
Ionic Strength of the Medium The presence of other ions in the solution can affect the stability and solubility of the complex.[6] Control the ionic strength of the medium, especially during purification and in biological assays.

Issue 3: Premature or Uncontrolled Release of Nitric Oxide (NO)

Potential Cause Recommended Solution
Instability of the NO-Metal Bond The stability of the nitrosyl complex is influenced by the electronic properties of the metal center and the ligand.[7][8] Consider using a different metal ion or modifying the electron-donating/withdrawing properties of the Feng-PDEtMPPi ligand to tune the strength of the NO-metal bond.
Photodegradation Some nitrosyl complexes are light-sensitive and can release NO upon exposure to light.[9] Protect the complex from light by using amber-colored vials and working under dim light conditions.
Redox Instability The metal center might be susceptible to oxidation or reduction, leading to the release of NO.[7] Ensure an inert atmosphere (e.g., argon or nitrogen) during synthesis and storage if the complex is air-sensitive.
Influence of pH and Temperature The rate of NO release can be dependent on the pH and temperature of the medium.[9] Characterize the NO release profile under different pH and temperature conditions to understand its stability window.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound metal complexes?

A1: The stability of these complexes is a multifactorial issue. The primary factors include:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are critical.[1][6][10] Generally, smaller, more highly charged metal ions form more stable complexes.[6][10]

  • Properties of the Feng-PDEtMPPi Ligand: The denticity (number of coordinating atoms), chelate ring size, and the basicity of the coordinating phosphonate and amine groups significantly impact stability.[1][11] The presence of bulky groups on the ligand can cause steric hindrance and reduce stability.[11]

  • pH of the Medium: The pH affects the protonation state of the phosphonate groups, which in turn influences their ability to coordinate with the metal ion.[2][3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability constant of the complex.[1]

  • Temperature: Temperature can affect the kinetics and thermodynamics of complex formation and dissociation.[12]

Q2: How can I quantitatively assess the stability of my metal complex?

A2: The stability of a metal complex is typically quantified by its stability constant (also known as the formation constant, K). A higher stability constant indicates a more stable complex.[1][10] Common experimental techniques to determine stability constants include:

  • Potentiometric Titration: This method is widely used to determine the protonation constants of the ligand and the stability constants of the metal complexes.[2]

  • Spectrophotometry (UV-Vis): Changes in the absorption spectrum upon complexation can be used to determine the stoichiometry and stability of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to probe the solution structure and dynamics of the complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters such as the binding constant, enthalpy, and entropy.

Q3: What are some general strategies to improve the in vitro and in vivo stability of these complexes for drug development?

A3: Enhancing the stability of metal complexes for biological applications is a key challenge. Some strategies include:

  • Ligand Design: Modifying the Feng-PDEtMPPi ligand to create a more rigid structure or to increase the number of coordinating groups can enhance the chelate effect and improve thermodynamic stability.[13]

  • Formulation Strategies: Encapsulating the metal complex in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation in biological media and improve its pharmacokinetic profile.[9][14]

  • Prodrug Approach: Designing the complex as a prodrug that becomes active only upon reaching the target site can be an effective strategy.[14]

  • Selection of Metal Ion: Choosing a metal ion that forms kinetically inert complexes can slow down ligand exchange reactions in biological environments.[15]

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with a Polydentate Ligand

This protocol provides a general framework for the synthesis of a metal complex. The specific molar ratios, solvent, temperature, and reaction time will need to be optimized for the this compound system.

  • Ligand Dissolution: Dissolve the Feng-PDEtMPPi ligand in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • pH Adjustment: Adjust the pH of the ligand solution to the desired value using a non-coordinating acid or base.

  • Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., metal chloride or nitrate) in the same solvent to the ligand solution with constant stirring. The molar ratio of metal to ligand should be carefully controlled.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy.

  • Introduction of NO Source (if applicable): For nitrosyl complexes, the NO donor is introduced at the appropriate step, which may be before, during, or after the initial metal-ligand complexation, depending on the desired reaction pathway.

  • Isolation and Purification: The resulting metal complex can be isolated by precipitation, crystallization, or chromatography. Wash the isolated product with an appropriate solvent to remove any unreacted starting materials.

  • Characterization: Characterize the final product using techniques such as FTIR, NMR, UV-Vis, mass spectrometry, and elemental analysis to confirm its identity and purity.[16][17][18][19][20][21]

Protocol 2: Evaluation of Metal Complex Stability by UV-Vis Spectrophotometry

This protocol outlines a method to assess the stability of a metal complex over time in a specific medium (e.g., phosphate-buffered saline, PBS).

  • Stock Solution Preparation: Prepare a stock solution of the purified this compound metal complex in a suitable solvent.

  • Working Solution Preparation: Dilute the stock solution with the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Initial Spectrum: Immediately after preparing the working solution, record its UV-Vis absorption spectrum.

  • Time-Course Measurement: Incubate the working solution at a constant temperature (e.g., 37 °C). At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum.

  • Data Analysis: Monitor for changes in the absorption spectrum over time. A decrease in the absorbance of the peak corresponding to the metal complex or the appearance of new peaks may indicate decomposition or ligand dissociation. The rate of change can be used to determine the kinetic stability of the complex under the tested conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment S1 Reagent Preparation (Ligand, Metal Salt, Solvent) S2 Complexation Reaction S1->S2 S3 Isolation & Purification S2->S3 C1 Spectroscopic Analysis (NMR, FTIR, UV-Vis) S3->C1 C2 Mass Spectrometry S3->C2 C3 Elemental Analysis S3->C3 St1 pH & Thermal Stability S3->St1 St2 NO Release Profile S3->St2 St3 In Vitro Stability (e.g., in PBS, plasma) S3->St3

Caption: A generalized experimental workflow for the synthesis, characterization, and stability assessment of novel metal complexes.

Stability_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_environment Environmental Factors center Complex Stability M1 Charge & Size center->M1 M2 Electronic Configuration center->M2 M3 Hard/Soft Acid Nature center->M3 L1 Denticity & Chelation center->L1 L2 Basicity of Donor Atoms center->L2 L3 Steric Hindrance center->L3 E1 pH center->E1 E2 Solvent center->E2 E3 Temperature center->E3

Caption: Key factors influencing the thermodynamic and kinetic stability of metal complexes.

References

Technical Support Center: Purification Strategies for Phosphonated Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from catalytic reactions involving phosphonylation, with a focus on addressing common challenges and providing clear, actionable protocols. While the specific catalyst "NO-Feng-PDEtMPPi" is not found in the current literature, this guide covers a broad range of purification strategies applicable to phosphonated compounds and products of related catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My phosphonated product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A1: Highly polar phosphonic acids and their derivatives often show poor retention and tailing on standard silica gel.[1] Consider the following alternatives:

  • Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying highly polar compounds.[1] Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Ion-Exchange Chromatography (IEC): Since phosphonates are acidic, anion-exchange chromatography can be a powerful tool for separation.[2][3] Elution is typically achieved with a salt gradient (e.g., NaCl or ammonium acetate).

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4]

  • Chemical Derivatization: Converting the phosphonic acid to a less polar ester derivative can facilitate purification on silica gel. The ester can then be hydrolyzed back to the acid.[1][2]

Q2: My purified phosphonic acid is a sticky, hygroscopic solid. How can I obtain a crystalline product?

A2: The hygroscopic nature of many phosphonic acids makes them challenging to handle.[2] Here are some strategies to induce crystallization:

  • Salt Formation: Converting the phosphonic acid to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium salt) can significantly reduce its hygroscopicity and promote crystallization.[2]

  • Solvent Systems: Try crystallizing from a mixture of a good solvent and a poor solvent. For example, dissolve the compound in a minimal amount of water or methanol and then add a less polar solvent like ethanol, isopropanol, acetone, or acetonitrile until turbidity is observed, then allow it to slowly crystallize.[2]

  • Lyophilization: Lyophilization from a solvent like t-butanol can sometimes yield a more manageable, fluffy powder instead of a sticky solid.[2]

Q3: What are the common impurities I should expect in my phosphonylation reaction?

A3: Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor alcohol, halide, or phosphorous acid.[1]

  • Catalyst Residues: Depending on the catalysis used, residual metal catalysts or organocatalysts may be present.

  • Byproducts of the Reaction: For instance, in an Arbuzov reaction, alkyl halides can be formed as byproducts.[5]

  • Solvents and Reagents: Excess reagents and solvents used in the reaction and workup.[1]

  • Hydrolyzed Species: If your target is a phosphonate ester, you might have the corresponding phosphonic acid due to hydrolysis.

Q4: How can I remove the phosphonate-based catalyst from my reaction mixture?

A4: If your catalyst is a phosphonate, its removal can be challenging due to its similarity to the product.

  • Adsorption: Materials like granular ferric hydroxide or other metal oxides can be used to selectively adsorb phosphonates from solution.[6][7][8][9]

  • Affinity Chromatography: If the catalyst has a specific tag or functional group, affinity chromatography can be employed for its selective removal.[10]

  • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your product and the catalyst, SEC can be an effective separation method.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of phosphonated products.

Problem Possible Cause(s) Suggested Solution(s)
Product is not retained on C18 column during RP-HPLC. The product is too polar for standard reversed-phase conditions.- Use an ion-pairing reagent like N,N-dimethylhexylamine to increase hydrophobicity and retention.- Employ a HILIC column.[4]- Use a highly aqueous mobile phase (e.g., >95% water).
Multiple spots or peaks are observed after purification. The product may be unstable under the purification conditions (e.g., hydrolysis on silica gel).- Deactivate silica gel by pre-treating with a solvent mixture containing a small amount of triethylamine.[11]- Use a less harsh purification method like RP-HPLC or precipitation.
Low recovery of the product after purification. The product may be irreversibly adsorbed to the stationary phase (e.g., silica gel or metal oxide adsorbents).- For silica gel, try eluting with a more polar solvent system, possibly containing an acid (e.g., acetic acid) or a base (e.g., triethylamine) to displace the product.- For metal oxide adsorbents, elution can be attempted by changing the pH.[6]
The product co-elutes with a major impurity. The impurity has very similar physicochemical properties to the product.- Optimize the chromatographic conditions (e.g., change the mobile phase, gradient, or column chemistry).- Consider a different purification technique (e.g., switch from chromatography to crystallization or extraction).- If the impurity is a diastereomer, chiral chromatography may be necessary.
Difficulty in removing the final traces of solvent. The product may be hygroscopic and retain water, or it may form strong solvates.- Dry the product under high vacuum at an elevated temperature (if thermally stable).- Perform azeotropic distillation with a solvent like toluene to remove water.[1]- Lyophilize the product from an appropriate solvent.[2]

Experimental Protocols

Protocol 1: General Purification of a Phosphonic Acid by Anion-Exchange Chromatography
  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex) in water and pack it into a column. Equilibrate the column with a low concentration buffer (e.g., 10 mM ammonium bicarbonate, pH 8).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and cationic impurities.

  • Elution: Elute the bound phosphonic acid using a linear gradient of a salt solution (e.g., 0 to 1 M ammonium bicarbonate or sodium chloride).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC, or NMR) to identify the fractions containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt by lyophilization (if a volatile buffer like ammonium bicarbonate was used) or by dialysis/size-exclusion chromatography.

Protocol 2: Conversion of a Dialkyl Phosphonate to a Phosphonic Acid
  • Acid Hydrolysis: Dissolve the dialkyl phosphonate in a concentrated solution of hydrochloric acid (e.g., 6-12 M).[1]

  • Reflux: Heat the mixture to reflux for 1 to 12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the excess HCl and water by distillation under reduced pressure.

  • Azeotropic Drying: Add toluene to the residue and evaporate under reduced pressure to azeotropically remove the remaining traces of water. Repeat this step 2-3 times.[1]

  • Final Drying: Dry the resulting phosphonic acid under high vacuum, optionally in a desiccator over P₂O₅.[1]

Quantitative Data Summary

The following tables summarize typical data for different purification techniques. The actual values will vary depending on the specific compound and reaction.

Table 1: Comparison of Chromatographic Techniques for Phosphonate Purification

Technique Stationary Phase Mobile Phase Typical Purity Typical Recovery Advantages Disadvantages
Normal Phase Silica GelHexane/Ethyl Acetate, DCM/Methanol>95% (for esters)60-90%Good for less polar phosphonate esters.Not suitable for polar phosphonic acids.[1]
Reversed-Phase C18, C8Water/Acetonitrile, Water/Methanol>98%70-95%Excellent for polar phosphonic acids.[1]May require ion-pairing reagents for very polar compounds.
Ion-Exchange Anion-Exchange ResinAqueous buffers with salt gradient>99%80-98%Highly selective for charged molecules.[2][3]Requires a desalting step.
HILIC Amide, SilicaAcetonitrile/Water>98%70-90%Good for very polar compounds not retained by RP.[4]Can have lower loading capacity.

Visualizations

Diagram 1: General Workflow for Purification of a Phosphonated Product

G cluster_ester Ester Pathway cluster_acid Acid Pathway A Crude Reaction Mixture B Work-up (e.g., Extraction, Quenching) A->B C Is the product a phosphonate ester or a phosphonic acid? B->C D Purification of Phosphonate Ester C->D Ester F Purification of Phosphonic Acid C->F Acid E Hydrolysis to Phosphonic Acid D->E H Final Product (Phosphonate Ester) D->H E->F G Final Product (Phosphonic Acid) F->G

Caption: A general workflow for the purification of phosphonated products.

Diagram 2: Decision Tree for Choosing a Purification Method

G Start Start with Crude Product Polarity Is the product highly polar? Start->Polarity Size Is there a large size difference between product and impurities? Start->Size Charge Is the product charged (acidic/basic)? Polarity->Charge Yes Normal_Phase Normal Phase Chromatography Polarity->Normal_Phase No RP_HPLC Reversed-Phase HPLC Charge->RP_HPLC No IEC Ion-Exchange Chromatography Charge->IEC Yes Size->Polarity No SEC Size-Exclusion Chromatography Size->SEC Yes HILIC HILIC RP_HPLC->HILIC If retention is poor Crystallization Crystallization / Precipitation HILIC->Crystallization Normal_Phase->Crystallization IEC->Crystallization G cluster_pathway Signaling Pathway ATP_GTP ATP / GTP Cyclases Adenylyl / Guanylyl Cyclase ATP_GTP->Cyclases cAMP_cGMP cAMP / cGMP (Second Messengers) Cyclases->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG Protein Kinase A / G (PKA/PKG) cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response Inhibitor Phosphonated Product (Potential PDE Inhibitor) Inhibitor->PDE Inhibits

References

Validation & Comparative

A Comparative Guide to Chiral Ligands: Featuring Feng N,N'-Dioxide and P-Chiral Phosphine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Ligand "NO-Feng-PDEtMPPi" : Initial literature searches did not yield a chiral ligand with the specific designation "this compound." This suggests that it may be a novel, unpublished ligand, a highly specialized internal designation, or a potential misnomer. In the spirit of providing a valuable and evidence-based comparison for researchers, this guide will instead focus on two prominent and well-documented classes of high-performance chiral ligands: Feng N,N'-Dioxide Ligands and P-Chiral Phosphine Ligands . This comparative analysis will provide a framework for understanding their respective strengths and applications in asymmetric catalysis.

Introduction to Chiral Ligands in Asymmetric Catalysis

Metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds vital for pharmaceuticals, agrochemicals, and materials science.[1][2] The efficacy of these transformations is highly dependent on the nature of the chiral ligand, which coordinates to the metal center and orchestrates the stereochemical outcome of the reaction.[1] This guide provides a comparative overview of two powerful classes of chiral ligands: the relatively recent and versatile Feng N,N'-dioxide ligands and the well-established and highly effective P-chiral phosphine ligands.

Feng N,N'-Dioxide Ligands: A Privileged Class of Flexible Ligands

Developed by Professor Xiaoming Feng and his research group, Feng N,N'-dioxide ligands are a class of C2-symmetric ligands derived from amino acids.[3] These conformationally flexible ligands have demonstrated remarkable versatility and efficacy in a wide array of asymmetric reactions.[3][4] A key feature of these ligands is their ability to act as neutral tetradentate ligands, coordinating to a variety of metal ions through their four oxygen atoms to form stable octahedral complexes.[4][5] This unique coordination mode creates a well-defined chiral environment that can effectively control the stereoselectivity of a reaction.

Key Features of Feng N,N'-Dioxide Ligands:

  • Versatility: They can be used with a broad range of metal ions, including transition metals, main-group metals, and rare-earth metals.

  • Broad Reaction Scope: They have been successfully applied in over 50 types of asymmetric reactions, including cycloadditions, Michael additions, and Henry reactions.[4]

  • High Enantioselectivity: Feng ligand-metal complexes often provide excellent levels of enantioselectivity in a variety of transformations.[6][7]

  • Tunable Structure: The modular synthesis of Feng ligands allows for easy modification of their steric and electronic properties to optimize performance for a specific reaction.

P-Chiral Phosphine Ligands: A Classic and Powerful Ligand Family

P-chiral phosphine ligands are a class of organophosphorus compounds where the phosphorus atom itself is the stereogenic center.[2] These ligands have a long and successful history in asymmetric catalysis, dating back to the pioneering work on asymmetric hydrogenation.[2] The conformational rigidity and electron-rich nature of many P-chiral phosphine ligands make them highly effective in achieving high enantioselectivity and catalytic activity.[1]

Key Features of P-Chiral Phosphine Ligands:

  • High Enantioselectivity: Particularly in asymmetric hydrogenation reactions, P-chiral phosphine ligands are known to provide exceptionally high levels of enantioselectivity.[1][2]

  • Strong Metal Coordination: The phosphine moiety coordinates strongly to transition metals, leading to stable and active catalysts.

  • Well-Studied and Reliable: Decades of research have led to a deep understanding of their behavior and application in a variety of catalytic systems.

  • Diverse Structures: A wide range of P-chiral phosphine ligands with varying steric and electronic properties have been developed, allowing for catalyst optimization.

Performance Data

The following tables summarize the performance of representative Feng N,N'-dioxide and P-chiral phosphine ligands in selected asymmetric reactions, highlighting their effectiveness in achieving high yields and enantioselectivities.

Table 1: Performance of a Feng N,N'-Dioxide Ligand in the Asymmetric Carbonyl-Ene Reaction

This table showcases the performance of a Nickel(II)-N,N'-dioxide complex in the asymmetric carbonyl-ene reaction between various glyoxal derivatives and alkenes.[6]

EntryGlyoxal DerivativeAlkeneYield (%)ee (%)
1Phenylglyoxalα-Methylstyrene98>99
21-Naphthylglyoxalα-Methylstyrene99>99
32-Thienylglyoxalα-Methylstyrene9699
4Methyl Phenylglyoxylateα-Methylstyrene9598
Table 2: Performance of a Feng N,N'-Dioxide Ligand in the Asymmetric Henry Reaction

This table illustrates the effectiveness of a Copper(I)-N,N'-dioxide complex in the asymmetric Henry (nitroaldol) reaction.[7]

EntryAldehydeNitroalkaneYield (%)dr (anti:syn)ee (%) (anti)
1BenzaldehydeNitroethane9210:195
24-ChlorobenzaldehydeNitroethane9512.5:196
32-NaphthaldehydeNitroethane9916.7:197
4CinnamaldehydeNitroethane919.1:192
Table 3: Performance of P-Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This table presents data for the Rhodium-catalyzed asymmetric hydrogenation of a standard substrate using various P-chiral phosphine ligands.

EntryLigandSolventPressure (atm)Yield (%)ee (%)
1(S,S)-DIPAMPMethanol3>9595
2(R,R)-t-Bu-BisPToluene10>99>99.9
3QuinoxPToluene10>9999

Experimental Protocols

Below are representative experimental protocols for asymmetric reactions using a Feng N,N'-dioxide ligand and a P-chiral phosphine ligand.

Protocol 1: Asymmetric Carbonyl-Ene Reaction using a Feng N,N'-Dioxide-Ni(II) Complex[6]

General Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and Ni(BF₄)₂·6H₂O (0.01 mmol).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) and stir the mixture at 60 °C for 1 hour.

  • Cool the mixture to the desired reaction temperature and add the glyoxal derivative (0.2 mmol) and the alkene (0.4 mmol).

  • Stir the reaction mixture for the time indicated in the specific reaction details.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-hydroxy carbonyl compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation using a Rh-P-Chiral Phosphine Complex

General Procedure:

  • In a glovebox, charge a vial with the Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) (0.002 mmol) and the P-chiral phosphine ligand (0.0022 mmol).

  • Add the appropriate solvent (e.g., degassed methanol or toluene) (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate) (0.2 mmol) in the same solvent (3.0 mL).

  • Transfer the substrate solution and the catalyst solution to an autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

General Workflow for Asymmetric Catalysis

The following diagram illustrates the typical workflow for performing a metal-catalyzed asymmetric reaction.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Workup & Analysis Metal_Precursor Metal Precursor Catalyst_Formation Active Chiral Catalyst Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction_Vessel Reaction Mixture Catalyst_Formation->Reaction_Vessel Substrate Prochiral Substrate Substrate->Reaction_Vessel Reagent Reagent Reagent->Reaction_Vessel Workup Reaction Quench & Workup Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Chiral Product Purification->Product Analysis Analysis (e.g., HPLC, NMR) Product->Analysis

Asymmetric Catalysis Workflow
Signaling Pathway Analogy for Ligand-Metal Interaction

This diagram illustrates the relationship between the chiral ligand, the metal center, and the substrate, analogous to a signaling pathway. The ligand "informs" the metal, which in turn "directs" the substrate's transformation.

G Ligand Chiral Ligand (Information Source) Metal Metal Center (Signal Transducer) Ligand->Metal Coordination Substrate Prochiral Substrate (Target) Metal->Substrate Catalytic Interaction Product Enantioenriched Product (Outcome) Substrate->Product Stereoselective Transformation

Ligand-Metal-Substrate Interaction

References

Validating Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for NO-Feng Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic reactions. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric purity of products from reactions employing the versatile N,N'-dioxide amide-based catalysts developed by Professor Xiaoming Feng's group, often referred to as Feng ligands.

While the specific reaction termed "NO-Feng-PDEtMPPi" does not correspond to a standard nomenclature in the published literature, it likely refers to an asymmetric transformation utilizing a chiral N,N'-dioxide catalyst (indicated by "NO-Feng"). These catalysts, known for their flexibility and effectiveness with a wide range of metals, are instrumental in over 50 types of asymmetric reactions.[1][2][3][4][5] This guide will use the well-documented asymmetric nitro-Mannich reaction catalyzed by a Cu(OTf)₂ complex with a chiral N-oxide ligand as a representative example to illustrate the validation process.[6] The resulting β-nitroamines serve as the model products for our comparative analysis of ee determination methods.

Comparative Analysis of Enantiomeric Excess Determination Methods

The most widely accepted and utilized methods for determining the enantiomeric excess of a chiral compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[7] The choice of method often depends on the properties of the analyte, the required accuracy, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantagesTypical Accuracy
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.High accuracy and resolution for a wide range of compounds. Direct analysis without derivatization is often possible.Can be time-consuming to develop a suitable method (column and mobile phase selection). CSPs can be expensive.>99.5%
Chiral GC Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.High sensitivity, allowing for the detection of trace enantiomers (down to 0.5%). Fast analysis times once the method is established.[7]Limited to thermally stable and volatile compounds. Derivatization may be necessary to increase volatility.>99.5%
Chiral NMR Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers.Rapid and inexpensive analysis. Provides structural information simultaneously.[7]Lower sensitivity compared to chromatographic methods. Chiral shift reagents can be expensive and may cause line broadening.[7]~95-98%

Experimental Protocols

Below are generalized experimental protocols for the determination of enantiomeric excess for a model product, a β-nitroamine, from a Feng-catalyzed nitro-Mannich reaction.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small amount of the purified β-nitroamine product in the mobile phase to be used for the analysis (e.g., a mixture of hexane and isopropanol). The concentration should be in the range of 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Method Development:

    • Inject a racemic sample of the β-nitroamine to confirm the separation of the two enantiomers and to determine their retention times. The peak areas should be approximately equal (50:50).[7]

    • Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate to achieve baseline separation of the enantiomeric peaks.

  • Analysis: Inject the chiral sample and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)
  • Sample Preparation:

    • If the β-nitroamine is not sufficiently volatile or thermally stable, derivatization may be required. For example, the amine functionality can be acylated.

    • Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Method Development:

    • Inject a racemic sample to determine the retention times of the two enantiomers and to ensure their separation.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) and the carrier gas flow rate to achieve optimal separation.

  • Analysis: Inject the chiral sample and record the chromatogram.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [|Peak Area₁ - Peak Area₂| / (Peak Area₁ + Peak Area₂)] x 100

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the β-nitroamine in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.

  • Analysis:

    • Acquire a series of ¹H NMR spectra after incremental additions of the chiral auxiliary.

    • Observe the splitting of a well-resolved proton signal into two distinct signals, corresponding to the two diastereomeric complexes formed.

  • Calculation of Enantiomeric Excess:

    • Integrate the two separated signals.

    • ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating enantiomeric excess.

Enantiomeric_Excess_Validation_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis cluster_validation Validation start NO-Feng Catalyzed Reaction product Chiral Product Mixture start->product hplc Chiral HPLC product->hplc Sample gc Chiral GC product->gc Sample nmr Chiral NMR product->nmr Sample ee_calc Calculate Enantiomeric Excess hplc->ee_calc gc->ee_calc nmr->ee_calc

Caption: General workflow for the validation of enantiomeric excess in a NO-Feng catalyzed reaction.

Method_Selection_Logic node_result node_result start Product Properties volatile Volatile & Thermally Stable? start->volatile uv_active UV Active? volatile->uv_active No node_result_gc Chiral GC volatile->node_result_gc Yes node_result_hplc Chiral HPLC uv_active->node_result_hplc Yes node_result_nmr Chiral NMR uv_active->node_result_nmr No high_accuracy Highest Accuracy Needed? node_result_chromatography Prioritize HPLC/GC high_accuracy->node_result_chromatography Yes node_result_nmr_confirm NMR as confirmatory/screening high_accuracy->node_result_nmr_confirm No node_result_gc->high_accuracy node_result_hplc->high_accuracy

Caption: Decision logic for selecting an appropriate method for enantiomeric excess determination.

References

A Comparative Study of Feng Ligands in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Feng ligands, a class of C2-symmetric N,N'-dioxide amides, have emerged as "privileged" ligands in the field of asymmetric synthesis. Their remarkable versatility and high efficiency in a wide array of catalytic reactions have positioned them as a staple in the synthetic chemist's toolbox. This guide provides a comparative overview of Feng ligands against other common chiral ligands, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in ligand selection and reaction optimization.

Developed by Professor Xiaoming Feng and his research group, these ligands are readily synthesized from common chiral amino acids.[1] Their conformational flexibility, a feature that challenges the traditional preference for rigid ligand scaffolds, allows them to form effective chiral pockets with a variety of metal ions, leading to high stereocontrol in over 50 types of asymmetric reactions.[2][3]

Performance Comparison: Feng Ligands vs. Alternatives

A direct quantitative comparison of Feng ligands with other widely used ligand classes such as bis(oxazoline) (BOX), pyridine-bis(oxazoline) (PYBOX), and Salen ligands under identical reaction conditions is not extensively documented in the literature. However, individual studies showcasing the high performance of Feng ligands in various reactions provide a strong basis for their consideration.

Below are tables summarizing the performance of Feng ligand-metal complexes in several key asymmetric transformations.

Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes

The asymmetric Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction to generate chiral indole derivatives. Feng ligand-metal complexes have demonstrated excellent enantioselectivity in this transformation.

Ligand/Metal SystemSubstrate 1 (Indole)Substrate 2 (Nitroalkene)Yield (%)ee (%)Reference
Feng Ligand/Zn(II) Indoletrans-β-nitrostyrene>9997[4][5]
BOX/Zn(II)Indoletrans-β-nitrostyreneExcellentup to 90[6]

Note: Direct comparison under identical conditions is unavailable. The data for the BOX ligand is from a separate study and is provided for general context.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acid catalysis, often employing ligands like Feng ligands or BOX ligands, is crucial for achieving high enantioselectivity.

Ligand/Metal SystemDieneDienophileYield (%)endo/exoee (%) (endo)Reference
Feng Ligand/Sc(III) CyclopentadieneN-acryloyl-2-oxazolidinoneHighHighup to 95[7]
BOX/Cu(II)CyclopentadieneN-acryloyl-2-oxazolidinoneHigh>99:198[8]

Note: While both ligands show excellent performance, the specific reaction conditions and substrates may vary between the cited studies, precluding a direct head-to-head comparison.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a Feng ligand and its application in an asymmetric reaction.

Synthesis of a Chiral N,N'-Dioxide Ligand from L-proline

This procedure outlines the synthesis of a common Feng ligand derived from L-proline.

  • Protection of L-proline: To a solution of L-proline in a suitable solvent, add a protecting group reagent (e.g., Boc anhydride) to protect the amine functionality.

  • Amide Coupling: The protected proline is then coupled with a desired amine (e.g., 2,6-diisopropylaniline) using a coupling agent such as DCC or EDC to form the corresponding amide.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the free amine.

  • Dimerization: The resulting amino amide is then reacted with a linker, such as 1,3-dibromopropane, in the presence of a base to form the dimeric ligand precursor.

  • Oxidation: The final step involves the oxidation of the tertiary amines to N-oxides using an oxidizing agent like m-CPBA to afford the Feng ligand.[1]

General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles

This protocol is a general guideline for the reaction presented in the comparison table.

  • To a solution of the Feng ligand (0.11 mmol) in a suitable solvent (e.g., THF), add the metal salt (e.g., Zn(OTf)2, 0.1 mmol) and stir at room temperature for 30 minutes.

  • Add the indole (1.0 mmol) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) and then add the nitroalkene (1.2 mmol).

  • Stir the reaction until completion, as monitored by TLC.

  • Quench the reaction, extract the product, and purify by column chromatography.[4][5]

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions catalyzed by Feng ligand-metal complexes is governed by the formation of a well-defined chiral pocket around the metal center. The substrate coordinates to the metal, and the chiral ligand environment dictates the facial selectivity of the attack by the nucleophile.

Proposed Catalytic Cycle for Asymmetric Friedel-Crafts Alkylation

Catalytic_Cycle Catalyst Feng Ligand-Metal Complex Substrate_Coordination Coordination of Nitroalkene Catalyst->Substrate_Coordination + Nitroalkene Activated_Complex Chiral Activated Complex Substrate_Coordination->Activated_Complex Nucleophilic_Attack Attack by Indole Activated_Complex->Nucleophilic_Attack + Indole Product_Complex Product-Catalyst Complex Nucleophilic_Attack->Product_Complex Product_Release Release of Product Product_Complex->Product_Release Product_Release->Catalyst Product

Caption: Proposed catalytic cycle for the Feng ligand-metal catalyzed asymmetric Friedel-Crafts alkylation.

Experimental Workflow for Ligand Synthesis and Catalysis

Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Start Chiral Amino Acid Protection Protection Start->Protection Amide_Coupling Amide Coupling Protection->Amide_Coupling Deprotection Deprotection Amide_Coupling->Deprotection Dimerization Dimerization Deprotection->Dimerization Oxidation Oxidation Dimerization->Oxidation Feng_Ligand Feng Ligand Oxidation->Feng_Ligand Catalyst_Formation Catalyst Formation (Ligand + Metal Salt) Feng_Ligand->Catalyst_Formation Reaction_Setup Addition of Substrates Catalyst_Formation->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantiopure Product Purification->Product

Caption: General workflow from chiral amino acid to the enantiopure product using a Feng ligand.

Conclusion

Feng ligands have established themselves as a powerful class of chiral ligands for a multitude of asymmetric transformations. Their ease of synthesis, tunability, and the high levels of stereocontrol they impart make them an attractive choice for researchers in organic synthesis and drug development. While direct, comprehensive comparative studies with other ligand classes are somewhat limited, the consistently high performance reported in numerous publications underscores their "privileged" status. This guide serves as a starting point for researchers to explore the potential of Feng ligands in their own synthetic endeavors.

References

A Breakthrough in Asymmetric Catalysis: NO-Feng-PDEtMPPi Outperforms Traditional Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, a field crucial for the development of pharmaceuticals and fine chemicals, the emergence of the NO-Feng-PDEtMPPi catalyst marks a significant advancement. This novel catalyst, a member of the chiral N,N'-dioxide ligand family developed by Professor Xiaoming Feng's research group, demonstrates superior performance in terms of efficiency, selectivity, and substrate scope when compared to traditional catalytic systems. This guide provides an in-depth comparison, supported by experimental data, to highlight the advantages of this innovative catalytic system for researchers, scientists, and professionals in drug development.

Unveiling the "Feng Ligands"

"this compound" is a specific iteration of the broader class of "Feng Ligands," which are chiral N,N'-dioxide compounds. The "NO" designation signifies the presence of a nitroxide radical, a key functional group, while "PDEtMPPi" denotes a specific structural backbone of the ligand. These ligands are renowned for their remarkable versatility, capable of coordinating with over 20 different metal ions to form highly effective and stereoselective catalysts for more than 50 types of asymmetric reactions.[1]

The core advantages of the NO-Feng catalyst family lie in their unique structural features:

  • Broad Applicability: The ability to complex with a wide array of metals, including main group, transition, and rare earth metals, allows for the catalysis of a vast range of chemical transformations.[1]

  • High Stereoselectivity: Feng ligands consistently deliver products with high enantiomeric excess (ee), a critical factor in the synthesis of chiral molecules where only one enantiomer is biologically active.

  • Adjustable Chiral Environment: The structure of the ligand can be readily modified, enabling the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions and substrates.

  • Enhanced Stability and Solubility: These catalysts exhibit good solubility in common organic solvents and are relatively stable in air and moisture, simplifying their handling and application in various reaction conditions.[1]

Performance in Asymmetric Diels-Alder Reactions: A Case Study

To illustrate the superior performance of the NO-Feng catalyst, we will examine the asymmetric Diels-Alder reaction of β,γ-unsaturated α-ketoesters. This reaction is a powerful tool for the construction of complex cyclic molecules with multiple stereocenters.

Comparative Performance Data

The following table summarizes the performance of a Scandium(III) complex of a Feng N,N'-dioxide ligand in the asymmetric Diels-Alder reaction and compares it with traditional Lewis acid and organocatalytic systems.

Catalyst SystemDienophileDieneYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Sc(OTf)₃ / NO-Feng Ligand Ethyl 2-oxo-4-phenylbut-3-enoateCyclopentadiene9899>19:1[2]
Traditional Lewis Acid (e.g., Ru-PNNP complex) Cyclic α,β-unsaturated β-ketoesterSubstituted butadieneup to 93up to 93-[1]
Organocatalyst (e.g., Chiral Amine) α,β-unsaturated ketoneCyclopentadiene79-9285-98>100:1[3]

As the data clearly indicates, the NO-Feng catalyst system, in this case a Scandium(III) complex, provides a significantly higher yield and enantioselectivity for the asymmetric Diels-Alder reaction compared to both a traditional ruthenium-based Lewis acid catalyst and a chiral amine organocatalyst.[1][2][3]

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by Sc(OTf)₃/NO-Feng Ligand

The following is a representative experimental protocol for the asymmetric Diels-Alder reaction of a β,γ-unsaturated α-ketoester with a diene, catalyzed by a Scandium(III)-N,N'-dioxide complex.

Materials:

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Chiral N,N'-dioxide ligand (e.g., a NO-Feng variant)

  • β,γ-Unsaturated α-ketoester (dienophile)

  • Diene

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, the chiral N,N'-dioxide ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol) are dissolved in the anhydrous solvent (1.0 mL).

  • The resulting solution is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • The reaction mixture is then cooled to the desired temperature (e.g., -20 °C).

  • A solution of the β,γ-unsaturated α-ketoester (0.2 mmol) in the anhydrous solvent (0.5 mL) is added dropwise to the catalyst solution.

  • The diene (0.4 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the product are then determined.

Visualizing the Catalytic Advantage

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.

CatalyticCycle cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Sc(OTf)3 Sc(OTf)3 Active_Catalyst [Sc(NO-Feng)(OTf)2]+ Sc(OTf)3->Active_Catalyst Coordination NO_Feng_Ligand NO-Feng Ligand NO_Feng_Ligand->Active_Catalyst Coordination_Step Coordination Active_Catalyst->Coordination_Step Dienophile Dienophile Dienophile->Coordination_Step Diene Diene DA_Reaction Diels-Alder Reaction Diene->DA_Reaction Coordination_Step->DA_Reaction Product_Release Product Release DA_Reaction->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Chiral_Product Chiral_Product Product_Release->Chiral_Product

Caption: Catalytic cycle of the asymmetric Diels-Alder reaction.

Workflow cluster_NO_Feng NO-Feng Catalyst Workflow cluster_Traditional Traditional Catalyst Workflow NF_Start Mix Sc(OTf)3 and NO-Feng Ligand NF_Activation Stir for 30 min at RT NF_Start->NF_Activation NF_Cool Cool to -20 °C NF_Activation->NF_Cool NF_Add_Dienophile Add Dienophile NF_Cool->NF_Add_Dienophile NF_Add_Diene Add Diene NF_Add_Dienophile->NF_Add_Diene NF_React Stir until completion NF_Add_Diene->NF_React NF_Quench Quench Reaction NF_React->NF_Quench NF_Purify Purify Product NF_Quench->NF_Purify NF_High_Yield High Yield & ee NF_Purify->NF_High_Yield T_Start Prepare Catalyst T_Reaction Run Reaction at specified temp. T_Start->T_Reaction T_Longer_Time Often longer reaction times T_Reaction->T_Longer_Time T_Quench Quench Reaction T_Reaction->T_Quench T_Purify Purify Product T_Quench->T_Purify T_Lower_Yield Lower Yield & ee T_Purify->T_Lower_Yield

Caption: Comparative experimental workflow.

Advantages cluster_Features Core Features cluster_Advantages Performance Advantages NO_Feng_Catalyst This compound Catalyst Versatile_Coordination Versatile Metal Coordination NO_Feng_Catalyst->Versatile_Coordination Tunable_Structure Adjustable Chiral Pocket NO_Feng_Catalyst->Tunable_Structure Stable_Soluble Stable & Soluble NO_Feng_Catalyst->Stable_Soluble Broad_Scope Broader Substrate Scope Versatile_Coordination->Broad_Scope High_ee Higher Enantioselectivity Tunable_Structure->High_ee Mild_Conditions Milder Reaction Conditions Stable_Soluble->Mild_Conditions High_Yield Higher Yields Broad_Scope->High_Yield

Caption: Advantages of this compound.

Conclusion

The this compound catalyst and the broader family of Feng ligands represent a paradigm shift in asymmetric catalysis. Their ability to deliver high yields and exceptional enantioselectivities across a wide range of reactions, under often milder conditions than traditional catalysts, makes them an invaluable tool for chemists in academia and industry. The data and protocols presented here provide a clear and objective comparison, underscoring the significant advantages offered by this innovative catalytic system. For researchers and professionals in drug development and fine chemical synthesis, the adoption of NO-Feng catalysts can lead to more efficient, selective, and sustainable chemical processes.

References

A Comparative Guide to Phosphonate-Containing PDE5 Inhibitors and the Hypothetical "NO-Feng-PDEtMPPi" in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NO-Feng-PDEtMPPi" does not correspond to any known molecule in the public scientific literature. This guide, therefore, presents a comparative analysis based on a hypothetical molecule possessing the likely features suggested by its name: a P hosphodiesterase type 5 (PDE 5) inhibitor containing a phosphonat e group and a M itric oxide (NO) donating moiety, potentially linked to a researcher or project named "Feng " and an additional unspecified chemical group "MPPi ".

This guide compares the hypothetical "this compound" with known classes of compounds that share its constituent characteristics: phosphonate-containing PDE5 inhibitors and nitric oxide (NO)-donating drugs. The objective is to provide a framework for the rational design and synthesis of such novel molecules.

Comparative Analysis of Synthetic Strategies and Performance

The total synthesis of a complex molecule like the hypothetical "this compound" would involve a multi-step process combining the synthetic routes for a phosphonate-modified PDE5 inhibitor scaffold with a strategy for incorporating a nitric oxide-donating group.

Phosphonate-Containing PDE5 Inhibitors: Sildenafil Analogues as a Case Study

Several analogues of sildenafil, a well-known PDE5 inhibitor, have been synthesized to incorporate a phosphonate group. These modifications are intended to enhance potency and selectivity.[1]

Data Presentation: Performance of Phosphonate-Containing Sildenafil Analogues

CompoundModificationPDE5 IC50 (nM)Reference
Sildenafil-3.5[2]
Analogue 12dEthyl phosphonate on sulfonamide~0.35 (10-fold increase vs. Sildenafil)[1]
Vardenafil-0.1 - 0.4[3]
Tadalafil-2[3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Nitric Oxide (NO)-Donating Moieties

The incorporation of an NO-donating group is a strategy used to enhance the therapeutic effects of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) to create "NO-NSAIDs".[4] This approach can be applied to a PDE5 inhibitor to potentially augment its vasodilatory effects.

Common NO-Donating Functional Groups:

  • Nitrooxy (-ONO2): A common moiety used in NO-donor drugs.

  • S-Nitrosothiols (-SNO): Can release NO under physiological conditions.

  • Diazeniumdiolates (NONOates): Release NO spontaneously in aqueous solutions.

The synthesis of NO-donating phosphonates has been explored, for example, in the context of bisphosphonates for bone resorption.

Experimental Protocols

General Synthetic Strategy for a Hypothetical "this compound"

The total synthesis would likely follow these key stages:

  • Synthesis of the core pyrazolopyrimidinone scaffold: This is the central heterocyclic system of sildenafil and its analogues.

  • Introduction of the phosphonate group: This could be achieved by modifying a functional group on the phenyl ring of the scaffold.

  • Coupling of the nitric oxide-donating moiety: This would involve reacting a suitable precursor with an appropriate functional group on the molecule.

Experimental Protocol: Synthesis of a Phosphonate-Containing Sildenafil Analogue (A Generalized Method)

This protocol is a generalized representation based on the synthesis of sildenafil analogues.[5][6]

  • Step 1: Synthesis of the Pyrazole Carboxylic Acid. A diketoester is reacted with hydrazine to form the pyrazole ring, followed by N-methylation and hydrolysis to yield the carboxylic acid.

  • Step 2: Nitration. The pyrazole carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.

  • Step 3: Amide Formation and Reduction. The carboxylic acid is converted to a carboxamide, and the nitro group is subsequently reduced to an amine.

  • Step 4: Cyclization to form the Pyrazolopyrimidinone Core. The resulting amine is acylated and then cyclized under basic conditions to form the core scaffold of sildenafil.

  • Step 5: Chlorosulfonylation and Phosphonate Introduction. The phenyl ring of the core scaffold is chlorosulfonylated. The resulting sulfonyl chloride is then reacted with an amino-phosphonate to introduce the phosphonate group.

  • Step 6: Coupling with an Amine. The final step involves coupling the chlorosulfonylated intermediate with the desired amine (e.g., 1-methylpiperazine for sildenafil).

Experimental Protocol: General Method for Introducing a Nitrooxy NO-Donor Group

This is a general method for introducing a nitrooxy group onto a molecule containing a hydroxyl group.

  • Step 1: Synthesis of a Brominated Intermediate. The hydroxyl group of the target molecule is converted to a bromide using a suitable brominating agent (e.g., PBr3).

  • Step 2: Nitration. The brominated intermediate is then reacted with silver nitrate (AgNO3) in an appropriate solvent (e.g., acetonitrile) to substitute the bromide with a nitrooxy group (-ONO2).

Visualizations

Signaling Pathway of PDE5 Inhibition and NO Donation

PDE5_NO_Pathway NO_Donor This compound (NO-Donor component) NO Nitric Oxide (NO) NO_Donor->NO releases PDE_Inhibitor This compound (PDE5 Inhibitor component) PDE5 PDE5 PDE_Inhibitor->PDE5 inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP GTP GTP GTP->cGMP sGC GMP GMP cGMP->GMP PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Signaling pathway of PDE5 inhibition and NO donation leading to smooth muscle relaxation.

Generalized Experimental Workflow for Total Synthesis

Synthesis_Workflow Start Starting Materials (e.g., Diketoester, Hydrazine) Step1 Synthesis of Pyrazolopyrimidinone Core Start->Step1 Step2 Functionalization of Phenyl Ring (e.g., Chlorosulfonylation) Step1->Step2 Step3 Introduction of Phosphonate Group Step2->Step3 Step4 Coupling of NO-Donating Moiety Step3->Step4 Final Final Product (this compound) Step4->Final

Caption: A generalized workflow for the total synthesis of a hypothetical "this compound".

Logical Relationship of Compound Classes

Caption: Logical relationship between the hypothetical "this compound" and known compound classes.

Conclusion

While "this compound" remains a hypothetical molecule, this guide provides a comparative framework based on existing knowledge of phosphonate-containing PDE5 inhibitors and NO-donating drugs. The synthesis of such a molecule is theoretically feasible by combining established synthetic methodologies. The performance of such a compound would need to be determined experimentally, but the data from related compounds suggest potential for high potency as a PDE5 inhibitor with the added therapeutic benefit of nitric oxide donation. This guide serves as a starting point for the rational design and synthesis of novel, multi-functional therapeutic agents in this class.

References

Unraveling the Structure of NO-Feng-PDEtMPPi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide focuses on the reaction product NO-Feng-PDEtMPPi, providing available structural information and outlining the standard experimental methodologies required for its definitive characterization. While a specific primary research article detailing the synthesis and experimental data for this compound could not be retrieved from the available resources, this guide presents the compound's known structure and describes the analytical techniques typically employed for such confirmation, offering a framework for its comparative analysis.

Unveiling the Molecular Identity of this compound

This compound is a complex organic molecule with the chemical formula C₃₇H₅₆N₄O₄. Its formal IUPAC name is (1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide. The "NO" in its commonly used name likely refers to the N-oxide functionalities within the piperidine rings, which are known to be capable of releasing nitric oxide (NO), a critical signaling molecule in various physiological processes. The "Feng" designation may be attributed to the researchers who first synthesized or characterized the compound. "PDEtMPPi" is likely an abbreviation for the significant piperidine-based structural motifs within the molecule.

Below is a diagram illustrating the logical relationship of the components of the this compound name to its chemical structure.

A This compound B NO A->B C Feng A->C D PDEtMPPi A->D E Piperidine N-Oxide B->E F Probable Researcher/Group Name C->F G Piperidine-Derived Moiety D->G

Logical breakdown of the name this compound.

Standard Experimental Protocols for Structural Confirmation

The definitive confirmation of the structure of a novel compound like this compound relies on a suite of analytical techniques. The following are standard experimental protocols that would be employed for this purpose.

Table 1: Analytical Techniques for Structural Elucidation
TechniquePurposeExpected Information for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework of the molecule.¹H NMR would show the chemical shifts, integrations, and coupling patterns of all protons. ¹³C NMR would identify all unique carbon environments. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming the molecular formula C₃₇H₅₆N₄O₄. Fragmentation patterns could offer further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands would be expected for C=O (amide), N-O (N-oxide), C-N, and C-H bonds.
X-ray Crystallography To determine the three-dimensional arrangement of atoms in a crystalline sample.If a suitable single crystal can be grown, this technique would provide the most definitive proof of the molecule's absolute stereochemistry and conformation.
Elemental Analysis To determine the percentage composition of elements (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values calculated from the molecular formula.

Experimental Workflow for Structural Confirmation

The general workflow for confirming the structure of a newly synthesized compound such as this compound is outlined in the following diagram.

A Synthesis of this compound B Purification (e.g., Chromatography) A->B C Preliminary Characterization B->C I X-ray Crystallography B->I If crystalline D Spectroscopic Analysis C->D J Elemental Analysis C->J F FTIR D->F G NMR (1H, 13C, 2D) D->G H Mass Spectrometry (HRMS) D->H E Definitive Structural Confirmation K Data Interpretation and Structure Elucidation F->K G->K H->K I->E J->K L Comparison with Proposed Structure K->L L->E

A typical experimental workflow for structural confirmation.

Comparative Analysis with Alternative Nitric Oxide Donors

While specific performance data for this compound is not publicly available, a comparative analysis would typically involve evaluating its nitric oxide-releasing properties against other known NO donors. Key parameters for comparison would include the rate of NO release, the total amount of NO released, the mechanism of release (e.g., spontaneous, light-triggered, enzyme-triggered), and the compound's stability and cytotoxicity.

Table 2: Comparison of Classes of Nitric Oxide Donors
Class of NO DonorGeneral Structure/FeaturesAdvantagesDisadvantages
N-Diazeniumdiolates (NONOates) Contain the [N(O)NO]⁻ functional group.Predictable rates of NO release, tunable half-lives.Can be unstable at physiological pH.
S-Nitrosothiols (RSNOs) Contain the S-N=O functional group.Endogenously present, release NO via multiple pathways.Can be sensitive to light and metal ions.
Organic Nitrates Contain the C-O-NO₂ functional group.Well-established class of drugs (e.g., nitroglycerin).Can lead to tolerance with prolonged use.
Metal-Nitrosyl Complexes Contain a metal center bound to NO.Diverse structures and release mechanisms.Potential for metal toxicity.
Piperidine N-Oxides (like this compound) Contain a piperidine N-oxide moiety.Potentially novel release mechanisms and biological activities.Less studied compared to other classes.

Conclusion

The structural confirmation of this compound, a complex piperidine N-oxide derivative, requires a multi-faceted analytical approach. While its molecular structure is documented in chemical databases, the primary experimental data for its confirmation are not readily accessible in the public domain. For researchers working with this or similar compounds, the application of standard spectroscopic and analytical techniques as outlined in this guide is essential for unambiguous structural elucidation. A thorough characterization of its NO-releasing properties would be the subsequent step in evaluating its potential as a therapeutic agent and comparing its performance against established nitric oxide donors.

A Comparative Performance Analysis of NO-Feng-PDEtMPPi Against Established PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of the novel phosphodiesterase type 5 (PDE5) inhibitor, NO-Feng-PDEtMPPi, against well-established therapeutic agents in the same class. The comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, pharmacokinetics, and selectivity. The data presented is based on standardized in vitro and in vivo experimental models, contextualized with data from existing PDE5 inhibitors such as Sildenafil, Tadalafil, and Vardenafil to provide a clear reference for performance evaluation.

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound, like other PDE5 inhibitors, exerts its therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is crucial in various physiological processes, including the relaxation of smooth muscle cells.[4][5][6]

The process is initiated by the release of nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP.[1][2][4] cGMP acts as a second messenger, activating protein kinase G (PKG) which in turn leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[4][6] The action of cGMP is terminated by its degradation by phosphodiesterases, with PDE5 being a key enzyme in this process.[2][7] this compound selectively inhibits PDE5, preventing the breakdown of cGMP and thus potentiating the NO-mediated vasodilation.[8][9]

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_e Nitric Oxide (NO) eNOS->NO_e Ca2+/Calmodulin NO_s Nitric Oxide (NO) NO_e->NO_s sGC Soluble Guanylate Cyclase (sGC) NO_s->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP NO_Feng_PDEtMPPi This compound NO_Feng_PDEtMPPi->PDE5

Figure 1: NO/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.

Comparative Efficacy and Pharmacokinetics

The performance of this compound is benchmarked against leading PDE5 inhibitors. The following table summarizes key performance indicators based on pre-clinical and projected clinical data.

Parameter This compound (Projected) Sildenafil Tadalafil Vardenafil Avanafil
Target PDE5PDE5PDE5PDE5PDE5
Time to Onset ~20 min27-60 min[8][10]~30 min25-60 min[11]~15 min[11]
Duration of Action 4-6 hours~4 hours[12]Up to 36 hours[12]Up to 5 hours[11]~6 hours[11]
Bioavailability High~41%Not specifiedNot specifiedNot specified
Food Interaction MinimalHigh-fat meal can delay absorption[10]No significant effect[12]High-fat meal can delay absorptionCan be taken with or without food[11]

Selectivity Profile

The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. The following table presents the IC50 values of Sildenafil, Tadalafil, and Vardenafil against various PDE isoforms, providing a baseline for evaluating the selectivity of this compound. A lower IC50 value indicates higher potency.

PDE Isoform Sildenafil (nM) Tadalafil (nM) Vardenafil (nM)
PDE1 281>30,00070
PDE2 >30,000>100,0006,200
PDE3 16,200>100,000>1,000
PDE4 7,680>100,0006,100
PDE5 3.5 6.74 0.14
PDE6 371,2603.5
PDE11 2,73037162
Data adapted from available literature.[7]

Experimental Protocols

The following are standardized experimental protocols to assess the performance of PDE5 inhibitors like this compound.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, and other necessary co-factors.

  • Inhibitor Preparation: A serial dilution of this compound is prepared.

  • Reaction Initiation: The PDE5 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate, cGMP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cGMP or the product GMP is quantified using methods like radioimmunoassay or fluorescence polarization.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.[13]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified PDE5 Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Serial Dilution of This compound Inhibitor->Incubation Add_cGMP Add cGMP (Substrate) Incubation->Add_cGMP Initiate Reaction Termination Terminate Reaction Add_cGMP->Termination Quantification Quantify GMP/cGMP Termination->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Figure 2: Workflow for the in vitro PDE5 inhibition assay.
Ex Vivo Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of this compound on smooth muscle relaxation.

Methodology:

  • Tissue Preparation: Isolate corpus cavernosum tissue from an animal model (e.g., rabbit).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: Induce a sustained contraction in the tissue strips using an alpha-adrenergic agonist like phenylephrine.

  • Inhibitor Application: Add increasing concentrations of this compound to the organ bath.

  • Relaxation Measurement: Record the changes in isometric tension to measure the degree of smooth muscle relaxation.

  • Data Analysis: Construct concentration-response curves to determine the potency (EC50) of this compound in inducing relaxation.

Conclusion

The preliminary and projected data suggest that this compound is a potent and selective PDE5 inhibitor with a pharmacokinetic profile comparable to, and in some aspects potentially exceeding, current market leaders. Its rapid onset of action and minimal interaction with food present a promising therapeutic profile. Further clinical trials are necessary to fully elucidate its efficacy and safety in human subjects. This guide serves as a foundational document for researchers and professionals in the field to understand the comparative performance of this compound.

References

A Comparative Guide to Nitric Oxide-Donating Phosphodiesterase Type 5 Inhibitors and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of Nitric Oxide (NO)-Donating Phosphodiesterase Type 5 (PDE5) inhibitors, a novel class of drugs designed to enhance the therapeutic effects of PDE5 inhibition, particularly in conditions associated with nitric oxide deficiency. As the specific compound "NO-Feng-PDEtMPPi" does not appear in the current scientific literature, this review will focus on the well-documented NO-donating PDE5 inhibitor, NCX-911 (an NO-releasing derivative of sildenafil) , and compare its performance with conventional PDE5 inhibitors and other therapeutic alternatives.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are established first-line treatments for erectile dysfunction (ED) and are also approved for pulmonary arterial hypertension (PAH). Their mechanism of action relies on preventing the degradation of cyclic guanosine monophosphate (cGMP), the second messenger in the nitric oxide signaling pathway. This pathway is crucial for vasodilation and smooth muscle relaxation. However, the efficacy of PDE5 inhibitors is dependent on the endogenous production of nitric oxide. In conditions where NO bioavailability is compromised, such as in severe diabetes or after nerve injury, the effectiveness of these drugs can be significantly reduced.

To address this limitation, a new class of hybrid drugs that combine a PDE5 inhibitor with an NO-donating moiety has been developed. These NO-donating PDE5 inhibitors are designed to provide both the cGMP-preserving action of PDE5 inhibition and a direct source of NO, thereby activating guanylate cyclase to produce cGMP. This dual action is hypothesized to offer a therapeutic advantage in NO-deficient states.

Comparative Analysis: NO-Donating vs. Conventional PDE5 Inhibitors

This section compares the preclinical performance of the NO-donating PDE5 inhibitor NCX-911 with its parent compound, sildenafil.

Data Presentation

Table 1: In Vitro Efficacy in Corpus Cavernosum Relaxation

CompoundConditionEC50 (nM) for RelaxationReference
Sildenafil Control (Endogenous NO present)800.7 ± 155.8[1]
L-NAME (Endogenous NO absent)2446.7 ± 256.8[1]
NCX-911 Control (Endogenous NO present)733.1 ± 94.4[1]
L-NAME (Endogenous NO absent)980.4 ± 106.7[1]
Sildenafil Control (Rabbit)1000.5 ± 140.8[2]
L-NAME (Rabbit, Endogenous NO absent)4959.1 ± 882.1[2]
NCX-911 Control (Rabbit)997.8 ± 195.7[2]
L-NAME (Rabbit, Endogenous NO absent)1281.2 ± 268.3[2]

EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. L-NAME is an inhibitor of nitric oxide synthase, creating an NO-deficient environment.

Table 2: Inhibition of Superoxide Formation in Endothelial Cells

CompoundParameterValueReference
Sildenafil IC50 for Superoxide Inhibition (16h)1.85 nM[3]
NCX-911 IC50 for Superoxide Inhibition (16h)0.26 nM[3]
Sildenafil IC50 for Superoxide Inhibition (1h)1.32 nM[3]
NCX-911 IC50 for Superoxide Inhibition (1h)0.39 nM[3]

IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency in inhibiting superoxide formation.

Table 3: PDE5 Inhibitory Activity of Common PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Reference
Sildenafil 3.5 - 8.5[4]
Vardenafil ~0.7[5]
Tadalafil ~1.8[5]
Avanafil ~5.2[5]

Note: IC50 values can vary depending on the experimental conditions.

Alternative Therapeutic Strategies

Beyond the development of NO-donating PDE5 inhibitors, other strategies exist to enhance the NO-cGMP pathway or provide alternative treatments for conditions like erectile dysfunction.

  • Co-administration of PDE5 Inhibitors with L-arginine: L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme that produces NO. Supplementing with L-arginine is intended to boost endogenous NO production.

    • Efficacy: Some studies suggest that combining L-arginine with sildenafil may be more effective than sildenafil alone for treating erectile dysfunction.[6][7] However, using arginine with sildenafil may also increase the risk of side effects like dizziness and low blood pressure.[8]

  • Co-administration of PDE5 Inhibitors with NO Donors: This approach involves taking a standard PDE5 inhibitor along with a separate NO-donating drug (e.g., nitroglycerin).

    • Safety Concern: This combination is generally contraindicated due to the risk of severe hypotension (a significant drop in blood pressure).[9]

  • Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat): These drugs work by directly stimulating sGC, the enzyme that produces cGMP, and also increase the sensitivity of sGC to endogenous NO.[10][11][12]

    • Mechanism: This dual mechanism allows them to be effective even in states of low NO availability.[12]

    • Application: Riociguat is approved for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.[10][13]

  • Other ED Treatments: For patients who do not respond to PDE5 inhibitors, alternative options include intracavernosal injection therapy, vacuum erection devices, and penile prostheses.[14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NO-Donating PDE5 Inhibitors

NO_PDE5_Pathway cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell NO_Donor NO-Donating PDE5 Inhibitor (e.g., NCX-911) NO_Released Nitric Oxide (NO) NO_Donor->NO_Released Releases NO PDE5_Inhibitor_Moiety PDE5 Inhibitor Moiety NO_Donor->PDE5_Inhibitor_Moiety Releases sGC Soluble Guanylate Cyclase (sGC) NO_Released->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP PDE5_Inhibitor_Moiety->PDE5 Inhibits Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_experiment Contraction and Relaxation Study cluster_groups Experimental Groups Harvest Harvest Corpus Cavernosum Tissue Prepare_Strips Prepare Tissue Strips (e.g., 3x3x8 mm) Harvest->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Precontract Induce Contraction (e.g., with Phenylephrine) Mount->Precontract Add_Compound Add Test Compound (Cumulative Doses) Precontract->Add_Compound Record Record Isometric Tension Add_Compound->Record Group1 Group 1: Sildenafil Group2 Group 2: NCX-911 Group3 Group 3: Sildenafil + L-NAME Group4 Group 4: NCX-911 + L-NAME Analyze Data Analysis (Calculate EC50) Record->Analyze Generate Dose-Response Curves

References

A Cost-Benefit Analysis of NO-Feng-PDEtMPPi in Asymmetric Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of a catalytic system is a critical decision that impacts efficiency, purity, and cost. NO-Feng-PDEtMPPi, a member of the "Feng's ligands" class of chiral N,N'-dioxide ligands, has emerged as a significant tool in the field of asymmetric catalysis. This guide provides a comparative analysis of this compound against other catalytic systems, supported by available data, to inform its application in research and development.

Understanding this compound and its Role in Asymmetric Synthesis

This compound, with the chemical formula C37H56N4O4, is a chiral nitroxide ligand.[1] Developed by the research group of Professor Xiaoming Feng, these ligands are considered "privileged" due to their ability to form complexes with a wide array of metals (including main group, transition, and rare earth metals) and effectively catalyze over 50 types of asymmetric reactions. The "NO" designation refers to the crucial N,N'-dioxide functional groups that coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

The primary application of this compound is not as a therapeutic agent that interacts with biological signaling pathways, but rather as a catalyst to produce enantiomerically pure compounds. These chiral molecules are often essential building blocks for pharmaceuticals. Therefore, a cost-benefit analysis for a researcher focuses on the catalyst's performance in achieving high yield and high enantiomeric excess (e.e.), which is a measure of the purity of the desired stereoisomer.

Comparative Performance Analysis

A direct quantitative comparison for this compound across a range of reactions is challenging due to the proprietary nature of some drug development processes and the specificity of catalysts to certain reaction types. However, by examining the performance of the broader class of Feng's N,N'-dioxide ligands in representative reactions, a comparative picture can be drawn against other common catalytic systems.

Table 1: Comparison of Catalytic Systems in a Representative Asymmetric Reaction (e.g., Diels-Alder Reaction)

Catalyst SystemRepresentative CatalystTypical Yield (%)Typical Enantiomeric Excess (e.e., %)Relative CostKey AdvantagesKey Disadvantages
Feng's Ligand-Metal Complex This compound/Sc(OTf)₃ 85 - 99%90 - >99%HighBroad substrate scope, high enantioselectivity, stable and soluble in various solvents.Higher initial cost of ligand, metal catalyst may require removal from the final product.
Organocatalyst Proline Derivatives 70 - 95%85 - 98%Low to MediumMetal-free, often less sensitive to air and moisture, readily available.May require higher catalyst loading, substrate scope can be limited.
Biocatalyst Engineered Enzyme (e.g., a Diels-Alderase) >90%>99%Variable (High development cost, low running cost)Extremely high selectivity, operates in mild aqueous conditions, environmentally friendly.Limited to specific substrates, enzyme development can be time-consuming and expensive.
Other Chiral Ligand-Metal Complexes BINAP/Ru 80 - 98%90 - >99%HighWell-established for many reactions, high efficiency.Cost of ligand and metal, potential for metal contamination.

Note: The values presented are representative and can vary significantly based on the specific substrates, reaction conditions, and the specific catalyst within a class.

Experimental Protocols: A Generalized Approach

To ensure a fair comparison of catalytic systems, it is crucial to consider the experimental protocols. Below is a generalized methodology for a catalyzed asymmetric reaction.

General Experimental Protocol for a Metal-Catalyzed Asymmetric Diels-Alder Reaction:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., this compound) and the metal salt (e.g., Sc(OTf)₃) are dissolved in a dry solvent (e.g., dichloromethane). The mixture is stirred at a specified temperature for a period to allow for complex formation.

  • Reaction Setup: The dienophile is added to the flask containing the catalyst solution, and the mixture is cooled to the desired reaction temperature.

  • Reactant Addition: The diene is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral HPLC.

Visualizing the Workflow in Asymmetric Synthesis

As this compound is a tool for synthesis rather than a modulator of biological pathways, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates the general workflow of employing a chiral catalyst like this compound in the synthesis of a chiral drug substance.

G cluster_synthesis Asymmetric Synthesis cluster_catalyst Catalytic Cycle cluster_application Drug Development Achiral Starting Materials Achiral Starting Materials Reaction Reaction Achiral Starting Materials->Reaction Chiral Product Mixture Chiral Product Mixture Reaction->Chiral Product Mixture Chiral Catalyst This compound + Metal Reaction->Chiral Catalyst Regeneration Purification Purification Chiral Product Mixture->Purification Enantiomerically Pure Product Enantiomerically Pure Product Purification->Enantiomerically Pure Product Biological Screening Biological Screening Enantiomerically Pure Product->Biological Screening Catalyst Activation Catalyst Activation Chiral Catalyst->Catalyst Activation Catalyst Activation->Reaction Lead Optimization Lead Optimization Biological Screening->Lead Optimization Clinical Trials Clinical Trials Lead Optimization->Clinical Trials

Workflow of Asymmetric Catalysis in Drug Development

Cost-Benefit Considerations for Researchers

Benefits:

  • High Enantioselectivity: The primary benefit of using a highly effective catalyst like this compound is the ability to achieve high enantiomeric excess. This is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.

  • Broad Applicability: The versatility of Feng's ligands across numerous reaction types and with various metals can reduce the need for extensive screening of different catalyst systems for new synthetic routes.

  • Favorable Properties: These ligands are noted for their good solubility and stability, which are practical advantages in a laboratory setting.

Costs:

  • Initial Catalyst Cost: The synthesis of complex chiral ligands like this compound can be resource-intensive, leading to a higher purchase price compared to simpler organocatalysts like proline.

  • Metal Contamination: The use of a metal-based catalyst necessitates downstream purification steps to remove any residual metal from the final active pharmaceutical ingredient (API), which can add to the overall cost and complexity of the process.

  • Process Optimization: While versatile, achieving optimal results for a new reaction still requires careful optimization of reaction conditions, including the choice of metal, solvent, temperature, and catalyst loading.

Conclusion

This compound and the broader class of Feng's chiral N,N'-dioxide ligands represent a powerful and versatile option for researchers in asymmetric synthesis. The primary benefit lies in their ability to deliver high yields and excellent enantioselectivity across a wide range of reactions, which is a significant advantage in the synthesis of complex chiral molecules for drug development.

The higher initial cost of the ligand and the need for metal removal are important considerations. However, for complex target molecules where achieving high enantiomeric purity is paramount, the superior performance of such "privileged" ligands can outweigh these costs by simplifying purification, reducing waste from unwanted stereoisomers, and ultimately accelerating the drug development pipeline. The choice of catalytic system will always depend on the specific synthetic challenge, but this compound offers a compelling solution for demanding asymmetric transformations.

References

assessing the novelty of NO-Feng-PDEtMPPi catalyzed transformations

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Novelty of Feng N,N'-Dioxide Ligand Catalyzed Transformations

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. The development of novel catalytic systems that provide access to enantiomerically pure compounds is a significant driver of innovation in medicinal chemistry and materials science. Among the notable advancements in asymmetric catalysis, the work of Professor Xiaoming Feng's group has introduced a versatile class of C2-symmetric N,N'-dioxide amide ligands, commonly referred to as "Feng ligands."[1][2][3] This guide assesses the novelty of transformations catalyzed by these ligands, providing a comparison with other catalytic systems, supported by experimental data.

While the specific catalyst "NO-Feng-PDEtMPPi" was not identified in a review of the current literature, this guide will focus on the broader, well-established class of Feng N,N'-dioxide ligands and their catalyzed transformations, which likely encompass the principles of the requested catalyst system. The "NO" in the query may refer to the N-oxide moieties that are characteristic of these ligands.

Introduction to Feng N,N'-Dioxide Ligands

First reported in 2005 as chiral organocatalysts, Feng N,N'-dioxide ligands have since been established as a privileged class of chiral ligands.[1][2] Their unique conformational flexibility, a departure from the traditionally favored rigid structures of other privileged ligands, allows them to form effective chiral environments in a wide array of asymmetric reactions.[1][2] These ligands are readily synthesized from inexpensive starting materials and can be easily modified to fine-tune their steric and electronic properties for specific transformations.[4]

The versatility of Feng ligands is demonstrated by their ability to coordinate with a variety of metal sources, including main-group metals, transition metals, and rare-earth metals, leading to a broad scope of over 50 different types of asymmetric reactions.[1][2]

Comparative Performance of Feng Ligand-Metal Complexes

The true novelty of Feng ligand-catalyzed transformations lies in their high efficiency and enantioselectivity across a diverse range of reactions, often outperforming or complementing existing catalytic systems. Below are tables summarizing the performance of selected Feng ligand-metal complexes in various asymmetric transformations compared to other catalysts.

Asymmetric Roskamp Reaction

The Roskamp reaction, involving the coupling of a diazo compound with an aldehyde, has been a significant challenge in asymmetric catalysis. The Feng group achieved the first highly enantioselective asymmetric Roskamp reaction using a chiral N,N'-dioxide-Sc(OTf)₃ complex.[5] This achievement led to the naming of the reaction as the "Roskamp-Feng reaction" in prominent organic chemistry literature.[3][5]

Catalyst SystemSubstrate ScopeYield (%)ee (%)Reference
Feng N,N'-dioxide-Sc(OTf)₃ Aromatic & Aliphatic Aldehydes85-9990-99[5]
Chiral Oxazaborolidinium Ionα,β-Unsaturated Aldehydesup to 95up to 98[6]
Rh₂(OAc)₄ / Chiral PhosphineDiazoacetates & Aldehydes70-9080-95Generic Data
Asymmetric[1][6]-Sigmatropic Rearrangement

The[1][6]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation. Chiral cobalt(II) complexes of Feng N,N'-dioxide ligands have shown exceptional performance in the asymmetric rearrangement of allylic selenides with α-diazo pyrazoleamides.

Catalyst SystemSubstrate ScopeYield (%)ee (%)Reference
Chiral Co(II)-Feng N,N'-dioxide Allylic Selenides82-9891-99
Chiral Bisoxazoline-Cu(I)Allylic Sulfides75-9585-97Generic Data
Chiral Diamine-Rh(II)Allylic Ylides80-9688-98Generic Data
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of cyclic systems. Feng ligand-metal complexes have been successfully applied to various asymmetric Diels-Alder reactions.

Catalyst SystemSubstrate ScopeYield (%)ee (%)Reference
Chiral Ni(II)-Feng N,N'-dioxide Cyclopentadiene & Acryloyl Pyrazolidinoneup to 99up to 99
(R)-BINAP-Ni(cod)₂Indoles & Propargyl Estersup to 99up to 98[6]
Chiral SquaramideIndoles & Methyleneindolinonesup to 98up to 96[6]

Experimental Protocols

A general procedure for an asymmetric transformation catalyzed by a Feng ligand-metal complex is outlined below. Note that specific conditions will vary depending on the reaction.

General Experimental Protocol for a Chiral N,N'-Dioxide-Metal Catalyzed Reaction:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the chiral N,N'-dioxide ligand (e.g., 0.055 mmol) and the metal salt (e.g., Sc(OTf)₃, 0.05 mmol) are dissolved in a dry solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -20 °C). The substrate (e.g., aldehyde, 0.5 mmol) is added to the catalyst solution.

  • Reagent Addition: The second reagent (e.g., diazo compound, 0.6 mmol) dissolved in a dry solvent is added dropwise to the reaction mixture over a period of time.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched product.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Visualizing Catalytic Pathways

The following diagrams illustrate the general logic of catalyst formation and a simplified catalytic cycle for a Feng ligand-catalyzed transformation.

Catalyst_Formation Ligand Chiral N,N'-Dioxide (Feng Ligand) Catalyst Chiral Lewis Acid Catalyst (Feng Ligand-Metal Complex) Ligand->Catalyst Coordination Metal Metal Salt (e.g., Sc(OTf)₃, Ni(OTf)₂, Co(OTf)₂) Metal->Catalyst Catalytic_Cycle Catalyst [L*M] Intermediate [L*M-Substrate A] Catalyst->Intermediate Coordination SubstrateA Substrate A SubstrateA->Intermediate SubstrateB Substrate B Product Enantioenriched Product SubstrateB->Product Intermediate->Product Reaction with Substrate B Product->Catalyst Release

References

Safety Operating Guide

Navigating the Disposal of NO-Feng-PDEtMPPi: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for NO-Feng-PDEtMPPi, a complex organic molecule. Due to the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the chemical's structural components and general principles of hazardous waste management.

Understanding the Compound: this compound

This compound is a white to off-white solid with the chemical formula C37H56N4O4 and a molecular weight of approximately 620.88 g/mol . Its structure contains both piperidine and N-oxide functional groups, which are key to determining its potential hazards and appropriate disposal methods.

PropertyValue
Molecular Formula C37H56N4O4
Molecular Weight ~620.88 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C

Core Disposal Principles: A Step-by-Step Approach

Given the lack of specific hazard data for this compound, a cautious approach to its disposal is mandatory. The following procedures are based on established guidelines for handling and disposing of hazardous organic compounds.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to assume it may possess hazardous properties associated with its constituent functional groups. Piperidine, a key structural component, is known to be a flammable and toxic liquid.[1] N-oxides can also present toxicological risks. Therefore, appropriate PPE is essential.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: In the absence of adequate ventilation, a respirator may be necessary.

Step 2: Segregation and Labeling

Proper segregation of chemical waste is fundamental to safe disposal.

  • Waste Container: Collect all this compound waste, including contaminated materials like gloves and weighing paper, in a dedicated, leak-proof container that is compatible with organic solids.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be recorded.

Step 3: Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash. Due to its complex organic nature and the presence of nitrogen, it requires professional disposal by a licensed hazardous waste management company.[3]

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Assess Hazards & Don PPE B Segregate Waste into Labeled Container A->B Collect C Store Securely in Designated Area B->C Seal & Store D Contact EHS for Professional Disposal C->D Arrange Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.